molecular formula C12H11BrN2O B1524324 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine CAS No. 885272-77-5

2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

Cat. No.: B1524324
CAS No.: 885272-77-5
M. Wt: 279.13 g/mol
InChI Key: SIWNEELMSUHJGO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine is a useful research compound. Its molecular formula is C12H11BrN2O and its molecular weight is 279.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromophenyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-4,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWNEELMSUHJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1OC(=N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679985
Record name 2-(4-Bromophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-77-5
Record name 2-(4-Bromophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine: Current Perspectives and Future Directions

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. While specific detailed research on this particular isomer is limited in publicly accessible literature, this document synthesizes the available information on its chemical properties, potential therapeutic applications based on related structures, and crucial safety and handling protocols. The guide also outlines prospective research avenues to fully elucidate the compound's pharmacological profile, aiming to catalyze further investigation into its potential as a therapeutic agent.

Introduction and Molecular Overview

This compound is a heterocyclic molecule featuring a core structure where an oxazole ring is fused to a tetrahydropyridine ring, with a 4-bromophenyl substituent at the 2-position of the oxazole. This structural motif is of significant interest in drug discovery, as oxazolopyridine scaffolds are present in various biologically active compounds. The hydrochloride salt of this compound is also noted for its potential pharmacological activities.[1]

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₂H₁₁BrN₂O[2]
Molecular Weight 279.13 g/mol [2]
CAS Number 885272-77-5[2]

Synthesis and Characterization

General Synthetic Strategy (Hypothetical):

A plausible synthetic route could involve the reaction of a suitably protected 4-amino-5-hydroxymethyl-1,2,3,6-tetrahydropyridine derivative with 4-bromobenzoyl chloride, followed by cyclization to form the oxazole ring. Subsequent deprotection would yield the target compound.

Synthesis_Workflow cluster_0 Synthesis Pathway Start Protected 4-amino-5-hydroxymethyl- 1,2,3,6-tetrahydropyridine Intermediate Amide Intermediate Start->Intermediate Acylation Reagent 4-Bromobenzoyl chloride Reagent->Intermediate Cyclization Cyclization (e.g., acid catalysis) Intermediate->Cyclization Product_Protected Protected Target Compound Cyclization->Product_Protected Deprotection Deprotection Product_Protected->Deprotection Final_Product 2-(4-Bromophenyl)-4,5,6,7- tetrahydrooxazolo[4,5-c]pyridine Deprotection->Final_Product

Caption: A hypothetical synthetic workflow for the target compound.

Characterization:

Definitive spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not currently published. Characterization would be essential to confirm the structure and purity of the synthesized compound. Researchers undertaking the synthesis of this molecule should anticipate performing a full suite of analytical techniques for structural elucidation.

Potential Biological Activity and Therapeutic Applications

Based on the broader class of oxazolopyridine and related heterocyclic compounds, this compound is predicted to have potential therapeutic applications.

3.1. Anti-inflammatory and Analgesic Properties:

Research on the hydrochloride salt of this compound suggests potential anti-inflammatory and analgesic properties.[1] The mechanism for such activities in related compounds often involves the modulation of inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production. For instance, some thiazolo[4,5-b]pyridines have been shown to exhibit considerable anti-inflammatory effects in carrageenan-induced rat paw edema models.[3][4] Similarly, various heterocyclic compounds are effective analgesic agents in assays like the hot plate test.[5]

3.2. Other Potential Applications:

The oxazolopyridine scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities, including:

  • Anticancer Activity: Certain oxazolo[5,4-d]pyrimidines have been investigated as potent inhibitors of kinases such as VEGFR2, which are implicated in tumor angiogenesis.[6]

  • Neurological Disorders: Derivatives of oxazolo[3,4-a]pyrazine have been explored as antagonists for the Neuropeptide S receptor, with potential applications in treating anxiety and substance abuse disorders.[7]

Further research is required to determine if this compound exhibits any of these activities.

Experimental Protocols (Proposed)

To elucidate the pharmacological profile of this compound, a series of in vitro and in vivo assays are recommended.

4.1. In Vitro Anti-inflammatory Assays:

  • Cyclooxygenase (COX-1/COX-2) Inhibition Assay: To determine if the compound acts as a COX inhibitor, a commercially available enzyme immunoassay kit can be used. This will provide IC₅₀ values and indicate selectivity for COX-2 over COX-1.

  • Cytokine Release Assay: Lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cells) can be treated with the compound. The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell supernatant can be quantified using ELISA kits.

in_vitro_workflow cluster_0 In Vitro Anti-inflammatory Evaluation Start Synthesized Compound COX_Assay COX-1/COX-2 Inhibition Assay Start->COX_Assay Cytokine_Assay LPS-stimulated Macrophage Cytokine Release Assay Start->Cytokine_Assay Result_COX Determine IC₅₀ values and COX-2 selectivity COX_Assay->Result_COX Result_Cytokine Quantify TNF-α, IL-6, IL-1β levels Cytokine_Assay->Result_Cytokine

Caption: Proposed workflow for in vitro anti-inflammatory screening.

4.2. In Vivo Analgesic and Anti-inflammatory Models:

  • Hot Plate Test (Analgesia): This is a standard method to assess central analgesic activity. The latency of the animal's response (e.g., licking a paw or jumping) to a heated surface is measured before and after administration of the compound.

  • Carrageenan-Induced Paw Edema (Anti-inflammatory): Inflammation is induced by injecting carrageenan into the paw of a rodent. The volume of the paw is measured at various time points after administration of the test compound to determine the percentage of edema inhibition.

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates the following:

  • Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Avoid contact with skin and eyes.[2]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[2]

  • First Aid Measures: In case of inhalation, move to fresh air. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If swallowed, rinse mouth with water.[2]

  • Fire-fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[2]

Future Research and Conclusion

The therapeutic potential of this compound remains largely unexplored. The structural alerts from related compounds suggest that it is a promising candidate for investigation, particularly in the areas of inflammation and analgesia.

Key areas for future research include:

  • Development of a robust and scalable synthetic route.

  • Full structural characterization using modern analytical techniques.

  • Comprehensive in vitro and in vivo pharmacological profiling to determine its biological targets and mechanism of action.

  • Structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

  • Sochacka-Ćwikła, A., et al. (2022). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 27(19), 6583. [Link]

  • ResearchGate. (n.d.). Evaluation of analgesic activity by the hot plate method. [Link]

  • Albanese, V., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist. Journal of Medicinal Chemistry, 64(8), 4089-4108. [Link]

  • Leban, J., & Bundgaard, C. (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. European Journal of Medicinal Chemistry, 97, 647-658. [Link]

  • Ünsal Tan, O., et al. (2011). Synthesis and evaluation of the analgesic activity of some new isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives. Turkish Journal of Chemistry, 35(1), 121-130. [Link]

  • ResearchGate. (n.d.). Anti-inflammatory activity of the synthesized compounds (4a–l). [Link]

  • Santenna, C., et al. (2019). A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory drug-zaltoprofen with piroxicam in albino mice. Journal of Experimental Pharmacology, 11, 81-86. [Link]

  • ResearchGate. (n.d.). Table 3 Analgesic activity of the tested compounds by hot plate method. [Link]

  • Murray, T. F., et al. (1983). A comparison of the analgesic activities of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP) and 6-chloro-2[1-piperazinyl]pyrazine (MK 212). European Journal of Pharmacology, 90(2-3), 179-184. [Link]

  • Palamarchuk, I. V., et al. (2023). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry, 2(4), e202. [Link]

  • Wang, Y., et al. (2008). 4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ethanol solvate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1925. [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine. [Link]

  • ResearchGate. (n.d.). Reactivity and stereoselectivity of oxazolopyridines with a ring-junction nitrogen atom. [Link]

  • ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. [Link]

  • Głowacka, E., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. [Link]

  • Chaban, T., et al. (2020). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. Pharmacia, 67(3), 123-131. [Link]

  • Chaban, T., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry, 12(3), 3749-3762. [Link]

  • Szczukowski, Ł., et al. (2021). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 26(24), 7443. [Link]

  • Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(11), 153-157. [Link]

  • ResearchGate. (n.d.). Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines. [Link]

Sources

A Technical Guide to 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine: A Privileged Scaffold for Neurological and Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-(4-bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine, a heterocyclic compound built upon the versatile oxazolopyridine scaffold. This molecular framework is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with multiple biological targets.[1] Emerging research points to this class of compounds as potent modulators of key cellular signaling pathways, with particular relevance to neurodegenerative and inflammatory diseases. The primary focus of this guide is to explore the compound's potential as a selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a critical enzyme implicated in the pathology of Alzheimer's disease, Parkinson's disease, and chronic inflammation.[2][3][4] We will cover its physicochemical properties, a proposed synthetic route, its putative mechanism of action, and the experimental protocols required for its evaluation, positioning it as a promising lead compound for drug development professionals.

The Oxazolopyridine Scaffold: A Foundation for Diverse Bioactivity

The fusion of an oxazole ring with a pyridine ring creates the oxazolopyridine core, a structure that has garnered significant attention in drug discovery. This scaffold's "privileged" status stems from its ability to present functional groups in a specific three-dimensional orientation, allowing for high-affinity interactions with a wide array of biological targets.[1] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects.[5][6][7][8] The specific isomer, oxazolo[4,5-c]pyridine, and its saturated tetrahydro derivative, provides a rigid, yet adaptable, backbone for designing targeted therapeutic agents. Its unique electronic and steric properties make it an ideal starting point for developing inhibitors of enzymes such as kinases, which play a central role in human disease.

Physicochemical Properties

A precise understanding of a compound's physical and chemical characteristics is fundamental for its development. The key properties of the title compound are summarized below.

PropertyValueReference
IUPAC Name This compound[9]
CAS Number 885272-77-5[10]
Molecular Formula C₁₂H₁₁BrN₂O[10]
Molecular Weight 279.13 g/mol [10]
Synonyms 2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine[9][10]

Synthesis and Characterization

The construction of fused heterocyclic systems like oxazolopyridines requires a robust and well-defined synthetic strategy. While specific literature on this exact molecule is sparse, a logical and efficient pathway can be proposed based on established principles of heterocyclic chemistry.

The synthesis hinges on the construction of the oxazole ring fused to a pre-existing piperidine core. A plausible approach involves the cyclization of an N-acylated aminopiperidinol intermediate. This method ensures precise control over the regiochemistry of the final product.

Synthetic Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization/Dehydration A 4-Amino-piperidin-3-ol C N-(3-hydroxy-piperidin-4-yl)-4-bromobenzamide A->C Base (e.g., TEA) DCM, 0°C to rt B 4-Bromobenzoyl chloride B->C D This compound C->D Dehydrating agent (e.g., TsCl, Pyridine) or (PPh3, I2, TEA)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of N-(3-hydroxy-piperidin-4-yl)-4-bromobenzamide (Intermediate C)

  • To a stirred solution of 4-amino-piperidin-3-ol (1.0 eq) and triethylamine (TEA, 2.5 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0°C, add a solution of 4-bromobenzoyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the acylated intermediate.

Step 2: Synthesis of this compound (Final Product D)

  • Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous pyridine (0.2 M).

  • Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise at room temperature.

  • Heat the mixture to 80-90°C and stir for 6-8 hours, monitoring the cyclization by TLC or LC-MS.

  • After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash successively with dilute HCl and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound via column chromatography or recrystallization.

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to verify the exact molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Biological Activity and Mechanism of Action

GSK-3β is a constitutively active serine/threonine kinase that serves as a crucial regulatory node in numerous cellular processes. Its dysregulation is a hallmark of several major diseases.[4] In neurodegenerative disorders like Alzheimer's disease, hyperactive GSK-3β is a primary driver of tau protein hyperphosphorylation, leading to the formation of neurofibrillary tangles, a key pathological feature.[2][4] Furthermore, recent studies have established GSK-3β as a pro-inflammatory enzyme; its inhibition can effectively control inflammation by downregulating the production of inflammatory mediators.[3] This dual role makes GSK-3β an exceptionally attractive target for therapeutic intervention in diseases with both neurodegenerative and neuroinflammatory components.

GSK3B_Pathway cluster_0 Upstream Signals cluster_1 Kinase Regulation cluster_2 Downstream Pathological Events Insulin Insulin / Wnt Akt Akt Insulin->Akt Activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) GSK3B_active GSK-3β (Active) Inflammatory_Stimuli->GSK3B_active Maintains Active State Akt->GSK3B_active Inhibits by Phosphorylation GSK3B_inactive p-GSK-3β (Inactive) Tau Tau Protein GSK3B_active->Tau Phosphorylates NFkB NF-κB Pathway GSK3B_active->NFkB Activates Inhibitor 2-(4-Bromophenyl)-4,5,6,7- tetrahydrooxazolo[4,5-c]pyridine Inhibitor->GSK3B_active INHIBITS NFT Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->NFT Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Promotes Transcription

Caption: Role of GSK-3β in pathology and its inhibition point.

While direct inhibitory data for this compound is not yet widely published, compelling evidence from closely related analogs strongly supports its potential as a GSK-3β inhibitor. A study on piperazine-linked oxazolo[4,5-b]pyridine derivatives demonstrated potent in vitro GSK-3β inhibition and significant in vivo anti-inflammatory activity.[3]

Compound ID (from source)GSK-3β IC₅₀ (µM)In Vivo Anti-inflammatory Activity (% Inhibition at 5h)
7d 0.3465.91%
7e 0.39Not explicitly stated for 5h, but potent
7g 0.47Not explicitly stated for 5h, but potent
7c 0.53Not explicitly stated for 5h, but potent
Indomethacin (Control) N/A79.54%
Data synthesized from Mohammed, et al., Arch Pharm (Weinheim), 2017.[3]

These findings highlight the scaffold's capacity to produce sub-micromolar inhibitors of GSK-3β that translate to functional activity in biological systems, specifically by reducing paw edema and suppressing pro-inflammatory mediators like TNF-α, IL-1β, and IL-6.[3]

Experimental Protocols for Evaluation

To validate the therapeutic potential of this compound, a systematic screening cascade is essential.

Screening_Cascade A Primary Screen: In Vitro Kinase Assay B Secondary Screen: Cellular Target Engagement A->B Confirm IC₅₀ C Functional Screen: Cellular Anti-inflammatory Assay B->C Validate cellular activity D Safety/Toxicity Screen: In Vitro Cytotoxicity Assay C->D Assess therapeutic window E Lead Compound for In Vivo Studies D->E Select leads

Caption: A typical in vitro screening cascade for a kinase inhibitor.

This protocol determines the compound's ability to directly inhibit the enzymatic activity of recombinant GSK-3β.

  • Prepare a reaction buffer containing Tris-HCl, MgCl₂, and DTT.

  • In a 96-well plate, add 5 µL of the test compound at various concentrations (e.g., 10-point serial dilution). Include a positive control (known GSK-3β inhibitor) and a negative control (DMSO vehicle).

  • Add 20 µL of a solution containing recombinant human GSK-3β enzyme and a specific peptide substrate.

  • Initiate the kinase reaction by adding 25 µL of a 2x ATP solution. Incubate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

This assay measures the compound's ability to suppress the release of inflammatory cytokines from immune cells.

  • Seed microglial cells (e.g., BV-2 cell line) in a 96-well plate and culture overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS, 100 ng/mL) to induce an inflammatory response. An unstimulated control group should be included.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Measure cell viability in the corresponding wells using an MTT or similar assay to rule out cytotoxicity.

  • Calculate the dose-dependent reduction in TNF-α release to determine the compound's anti-inflammatory potency.

Potential Therapeutic Applications

The dual action of GSK-3β inhibition on both neurodegeneration and inflammation positions this compound as a candidate for several complex diseases.

  • Alzheimer's Disease and Tauopathies: By directly inhibiting the kinase responsible for tau hyperphosphorylation, the compound could slow or prevent the formation of neurofibrillary tangles, a core pathology of Alzheimer's.[4]

  • Parkinson's Disease: Neuroinflammation is a critical component of the progressive neuronal loss in Parkinson's disease.[11][12] A GSK-3β inhibitor could offer neuroprotection by mitigating the chronic inflammatory state in the brain.

  • Chronic Inflammatory Diseases: The established role of GSK-3β in promoting inflammation suggests potential utility in systemic conditions such as rheumatoid arthritis and inflammatory bowel disease.[4]

Drug Development Considerations

For any lead compound, early assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical. While specific data for the title compound is unavailable, studies on related oxazolo[4,5-c]quinoline analogs provide a roadmap.[13] Key studies would include:

  • Metabolic Stability: Incubation with human and rodent liver microsomes to predict in vivo clearance.[13]

  • Plasma Protein Binding: Measured via equilibrium dialysis to determine the fraction of unbound, active drug.[13]

  • Permeability: Using Caco-2 cell assays to predict intestinal absorption and oral bioavailability.[14]

  • In Vivo Pharmacokinetics: Initial studies in rodents to determine key parameters like half-life (t½), clearance (CL), and volume of distribution (Vdss) after intravenous and oral administration.[13][14]

Systematic modification of the lead structure is necessary to optimize potency, selectivity, and ADME properties. Key areas for an SAR campaign would include:

  • Phenyl Ring Substitution: Replacing the para-bromo substituent with other halogens, alkyl, or alkoxy groups to probe electronic and steric effects on kinase binding.

  • Piperidine Ring Modification: N-alkylation or substitution on the piperidine ring to modulate solubility, cell permeability, and potential off-target effects.

  • Core Isomerization: Synthesizing and testing related isomers (e.g., oxazolo[5,4-c]pyridine) to understand the geometric requirements for optimal target engagement.[15]

Conclusion and Future Outlook

This compound represents a promising chemical entity rooted in the privileged oxazolopyridine scaffold. Its structural features strongly suggest a mechanism of action centered on the inhibition of GSK-3β, a high-value target for neurodegenerative and inflammatory diseases. The scientific rationale for its development is sound, supported by robust data from closely related analogs.

Future research should focus on executing the proposed synthetic route and validating its biological activity through the described experimental protocols. A successful outcome would warrant comprehensive SAR studies to optimize its drug-like properties, followed by efficacy testing in animal models of Alzheimer's disease or chronic inflammation. This compound stands as a valuable starting point for a drug discovery program aimed at addressing significant unmet medical needs.

References

  • Benchchem. Oxazolo[4,5-c]pyridin-2(3H)-one | 59851-50-2.
  • Sireesha, R., Tej, M. B., Poojith, N., Sreenivasulu, R., Musuluri, M., & Subbarao, M. (2023). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies.
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  • Reshma, P., et al. (2025). Synthesis and Biological Evaluation of aryl incorporated (pyridin-4-yl)-1,3,4-oxadiazol-2-yl)oxazolo[5,4-b]pyridine Derivatives as Anticancer Agents.
  • ResearchGate. (2025). Design, synthesis and biological evaluation of aryl isoxazole incorporated pyrimidin-2-yl)
  • ResearchGate. Examples of biologically active oxazolopyridines.
  • Echemi. 2-(4-BROMO-PHENYL)
  • MDPI. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.
  • Kozikowski, A. P., et al. (2022).
  • Mohammed, S. A., et al. (2017).
  • Lee, S., et al. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. PMC.
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  • Dalvie, D., et al. (2006). Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1][5][15]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes. Biopharmaceutics & Drug Disposition, 27(8), 371-386.

  • Saczewski, J., et al. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Chemical Neuroscience, 13(5), 634-649.
  • Choi, D. K., et al. (2020). 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease. Neuropharmacology, 166, 107928.
  • ChemScene. 2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine.

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Omipalisib (GSK2126458): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Omipalisib (CAS 885272-77-5), a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). Developed for researchers, scientists, and drug development professionals, this document synthesizes critical information on the compound's core properties, mechanism of action, experimental protocols, and safety considerations, grounded in authoritative scientific literature.

Introduction: A Potent Dual Inhibitor in Oncology and Beyond

Omipalisib, also known as GSK2126458, is a small-molecule pyridylsulfonamide that has garnered significant interest for its potent, ATP-competitive inhibition of the PI3K/mTOR signaling pathway.[1][2] This pathway is one of the most frequently activated signaling cascades in human cancers, playing a critical role in cell growth, proliferation, survival, and metabolism.[2] Consequently, Omipalisib has been extensively investigated as a potential antineoplastic agent for various solid tumors and lymphomas.[1][3] Its therapeutic potential is also being explored in non-oncological indications such as idiopathic pulmonary fibrosis (IPF).[4]

This guide serves as a comprehensive resource, consolidating key technical data and methodologies to facilitate further research and development involving Omipalisib.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of Omipalisib are summarized below.

PropertyValueReference
CAS Number 885272-77-5[5]
Molecular Formula C₂₅H₁₇F₂N₅O₃S
Molecular Weight 505.50 g/mol [6]
pKa (sulfonamide-NH) 6.56[1]
LogP 3.81[1]
Appearance White to beige crystalline solid[7]
Solubility DMSO: ~100 mg/mL (~197.8 mM) Water: <1 mg/mL Ethanol: <1 mg/mL[1]

Mechanism of Action: Dual Targeting of the PI3K/mTOR Pathway

Omipalisib exerts its biological effects through the potent and selective inhibition of all Class I PI3K isoforms (α, β, δ, γ) and both mTOR complexes (mTORC1 and mTORC2).[8][9] The inhibition is ATP-competitive and occurs at sub-nanomolar concentrations for the PI3K enzymes and low nanomolar concentrations for mTOR.[9]

The PI3K/AKT/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTORC1 and the regulation of numerous cellular functions, including protein synthesis, cell growth, and survival. mTORC2 is also involved in the full activation of AKT through phosphorylation at the Ser473 residue.

By inhibiting both PI3K and mTOR, Omipalisib effectively shuts down this critical signaling cascade at two key nodes. This dual inhibition leads to a significant reduction in the phosphorylation of downstream effectors such as AKT and S6 ribosomal protein.[1][8] The consequences of this pathway blockade in cancer cells include the induction of G1 cell cycle arrest, inhibition of proliferation, and in many cases, apoptosis.[8][9] The induction of apoptosis is thought to be mediated, in part, by the translocation of the pro-apoptotic protein Bax to the mitochondrial outer membrane.[10]

// Nodes RTK [label="Receptor Tyrosine Kinase\n(RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; PIP3 [label="PIP3", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Omipalisib_PI3K [label="Omipalisib\n(GSK2126458)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Omipalisib_mTOR [label="Omipalisib\n(GSK2126458)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates", fontsize=8]; PI3K -> PIP3 [label="Phosphorylates", fontsize=8]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> AKT [label="Activates", fontsize=8]; mTORC2 -> AKT [label="Phosphorylates\n(Ser473)", fontsize=8]; AKT -> mTORC1 [label="Activates", fontsize=8]; mTORC1 -> Proliferation [label="Promotes", fontsize=8];

// Inhibition Edges Omipalisib_PI3K -> PI3K [arrowhead=tee, color="#EA4335", penwidth=2.0]; Omipalisib_mTOR -> mTORC1 [arrowhead=tee, color="#EA4335", penwidth=2.0]; Omipalisib_mTOR -> mTORC2 [arrowhead=tee, color="#EA4335", penwidth=2.0];

// Invisible edges for alignment {rank=same; PIP2; PIP3} {rank=same; Omipalisib_PI3K; Omipalisib_mTOR} } "Omipalisib's dual inhibition of PI3K and mTOR."

Synthesis and Purification

The synthesis of Omipalisib involves a multi-step process. The following is a representative synthetic route based on published information.[5]

Synthesis Workflow

Synthesis_Workflow A 6-bromo-4-iodoquinoline C Stille Coupling A->C B 4-(tributylstannanyl)pyridazine B->C D 6-bromo-4-(4-pyridazinyl)quinoline C->D F Miyaura Borylation D->F E bis(pinacolato)diboron E->F G Boronate Ester Intermediate F->G I Suzuki Coupling G->I H N-[5-bromo-2-(methyloxy)-3-pyridinyl]- 2,4-difluorobenzenesulfonamide H->I J Omipalisib (GSK2126458) I->J K Purification J->K L Final Product K->L

Step-by-Step Synthesis Protocol:
  • Synthesis of 6-bromo-4-(4-pyridazinyl)quinoline:

    • Dissolve 6-bromo-4-iodoquinoline and 4-(tributylstannanyl)pyridazine in 1,4-dioxane.

    • Add PdCl₂(dppf)-CH₂Cl₂ as a catalyst.

    • Heat the reaction mixture at 105 °C for several hours, monitoring the reaction progress.

    • Upon completion, concentrate the mixture and purify by column chromatography to yield 6-bromo-4-(4-pyridazinyl)quinoline.[5]

  • Synthesis of the boronate ester intermediate:

    • A slurry of 6-bromo-4-(4-pyridazinyl)quinoline, bis(pinacolato)diboron, and potassium acetate in anhydrous 1,4-dioxane is prepared.

    • PdCl₂(dppf)-CH₂Cl₂ is added as a catalyst.

    • The mixture is heated at 100 °C for approximately 3 hours, or until the starting bromide is consumed as confirmed by LCMS.[5]

  • Final Suzuki Coupling to form Omipalisib:

    • To the reaction mixture containing the boronate ester, add N-[5-bromo-2-(methyloxy)-3-pyridinyl]-2,4-difluorobenzenesulfonamide and an additional portion of the palladium catalyst.

    • Heat the reaction at 110 °C for approximately 16 hours.

    • After cooling to room temperature, filter the reaction mixture and concentrate it.[5]

Purification Protocol:
  • The crude product from the final step is purified by column chromatography. A common solvent system is a gradient of methanol in a mixture of dichloromethane and ethyl acetate (e.g., 5% MeOH / 5% CH₂Cl₂ / 90% EtOAc).[5]

  • The purity of the final product should be assessed by HPLC, with a purity of ≥98% being standard for research applications.[6]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and concentration of Omipalisib for reliable experimental outcomes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
  • System: Agilent 1100 or equivalent with a UV detector.

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or acetic acid) is commonly used.

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Analysis: The purity is determined by the peak area percentage of the main component. A validated method should resolve the main peak from any process-related impurities or degradation products.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification:

A validated LC-MS/MS method has been developed for the quantification of Omipalisib in mouse plasma and tumor homogenates.[12]

  • Sample Preparation: Protein precipitation with acetonitrile (containing an internal standard such as dabrafenib).

  • Chromatography: Reversed-phase liquid chromatography.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • Detection: Selected reaction monitoring (SRM) mode. For Omipalisib, the transition m/z 506.15 → 329.0 is monitored.[13]

  • Calibration Range: The assay has been validated in the range of 4-4000 ng/mL in plasma.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:
  • ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the synthesized Omipalisib.

  • The spectra should be compared with reference spectra or predicted chemical shifts to ensure the correct structure. While specific peak assignments are not detailed in the provided search results, a representative ¹H NMR spectrum for a related compound showed aromatic protons in the range of 7.3-8.1 ppm and a methyl singlet around 2.5-2.6 ppm.[7]

In Vitro Biological Activity & Protocols

Omipalisib has demonstrated potent activity in a wide range of in vitro assays, confirming its mechanism of action and its effects on cancer cells.

In Vitro Kinase and Cellular Assays:
  • PI3K Isoform Inhibition: Omipalisib inhibits PI3K isoforms with Ki values in the picomolar range: p110α (19 pM), p110β (130 pM), p110δ (24 pM), and p110γ (60 pM).[14]

  • mTOR Inhibition: It also inhibits mTORC1 and mTORC2 with Ki values of 180 pM and 300 pM, respectively.[14]

  • Cellular pAkt Inhibition: In cellular assays, Omipalisib causes a significant reduction in the levels of phosphorylated AKT (pAkt-S473). For instance, the IC₅₀ for pAkt inhibition in the HCC1954 breast carcinoma cell line is 2 nM, and in T47D and BT474 cells, the IC₅₀ values are 0.41 nM and 0.18 nM, respectively.[3][9]

  • Cell Proliferation Inhibition: Omipalisib inhibits the proliferation of various cancer cell lines, with IC₅₀ values in the low nanomolar range for sensitive lines like T47D (3 nM) and BT474 (2.4 nM).[9]

Experimental Workflow: In Vitro Characterization

In_Vitro_Workflow A PI3K HTRF Assay B Determine Ki for PI3K isoforms & mTOR A->B C Cancer Cell Lines (e.g., BT474, T47D) D Treat with Omipalisib (Dose-Response) C->D E MTT Assay D->E G Western Blot D->G F Determine IC50 for Cell Viability E->F H Measure pAkt/Akt levels G->H

Detailed In Vitro Protocols:

This protocol is a general guideline for a PI3K HTRF assay, which can be adapted for Omipalisib.

  • Compound Preparation: Prepare serial dilutions of Omipalisib in 100% DMSO at 40x the final desired concentration.

  • Assay Plate Preparation: Add 0.5 µL of the diluted compound or DMSO (for controls) to the wells of a 384-well low-volume assay plate.

  • Enzyme and Substrate Addition:

    • Prepare a PI3-Kinase/Lipid working solution containing the specific PI3K isoform and the lipid substrate (PIP2).

    • Add 14.5 µL of this solution to the wells containing the compound. For "minus enzyme" controls, add the Lipid Working Solution without the enzyme.

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of an ATP working solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 1 hour at room temperature.

  • Reaction Quenching: Add 5 µL of a stop solution (containing EDTA) to all wells.

  • Detection: Add 5 µL of a detection mix (containing biotin-PIP3, a Eu-labeled anti-GST antibody, and Streptavidin-APC) to all wells.

  • Final Incubation and Reading: Incubate the plate for at least 2 hours in the dark at room temperature before reading the HTRF signal on a compatible plate reader (excitation at 330 nm, dual emission at 620 nm and 665 nm).[6]

  • Cell Seeding: Seed cancer cells (e.g., BT474) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of Omipalisib (prepared in culture medium from a DMSO stock; ensure the final DMSO concentration is ≤0.5%). Include vehicle-only (DMSO) controls. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Incubation: Incubate the plate overnight in a humidified atmosphere at 37 °C to ensure complete solubilization of the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability versus the log concentration of Omipalisib and fitting the data to a sigmoidal dose-response curve.

  • Cell Treatment and Lysis: Seed cells and treat with Omipalisib at various concentrations for a specified time (e.g., 2-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against pAkt (Ser473) overnight at 4 °C with gentle agitation.

  • Secondary Antibody and Detection:

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

In Vivo Efficacy & Protocol

Omipalisib has demonstrated dose-dependent anti-tumor activity in preclinical xenograft models.

In Vivo Efficacy in a BT474 Xenograft Model:

In a human BT474 breast cancer xenograft model, oral administration of Omipalisib resulted in a dose-dependent reduction in pAkt-S473 levels in the tumors and significant tumor growth inhibition, even at doses as low as 300 µg/kg.[6][8] The compound has shown good oral bioavailability in several preclinical species.[8]

Protocol for a BT474 Xenograft Study:
  • Cell Culture and Implantation:

    • Culture BT474 human breast cancer cells under standard conditions.

    • Implant approximately 5 x 10⁶ BT474 cells subcutaneously into the flank of female immunocompromised mice (e.g., nude or NSG mice).[14]

  • Tumor Growth and Grouping:

    • Monitor tumor growth by caliper measurements.

    • When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

  • Drug Formulation and Administration:

    • Prepare a formulation of Omipalisib for oral administration (p.o.). A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

    • Administer Omipalisib orally, once or twice daily, at the desired dose levels (e.g., 0.3, 1, and 3 mg/kg). The control group receives the vehicle only.

  • Monitoring and Endpoints:

    • Measure tumor volumes and body weights 2-3 times per week.

    • The study endpoint is typically when tumors in the control group reach a specified size (e.g., 2000 mm³) or after a predetermined duration of treatment.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for pAkt).[14]

Safety and Handling

As a potent pharmacological agent, Omipalisib must be handled with appropriate safety precautions.

Hazard Identification:
  • Acute Toxicity: Harmful if swallowed.[15]

  • Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[15]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[16]

Personal Protective Equipment (PPE):
  • Eye Protection: Safety goggles with side shields.

  • Hand Protection: Impervious, chemical-resistant gloves.

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use a suitable respirator or work in a chemical fume hood, especially when handling the powder form to avoid dust and aerosol formation.[15][16]

Handling and Storage:
  • Handling: Avoid all direct contact and inhalation. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, -20°C is recommended for the powder form.[1]

Disposal:
  • Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not let the product enter drains.[17]

References

  • Safety Data Sheet. (2016-03-23). [Source URL not available]
  • New Drug Approvals. GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. (2015-03-17). [Link]

  • Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39–43. [Link]

  • Lead Sciences. 2,4-Difluoro-N-(2-methoxy-5-(4-(pyridazin-4-yl)quinolin-6-yl)pyridin-3-yl)benzenesulfonamide. [Link]

  • PubChem. Omipalisib | C25H17F2N5O3S | CID 25167777. [Link]

  • ResearchGate. A Randomised, Placebo-Controlled Study of Omipalisib (PI3K/mTOR) in Idiopathic Pulmonary Fibrosis | Request PDF. [Link]

  • PubChem. 2,4-difluoro-N-[2-methoxy-5-[4-(4-morpholinyl)-6-quinazolinyl]-3-pyridinyl]Benzenesulfonamide | C24H21F2N5O4S | CID 57545876. [Link]

  • Altogen Labs. BT-474 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic. [Link]

  • PubMed. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. (2013-02-15). [Link]

  • Selleck. Omipalisib (GSK2126458) | ≥99%(HPLC) | PI3K 阻害剤. [Link]

  • PubMed. Liquid chromatography-tandem mass spectrometric assay for the PI3K/mTOR inhibitor GSK2126458 in mouse plasma and tumor homogenate. (2015-03-25). [Link]

  • Frontiers. PI3K/mTOR inhibitor omipalisib prolongs cardiac repolarization along with a mild proarrhythmic outcome in the AV block dog model. (2022-08-02). [Link]

  • Altogen Labs. Validated BT474 Xenograft Model. [Link]

  • PubMed. Liquid chromatography-tandem mass spectrometric assay for the PI3K/mTOR inhibitor GSK2126458 in mouse plasma and tumor. [Link]

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • PMC. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021-01-22). [Link]

  • Informatics Journals. Development and Application of a Validated HPLC Method for the Determination of Alpelisib and its Process-Related Impurities in. [Link]

  • Cumhuriyet Science Journal. Evaluation of the Antitumor Activity of Omipalisib, a PI3K/AKT/MTOR Pathway Inhibitor, on Burkitt Lymphoma Cell Line. (2023-12-28). [Link]

  • New Drug Approvals. GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. (2015-03-17). [Link]

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An In-Depth Technical Guide to the Structure Elucidation of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Verification

In the landscape of medicinal chemistry and drug development, the precise characterization of a molecule's three-dimensional architecture is not merely a formality but a cornerstone of innovation. The biological activity, pharmacokinetic profile, and safety of a compound are intrinsically linked to its structure. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the definitive structure elucidation of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine, a heterocyclic scaffold of significant interest.

This document is crafted from the perspective of a Senior Application Scientist, blending theoretical principles with practical, field-proven insights. The protocols and interpretive guidance herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. We will navigate through a multi-technique approach, beginning with fundamental analysis and culminating in the gold standard of structural verification.

I. Foundational Analysis: Molecular Formula and Unsaturation

Prior to delving into complex spectroscopic techniques, the foundational step is the determination of the molecular formula. For this compound, this is established as C₁₂H₁₁BrN₂O.[1] This information is paramount as it provides the basis for calculating the degree of unsaturation (DoU), a crucial first clue to the molecule's structure.

Degree of Unsaturation (DoU) Calculation:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

Where:

  • C = number of carbon atoms

  • H = number of hydrogen atoms

  • X = number of halogen atoms

  • N = number of nitrogen atoms

For C₁₂H₁₁BrN₂O: DoU = 12 + 1 - (11/2) - (1/2) + (2/2) = 13 - 5.5 - 0.5 + 1 = 8

A DoU of 8 indicates a significant number of rings and/or double bonds, which is consistent with the proposed structure containing a phenyl ring (4 DoU), an oxazole ring (1 DoU and 1 double bond = 2 DoU), and a fused pyridine ring system (2 DoU).

II. Mass Spectrometry: The Molecular Weight and Fragmentation Blueprint

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and gaining insights into the molecule's substructures through fragmentation analysis.

Expected Mass Spectrum:

For this compound (Molecular Weight: 279.13 g/mol for the free base), the high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio. This results in two peaks of almost equal intensity at m/z values separated by 2 Da.

IonExpected m/z (⁷⁹Br)Expected m/z (⁸¹Br)Relative Abundance
[M]⁺278.0058280.0037~1:1
[M+H]⁺279.0136281.0115~1:1
Fragmentation Pathway Analysis:

Electron ionization (EI) would induce fragmentation, providing a structural fingerprint. The fragmentation of brominated aromatic compounds often involves characteristic losses.[2]

G M [C₁₂H₁₁BrN₂O]⁺ m/z 278/280 F1 [C₁₁H₁₁N₂O]⁺ m/z 199 (Loss of Br) M->F1 - Br• F2 [C₆H₄Br]⁺ m/z 155/157 (Bromophenyl cation) M->F2 α-cleavage F3 [C₅H₇N₂O]⁺ m/z 111 (Tetrahydrooxazolopyridine fragment) M->F3 Cleavage F4 [C₆H₄]⁺ m/z 76 (Loss of Br from F2) F2->F4 - Br•

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

  • Ionization: Employ Electrospray Ionization (ESI) for soft ionization to observe the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

  • Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

¹H NMR Spectroscopy:

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-Ar (ortho to Br)~7.6Doublet2H~8.5
H-Ar (meta to Br)~7.8Doublet2H~8.5
CH₂-4~4.0Triplet2H~6.0
CH₂-5~2.9Multiplet2H-
CH₂-6~3.2Triplet2H~6.0
NHBroad Singlet1H-

Note: The chemical shifts for the tetrahydropyridine protons are estimations and can be influenced by the solvent and the protonation state of the nitrogen.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (oxazole)~160-165
C-Ar (ipso to Br)~125
C-Ar (ortho to Br)~128-130
C-Ar (meta to Br)~132
C-Ar (ipso to oxazole)~127
C-3a~150-155
C-7a~115-120
C-4~45-50
C-5~25-30
C-6~40-45
2D NMR Spectroscopy for Unambiguous Assignments:
  • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, confirming the connectivity of the protons in the tetrahydropyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the entire molecular framework, including the connection of the bromophenyl ring to the oxazole and the fusion of the oxazole to the tetrahydropyridine ring.

G

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the chemical shifts, coupling constants, and cross-peaks to assemble the molecular structure.

IV. X-ray Crystallography: The Unambiguous Proof of Structure

While NMR and MS provide powerful evidence for the structure of a molecule, single-crystal X-ray crystallography stands as the unequivocal "gold standard" for determining the three-dimensional arrangement of atoms in a crystalline solid.[5][6] It provides precise bond lengths, bond angles, and stereochemistry.

Crystallographic Data Interpretation:

A successful crystallographic analysis of this compound would yield a Crystallographic Information File (CIF). This file contains all the atomic coordinates, unit cell dimensions, and other important parameters that define the crystal structure. The resulting 3D model would definitively confirm the connectivity of the atoms and the overall molecular geometry.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic positions.

G Start Purified Compound Crystal Single Crystal Growth Start->Crystal Data X-ray Diffraction Data Collection Crystal->Data Solve Structure Solution Data->Solve Refine Structure Refinement Solve->Refine Final Unambiguous 3D Structure Refine->Final

Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By integrating data from mass spectrometry, one- and two-dimensional NMR spectroscopy, and, ideally, single-crystal X-ray crystallography, researchers can achieve an unambiguous and high-confidence structural assignment. This rigorous approach is fundamental to advancing drug discovery and development, ensuring that the journey from molecule to medicine is built on a solid foundation of scientific integrity.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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The Multifaceted Biological Activities of Tetrahydrooxazolopyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

The tetrahydrooxazolopyridine scaffold represents a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by this class of compounds, with a primary focus on their anticancer, antiviral, and neuroprotective properties. By synthesizing current research, this document offers a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the molecular mechanisms of action, provide detailed, field-proven experimental protocols for activity assessment, and present quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes key signaling pathways and experimental workflows to provide a clear and concise understanding of the scientific principles underpinning the therapeutic potential of tetrahydrooxazolopyridine derivatives.

Introduction: The Tetrahydrooxazolopyridine Core - A Scaffold of Therapeutic Promise

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, owing to their diverse chemical properties and ability to interact with a wide array of biological targets.[1] Among these, the fused heterocyclic system of tetrahydrooxazolopyridine has emerged as a particularly promising scaffold. Its unique three-dimensional structure and the presence of nitrogen and oxygen heteroatoms provide a framework for the development of potent and selective modulators of various physiological and pathological processes.

Derivatives of the broader oxazolopyrimidine class have demonstrated a wide spectrum of biological activities, including immunosuppressive, antiviral, and anticancer effects.[2][3] The structural similarity of the oxazolo[5,4-d]pyrimidine system to purine analogs, which are established antimetabolites in cancer therapy, has driven significant research into their potential as anticancer agents.[1] This guide will provide a detailed examination of the key biological activities of tetrahydrooxazolopyridine and related derivatives, offering both theoretical insights and practical methodologies for their investigation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents remains a cornerstone of pharmaceutical research. Tetrahydrooxazolopyridine derivatives have shown considerable promise in this area, primarily through the inhibition of key signaling pathways involved in tumor growth and angiogenesis.

Mechanism of Action: Inhibition of VEGFR-2 and Modulation of MAPK Signaling

A prominent mechanism through which oxazolopyrimidine derivatives exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][4] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[5] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds can block the downstream signaling cascade, including the Raf/MEK/ERK (MAPK) pathway, which is frequently dysregulated in cancer and plays a central role in cell proliferation, differentiation, and survival.[6][7] Some derivatives have also been shown to induce apoptosis through pathways independent of caspases, instead modulating components of the mitogen-activated protein kinase (MAPK) pathways such as JNK and p38.[8]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 RAF RAF VEGFR2->RAF Activates VEGF VEGF VEGF->VEGFR2 Binds Tetrahydrooxazolopyridine Tetrahydrooxazolopyridine Derivative Tetrahydrooxazolopyridine->VEGFR2 Inhibits JNK JNK Tetrahydrooxazolopyridine->JNK Activates p38 p38 Tetrahydrooxazolopyridine->p38 Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis Survival ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Figure 1: Anticancer signaling pathway of tetrahydrooxazolopyridine derivatives.
Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9] It is a foundational in vitro screening tool for evaluating the cytotoxic potential of novel compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[9]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HT29) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the tetrahydrooxazolopyridine derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[10]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.[9]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

The clonogenic assay, or colony formation assay, assesses the ability of a single cell to undergo unlimited division and form a colony.[3] It provides a measure of the long-term cytotoxic and cytostatic effects of a compound.

Principle: This assay determines the effectiveness of a compound in causing reproductive cell death. A reduction in the number and size of colonies formed after treatment indicates an antiproliferative effect.

Step-by-Step Protocol:

  • Cell Seeding: Plate a known number of cells in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydrooxazolopyridine derivative for a defined period.

  • Incubation: After treatment, replace the medium with fresh, drug-free medium and incubate for 1-3 weeks, depending on the cell line, to allow for colony formation.

  • Fixing and Staining: Gently wash the colonies with PBS, fix them with a solution such as 10% neutral buffered formalin, and then stain with a solution like 0.01% crystal violet.[11]

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment concentration to assess the compound's long-term impact on cell survival.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative oxazolopyrimidine and related heterocyclic derivatives against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineAssayIC₅₀ (µM)Reference
Oxazolo[5,4-d]pyrimidine6-N-2,4-dimethoxybenzyl derivativeA549 (Lung)CytotoxicityComparable to Tivozanib[4]
Oxazolo[5,4-d]pyrimidine6-N-4-methylbenzyl derivativeMultipleCytotoxicityComparable to Tivozanib[4]
Oxazolo[5,4-d]pyrimidine3g (with 3-(N,N-dimethylamino)propyl substituent)HT29 (Colon)Cytotoxicity58.4[12]
Triazole-linked Tetrahydrocurcumin4gHCT-116 (Colon)MTT1.09 ± 0.17[[“]]
Thiazoline-Tetralin4a-4kMCF-7 (Breast)CytotoxicityVaries[14]
Thiazole-Pyrazoline7c, 9c, 11dMultipleCytotoxicityVaries[15]

Antiviral Activity: Combating Viral Infections

The emergence and re-emergence of viral diseases necessitate the continuous development of novel antiviral agents. Tetrahydrooxazolopyridine derivatives have demonstrated potential in inhibiting the replication of various viruses.[2]

Mechanism of Action: Interference with Viral Entry and Replication

The antiviral mechanism of many heterocyclic compounds involves targeting key stages of the viral life cycle.[16] This can include:

  • Inhibition of Viral Entry: Preventing the virus from attaching to and entering the host cell. This can be achieved by blocking the interaction between viral surface proteins and host cell receptors.[7]

  • Inhibition of Viral Replication: Interfering with the replication of the viral genome. This can involve the inhibition of viral polymerases or other enzymes essential for nucleic acid synthesis.[17]

  • Modulation of Host Factors: Some antiviral compounds act by modulating host cell pathways that the virus hijacks for its own replication.[18]

antiviral_pathway cluster_viral_cycle Viral Life Cycle Virus Virus Attachment 1. Attachment & Entry Virus->Attachment Initiates HostCell Host Cell Tetrahydrooxazolopyridine Tetrahydrooxazolopyridine Derivative Tetrahydrooxazolopyridine->Attachment Inhibits Replication 3. Genome Replication Tetrahydrooxazolopyridine->Replication Inhibits Uncoating 2. Uncoating Attachment->Uncoating Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release Release->Virus New Virions neuroprotective_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Translocates and binds to OxidativeStress Oxidative Stress OxidativeStress->Keap1 Induces conformational change in Tetrahydrooxazolopyridine Tetrahydrooxazolopyridine Derivative Tetrahydrooxazolopyridine->Keap1 Inhibits Nrf2 binding to AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates transcription of Neuroprotection Neuroprotection AntioxidantGenes->Neuroprotection

Figure 3: Neuroprotective Nrf2-ARE signaling pathway.
Experimental Protocols for Neuroprotective Activity Evaluation

Glutamate-induced excitotoxicity is a major contributor to neuronal cell death in various neurological disorders. This in vitro model is used to assess the ability of compounds to protect neurons from glutamate-induced damage.

Step-by-Step Protocol:

  • Neuronal Cell Culture: Culture primary neurons or a neuronal cell line (e.g., HT22) to an appropriate density.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the tetrahydrooxazolopyridine derivative for a specified duration.

  • Glutamate Exposure: Expose the cells to a toxic concentration of glutamate to induce excitotoxicity.

  • Assessment of Cell Viability: After a defined period of glutamate exposure, assess cell viability using methods such as the MTT assay or by staining with fluorescent dyes that differentiate between live and dead cells (e.g., calcein-AM and propidium iodide).

  • Mechanistic Studies: To investigate the mechanism of action, measure markers of oxidative stress (e.g., reactive oxygen species levels) and apoptosis (e.g., caspase activity). [18]

Animal models of stroke, such as middle cerebral artery occlusion (MCAO) in mice, are used to evaluate the in vivo efficacy of neuroprotective compounds. [19] Step-by-Step Protocol:

  • Animal Model: Induce focal cerebral ischemia in mice by occluding the middle cerebral artery.

  • Compound Administration: Administer the tetrahydrooxazolopyridine derivative to the animals either before (pre-treatment) or after (post-treatment) the ischemic insult.

  • Neurological Assessment: At various time points after ischemia, assess the neurological deficits in the animals using a battery of behavioral tests (e.g., open field test, Morris water maze). [14]4. Histological Analysis: After the behavioral assessments, sacrifice the animals and perform histological analysis of the brain tissue to measure the infarct volume and assess neuronal damage.

  • Biochemical and Molecular Analysis: Analyze brain tissue for biochemical markers of oxidative stress, inflammation, and apoptosis to elucidate the in vivo mechanism of action.

Conclusion and Future Directions

Tetrahydrooxazolopyridine derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antiviral, and neuroprotective agents warrants further investigation and development. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field.

Future research should focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation therapeutic agents. Furthermore, continued exploration of the underlying molecular mechanisms will undoubtedly unveil new therapeutic targets and strategies for a wide range of diseases. The integration of in silico drug design, advanced in vitro screening, and robust in vivo models will be paramount in translating the therapeutic potential of tetrahydrooxazolopyridine derivatives from the laboratory to the clinic.

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2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine: Synthesis, Properties, and Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The molecule integrates a rigid tetrahydrooxazolopyridine core with a versatile 4-bromophenyl substituent, positioning it as a valuable scaffold for drug discovery. This document, intended for researchers and drug development professionals, delves into the foundational chemistry, plausible synthetic routes, key chemical properties, and the known and potential biological activities of this compound. Drawing upon established principles of heterocyclic chemistry and structure-activity relationships, this guide offers field-proven insights into its handling, modification, and therapeutic exploration, particularly concerning its reported anti-inflammatory and analgesic potential[1].

The Oxazolopyridine Scaffold: A Framework for Discovery

The Privileged Nature of Fused Heterocycles

Fused heterocyclic ring systems are cornerstones of modern pharmacology. Their rigid, three-dimensional structures allow for precise presentation of pharmacophoric features, leading to high-affinity interactions with biological targets. The structural similarity of many fused nitrogenous heterocycles, such as imidazo[4,5-c]pyridines, to endogenous purines makes them adept at modulating enzymes and receptors within critical cellular pathways[2]. The pyridine ring itself is the second most common heterocycle in FDA-approved drugs, celebrated for its diverse biological activities, including antitumor, antiviral, and anti-inflammatory effects[3]. The fusion of an oxazole ring to the tetrahydro-pyridine backbone combines the beneficial properties of both systems, creating a scaffold with unique electronic and conformational properties[4].

Foundational Chemistry and Structural Rationale

The synthesis of complex fused heterocycles rests on foundational methodologies developed over the last century, such as the van Leusen oxazole synthesis, which provided efficient pathways to the oxazole core[4]. In the target molecule, this compound, each structural component serves a distinct purpose:

  • Tetrahydrooxazolopyridine Core: This fused bicyclic system acts as the central scaffold. Unlike its aromatic counterpart, the saturated pyridine ring introduces conformational flexibility and sp³ character, which can improve solubility and the molecule's ability to fit into complex protein binding pockets.

  • 4-Bromophenyl Substituent: This group is critical for two reasons. First, it is a key pharmacophoric element that likely engages in specific interactions with the biological target. Second, the bromine atom serves as a versatile synthetic handle. It allows for facile diversification of the molecule through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling extensive structure-activity relationship (SAR) studies.

Synthesis and Chemical Properties

Retrosynthetic Analysis and Strategic Approach

A logical synthetic strategy for this class of compounds involves the construction of the oxazole ring from a suitably functionalized piperidine precursor. The causality behind this choice is the ready availability of piperidine-based starting materials and the robustness of cyclodehydration reactions to form the oxazole heterocycle.

G target 2-(4-Bromophenyl)-4,5,6,7- tetrahydrooxazolo[4,5-c]pyridine intermediate1 N-Acyl-3-amino-4-hydroxypiperidine Intermediate target->intermediate1 Cyclodehydration intermediate2 3-Amino-4-hydroxypiperidine Precursor intermediate1->intermediate2 Acylation reagent1 4-Bromobenzoyl Chloride (or equivalent) intermediate1->reagent1 Acylation

Caption: Retrosynthetic analysis of the target molecule.

Chemical Reactivity and Stability

The compound's reactivity is dictated by its constituent functional groups[1].

  • Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring allows for participation in reactions like Suzuki and Heck couplings, enabling the introduction of new aryl, alkyl, or vinyl groups. This is the primary avenue for analogue synthesis.

  • Nucleophilic Reactions: The nitrogen atom of the pyridine ring is basic and can be protonated to form salts, such as the hydrochloride salt, which often improves aqueous solubility and handling[1].

  • Stability: The fused oxazolopyridine core is generally stable under typical laboratory conditions. The compound should be stored away from strong oxidizing agents and sources of ignition[5].

Physicochemical Properties

A summary of the key identifiers and properties for the parent compound is provided below.

PropertyValueReference
IUPAC Name 2-(4-bromophenyl)-4,5,6,7-tetrahydro-[1][4]oxazolo[4,5-c]pyridine[5]
CAS Number 934331-04-1[6]
Molecular Formula C₁₂H₁₁BrN₂O[7]
Molecular Weight 279.13 g/mol [7]
Primary Use Industrial and scientific research[5]

Biological Activity and Therapeutic Potential

Reported and Analogous Activities

Research indicates that this compound hydrochloride possesses notable biological activity, specifically anti-inflammatory and analgesic properties[1]. While the precise mechanism of action for this specific molecule is not yet fully elucidated, the broader class of tetrahydro-pyridine fused heterocycles has shown a wide range of pharmacological effects. For instance, related tetrahydrothienopyridine derivatives are known to act as anti-inflammatory agents, antineoplastics, and platelet aggregation inhibitors[8]. This suggests that the tetrahydro-pyridine portion of the scaffold is well-tolerated biologically and can serve as a foundation for potent therapeutics.

Structure-Activity Relationship (SAR) Insights

The design of potent and selective analogues hinges on a clear understanding of the SAR. For this scaffold, several key modification points can be exploited to optimize biological activity. The choice to explore these specific points is driven by decades of medicinal chemistry precedent, where tuning lipophilicity, hydrogen bonding capacity, and steric bulk are primary strategies for improving potency and pharmacokinetic properties.

G Core Tetrahydrooxazolopyridine Scaffold R1 R1: 4-Bromophenyl Core->R1 R2 R2: Pyridine Nitrogen Core->R2 Mod1 Cross-Coupling: Suzuki, Sonogashira, etc. (Modulates target binding, physicochemical properties) R1->Mod1 Modification Strategy Mod2 Alkylation / Salt Formation (Modulates solubility, pharmacokinetics) R2->Mod2 Modification Strategy

Caption: Key points for Structure-Activity Relationship (SAR) exploration.

  • The Phenyl Ring (R1): The 4-bromo position is the most logical point for modification. Replacing the bromine with various small alkyl, aryl, or heteroaryl groups can probe the steric and electronic requirements of the target's binding pocket. This approach has proven successful in optimizing affinity for numerous classes of kinase and GPCR modulators[9].

  • The Pyridine Nitrogen (R2): While often unmodified, the basic nitrogen can be alkylated or used to form salts. This primarily influences the molecule's pharmacokinetic profile, including absorption and metabolic stability, rather than its intrinsic potency.

Experimental Protocols

Proposed Synthetic Protocol

The following protocol describes a plausible and robust method for the synthesis of the title compound, based on established heterocyclic chemistry principles[10]. This self-validating system proceeds from a protected piperidine derivative to the final product through logical, high-yielding steps.

Step 1: Synthesis of tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate

  • Begin with a commercially available protected piperidone derivative, such as tert-butyl 4-oxo-piperidine-1-carboxylate.

  • Perform a nitrosation at the 3-position followed by reduction (e.g., with Zn/acetic acid) to install the 3-amino group.

  • Stereoselectively reduce the 4-keto group (e.g., with NaBH₄) to yield the cis-amino alcohol, which is the key precursor for cyclization. Purify by column chromatography.

Step 2: Acylation with 4-Bromobenzoyl Chloride

  • Dissolve the amino alcohol precursor from Step 1 in a suitable aprotic solvent like dichloromethane (DCM) containing a non-nucleophilic base (e.g., triethylamine).

  • Cool the mixture to 0 °C in an ice bath. This is a critical step to control the exothermicity of the acylation reaction.

  • Add a solution of 4-bromobenzoyl chloride in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by TLC.

  • Upon completion, perform an aqueous workup to remove the base and salts, and purify the resulting amide by column chromatography.

Step 3: Cyclodehydration and Deprotection

  • Treat the N-acyl intermediate from Step 2 with a dehydrating agent. A common and effective choice is thionyl chloride (SOCl₂) or a Burgess reagent to promote the cyclization to the oxazoline ring.

  • The reaction is typically performed in a non-protic solvent at elevated temperatures.

  • Following the cyclization, the Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final product, this compound.

  • The final compound can be purified by recrystallization or chromatography and converted to its hydrochloride salt by treatment with HCl in ether for improved handling.

Expected Characterization Data

The following table outlines the expected analytical data for the successful synthesis of the target compound. This serves as a benchmark for researchers performing characterization.

AnalysisExpected Results
¹H NMR Signals corresponding to the aromatic protons on the bromophenyl ring (two doublets), and complex multiplets for the aliphatic protons of the tetrahydro-pyridine ring. A broad singlet for the N-H proton.
¹³C NMR Resonances for the quaternary carbon of the oxazole ring, carbons of the bromophenyl ring (including the C-Br carbon), and the sp³ carbons of the tetrahydro-pyridine ring.
Mass Spec (ESI) [M+H]⁺ peak at approximately 280.1/282.1 (reflecting the isotopic pattern of Bromine).

Conclusion and Future Directions

This compound represents a promising chemical scaffold with demonstrated potential in areas requiring anti-inflammatory and analgesic agents. Its synthetic tractability, particularly at the 4-bromophenyl position, makes it an ideal candidate for the generation of focused compound libraries to build a comprehensive SAR.

Future research should be directed towards several key areas:

  • Elucidation of the Mechanism of Action: Identifying the specific biological target(s) is crucial for rational drug design and optimization.

  • SAR Expansion: A systematic exploration of substituents on the phenyl ring is necessary to improve potency and selectivity.

  • In Vivo Evaluation: Promising analogues should be advanced into relevant animal models of inflammation and pain to validate their therapeutic potential.

  • Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be essential for their development into clinical candidates.

References

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The Oxazolo[4,5-c]pyridine Core: A Comprehensive Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazolo[4,5-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic methodologies for this important chemical entity. By delving into the causality behind experimental choices and providing detailed protocols, this document serves as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics based on the oxazolo[4,5-c]pyridine framework.

Introduction: The Emergence of a Privileged Scaffold

The fusion of an oxazole ring with a pyridine ring gives rise to a class of heterocyclic compounds known as oxazolopyridines. The specific arrangement where the oxazole ring is fused to the 'c' face of the pyridine at the 4 and 5 positions defines the oxazolo[4,5-c]pyridine core. While its isomers, oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine, have been more extensively studied, the oxazolo[4,5-c]pyridine scaffold has steadily gained recognition as a "privileged scaffold" in drug discovery. This designation stems from its ability to serve as a versatile template for the development of ligands targeting a range of biological targets, including enzymes and receptors. The unique electronic and steric properties conferred by the fusion of the electron-rich oxazole ring with the electron-deficient pyridine ring create a molecule with distinct reactivity and potential for diverse chemical modifications.

Historical Perspective: Unraveling the Oxazolo[4,5-c]pyridine Timeline

Pinpointing the exact first synthesis of the unsubstituted oxazolo[4,5-c]pyridine (CAS Number: 273-56-3) from early literature can be challenging. However, the exploration of the broader class of oxazolopyridines began to gain momentum in the mid-20th century. Initial synthetic efforts were often extensions of well-established methods for constructing bicyclic heterocyclic systems. The primary impetus for the synthesis of these cores was the search for novel pharmacophores with potential therapeutic applications. Early patents from the 1990s describe oxazolo[4,5-b]pyridine derivatives with analgesic and anti-inflammatory properties, highlighting the early interest in this class of compounds for pain management.[1]

Subsequent research has expanded the known biological activities of oxazolopyridine derivatives to include roles as inhibitors of nitric oxide synthase, tumor necrosis factor (TNF-α), and as anticancer agents.[2][3] This growing body of evidence for the therapeutic potential of the broader oxazolopyridine family has fueled continued interest in developing efficient and versatile synthetic routes to all its isomers, including the oxazolo[4,5-c]pyridine core.

Foundational Synthetic Strategies: Constructing the Core

The synthesis of the oxazolo[4,5-c]pyridine core predominantly relies on the cyclization of appropriately substituted pyridine precursors. The choice of starting material and cyclization conditions is critical in determining the final isomeric product.

Direct Cyclization of Aminohydroxypyridines

A common and direct approach to the oxazolo[4,5-c]pyridin-2(3H)-one scaffold involves the cyclization of a 3-amino-4-hydroxypyridine derivative. This method leverages the proximity of the amino and hydroxyl groups to facilitate the formation of the oxazolone ring.

Conceptual Workflow for Direct Cyclization:

Figure 1: General workflow for the direct cyclization of a 3-amino-4-hydroxypyridine derivative.

Experimental Protocol: Synthesis of Oxazolo[4,5-c]pyridin-2(3H)-one

  • Step 1: Precursor Preparation: Start with a suitably substituted 3-amino-4-hydroxypyridine. The substituents on the pyridine ring will ultimately be present in the final product.

  • Step 2: Cyclization Reaction: To a solution of the 3-amino-4-hydroxypyridine in an inert solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a phosgene equivalent like 1,1'-carbonyldiimidazole (CDI) or triphosgene at room temperature.

  • Step 3: Reaction Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically complete within a few hours. Upon completion, the reaction mixture is diluted with water to precipitate the product.

  • Step 4: Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure oxazolo[4,5-c]pyridin-2(3H)-one.

This method is advantageous due to its directness and often proceeds with good yields. The choice of the phosgene equivalent can influence the reaction conditions and work-up procedure.

Evolution of Synthetic Methodologies and Key Derivatives

While the direct cyclization of aminohydroxypyridines remains a cornerstone, research has focused on developing more efficient and versatile methods, as well as exploring the synthesis of various derivatives with diverse functionalities. For the related and more extensively studied oxazolo[4,5-b]pyridines, methods involving the use of polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE) to facilitate the condensation of a 2-amino-3-hydroxypyridine with carboxylic acids have been well-documented.[4] These approaches offer a pathway to a wide range of 2-substituted oxazolopyridines.

Comparative Synthesis Data for Oxazolo[4,5-b]pyridine Derivatives:

Precursor 1Precursor 2Reagent/CatalystSolventTemperature (°C)Yield (%)Reference
5-Bromo-3-hydroxy-2-aminopyridine4-Cyanobenzoic acidPPSE-20093[4]
5-Bromo-3-hydroxy-2-aminopyridine(4-Piperidinyl)acetic acidPPA--70[4]
5-Bromo-3-hydroxy-2-aminopyridine(4-Piperidinyl)propanoic acidPPA--71[4]

Table 1: Comparison of reaction conditions and yields for the synthesis of various oxazolo[4,5-b]pyridine derivatives.

The insights gained from the synthesis of oxazolo[4,5-b]pyridines can often be extrapolated and adapted for the synthesis of the [4,5-c] isomers, with the primary difference being the starting pyridine precursor.

Biological Significance and Therapeutic Applications

The oxazolo[4,5-c]pyridine core, along with its isomers, has emerged as a valuable scaffold in medicinal chemistry due to its presence in a variety of biologically active compounds.

Key Therapeutic Areas:

  • Analgesia: Early patents indicated the potential of phenyl-substituted oxazolopyridines as analgesic agents for the treatment of pain.[1]

  • Anti-inflammatory Activity: The modulation of inflammatory pathways has been a significant area of investigation for oxazolopyridine derivatives. Compounds have been developed as inhibitors of nitric oxide synthase and TNF-α, both of which are key mediators of inflammation.[2][3]

  • Anticancer Activity: More recent research has focused on the development of oxazolopyridine derivatives as potential anticancer agents. These compounds have been shown to target various signaling pathways involved in cancer progression.[5][6]

Logical Relationship of Biological Activity:

G Oxazolopyridine_Core Oxazolo[4,5-c]pyridine Core Analgesic Analgesic Activity Oxazolopyridine_Core->Analgesic Anti_inflammatory Anti-inflammatory Activity Oxazolopyridine_Core->Anti_inflammatory Anticancer Anticancer Activity Oxazolopyridine_Core->Anticancer NOS_Inhibition Nitric Oxide Synthase Inhibition Anti_inflammatory->NOS_Inhibition TNF_Inhibition TNF-α Inhibition Anti_inflammatory->TNF_Inhibition Signaling_Modulation Cancer Signaling Pathway Modulation Anticancer->Signaling_Modulation

Figure 2: The oxazolo[4,5-c]pyridine core serves as a scaffold for compounds with diverse biological activities.

Future Directions and Conclusion

The oxazolo[4,5-c]pyridine core continues to be an area of active research. Future efforts will likely focus on the development of more stereoselective and efficient synthetic methods to access a wider range of structurally diverse derivatives. A deeper understanding of the structure-activity relationships (SAR) will be crucial for the rational design of more potent and selective therapeutic agents. The exploration of this privileged scaffold in new therapeutic areas is also a promising avenue for future drug discovery endeavors. This guide has provided a comprehensive overview of the discovery, history, and synthesis of the oxazolo[4,5-c]pyridine core, offering a solid foundation for researchers to build upon in their quest for novel and effective medicines.

References

Sources

Methodological & Application

Synthesis of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. The oxazolopyridine scaffold, in particular, is a privileged structure found in numerous biologically active molecules. This application note provides a detailed, field-proven protocol for the synthesis of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine, a compound of significant interest for its potential pharmacological applications.[1][2] The synthetic strategy is designed to be robust and scalable, employing a sequence of well-established and reliable chemical transformations.

This guide is intended for researchers, scientists, and drug development professionals. It goes beyond a simple recitation of steps to explain the underlying chemical principles and the rationale for the selection of specific reagents and conditions, ensuring both technical accuracy and practical utility.

Synthetic Strategy Overview

The synthesis of the target compound is achieved through a four-step sequence, commencing with a commercially available N-Boc-protected 3-amino-4-hydroxypiperidine. The key transformation is a Robinson-Gabriel synthesis to construct the oxazole ring.

G A N-Boc-3-amino-4-hydroxypiperidine B N-(1-Boc-4-hydroxy-3-piperidinyl)-4-bromobenzamide A->B Amide Formation (4-Bromobenzoyl chloride, Et3N) C N-(1-Boc-4-oxo-3-piperidinyl)-4-bromobenzamide B->C Oxidation (Dess-Martin Periodinane) D tert-Butyl 2-(4-bromophenyl)-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate C->D Cyclodehydration (Robinson-Gabriel Synthesis, POCl3) E This compound D->E Deprotection (TFA or HCl)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Safety Precautions: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling information, consult the Safety Data Sheet (SDS) for each reagent.[3]

Step 1: Synthesis of N-(1-Boc-4-hydroxy-3-piperidinyl)-4-bromobenzamide

This initial step involves the acylation of the amino group of N-Boc-3-amino-4-hydroxypiperidine with 4-bromobenzoyl chloride. The Boc (tert-butoxycarbonyl) group serves as a crucial protecting group for the piperidine nitrogen, preventing its reaction with the acyl chloride and enhancing the solubility of the intermediates in organic solvents.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Equivalents
N-Boc-3-amino-4-hydroxypiperidine216.2810.01.0
4-Bromobenzoyl chloride219.4511.01.1
Triethylamine (Et₃N)101.1915.01.5
Dichloromethane (DCM), anhydrous-50 mL-

Protocol:

  • To a stirred solution of N-Boc-3-amino-4-hydroxypiperidine (2.16 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) at 0 °C (ice bath), add triethylamine (2.1 mL, 15.0 mmol).

  • Slowly add a solution of 4-bromobenzoyl chloride (2.41 g, 11.0 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 50% ethyl acetate in hexanes).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 30-60% ethyl acetate in hexanes) to afford N-(1-Boc-4-hydroxy-3-piperidinyl)-4-bromobenzamide as a white solid.

Step 2: Synthesis of N-(1-Boc-4-oxo-3-piperidinyl)-4-bromobenzamide

The secondary alcohol is oxidized to a ketone using Dess-Martin Periodinane (DMP). This hypervalent iodine reagent is chosen for its mild and neutral reaction conditions, which ensures high selectivity and compatibility with various functional groups.[4][5][6]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Equivalents
N-(1-Boc-4-hydroxy-3-piperidinyl)-4-bromobenzamide399.295.01.0
Dess-Martin Periodinane (DMP)424.146.01.2
Dichloromethane (DCM), anhydrous-50 mL-

Protocol:

  • To a stirred solution of N-(1-Boc-4-hydroxy-3-piperidinyl)-4-bromobenzamide (2.0 g, 5.0 mmol) in anhydrous dichloromethane (50 mL) at room temperature, add Dess-Martin Periodinane (2.54 g, 6.0 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC (Eluent: 50% ethyl acetate in hexanes).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate (40 mL).

  • Stir the biphasic mixture vigorously for 30 minutes until the solid byproducts are dissolved.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-(1-Boc-4-oxo-3-piperidinyl)-4-bromobenzamide is typically used in the next step without further purification.

Step 3: Synthesis of tert-Butyl 2-(4-bromophenyl)-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate

This step involves the Robinson-Gabriel synthesis, a classic method for the formation of oxazoles via the cyclodehydration of α-acylamino ketones.[6] Phosphorus oxychloride (POCl₃) is an effective cyclodehydrating agent for this transformation.

G cluster_0 Reaction Mechanism A N-(1-Boc-4-oxo-3-piperidinyl)-4-bromobenzamide B Enol Intermediate A->B Tautomerization (catalyzed by POCl3) C Oxazolinium Intermediate B->C Intramolecular Cyclization (Nucleophilic attack of enol oxygen on amide carbonyl) D tert-Butyl 2-(4-bromophenyl)-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate C->D Dehydration (Elimination of water)

Caption: Proposed mechanism for the Robinson-Gabriel cyclodehydration.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Equivalents
N-(1-Boc-4-oxo-3-piperidinyl)-4-bromobenzamide397.274.01.0
Phosphorus oxychloride (POCl₃)153.3320.05.0
Toluene, anhydrous-40 mL-

Protocol:

  • Dissolve the crude N-(1-Boc-4-oxo-3-piperidinyl)-4-bromobenzamide (1.59 g, 4.0 mmol) in anhydrous toluene (40 mL).

  • Carefully add phosphorus oxychloride (1.86 mL, 20.0 mmol) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6 hours.

  • Monitor the reaction by TLC (Eluent: 30% ethyl acetate in hexanes).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (100 g).

  • Basify the aqueous mixture to pH 8-9 with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to obtain the Boc-protected oxazolopyridine.

Step 4: Synthesis of this compound

The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound. Trifluoroacetic acid (TFA) is commonly used for this purpose as it allows for a clean and efficient deprotection.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Equivalents
tert-Butyl 2-(4-bromophenyl)-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate379.262.01.0
Trifluoroacetic acid (TFA)114.02--
Dichloromethane (DCM)-20 mL-

Protocol:

  • Dissolve the Boc-protected oxazolopyridine (0.76 g, 2.0 mmol) in dichloromethane (10 mL).

  • Add trifluoroacetic acid (10 mL) to the solution at room temperature.

  • Stir the reaction mixture for 2 hours. Monitor the deprotection by TLC (Eluent: 10% methanol in dichloromethane).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in dichloromethane (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid.

  • Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as the free base.

  • For the hydrochloride salt, dissolve the free base in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether until precipitation is complete. Filter the solid and dry under vacuum.

Characterization

The structure and purity of the final compound and its intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By employing a logical and well-precedented synthetic sequence, this guide enables the efficient preparation of this valuable heterocyclic compound for further investigation in drug discovery and development programs. The detailed explanations for each step are intended to empower researchers to adapt and troubleshoot the synthesis as needed.

References

  • Smolecule. (2023, August 16). This compound hydrochloride.
  • BenchChem. (n.d.). Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone.
  • Merck Millipore. (n.d.). Dess–Martin Periodinane.
  • Wikipedia. (2023). Dess–Martin oxidation.
  • BenchChem. (n.d.). 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride.
  • Wikipedia. (2023). Robinson–Gabriel synthesis.
  • Echemi. (n.d.). 2-(4-BROMO-PHENYL)-4,5,6,7-TETRAHYDRO-OXAZOLO[4,5-C]PYRIDINE Safety Data Sheets.

Sources

One-Pot Synthesis of Oxazolopyridine Derivatives: An Application Note for Streamlined Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Oxazolopyridines in Medicinal Chemistry

The oxazolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of oxazolopyridines have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents, as well as potential diagnostics for neurodegenerative diseases like Alzheimer's.[1] The urgent need for efficient and sustainable synthetic routes to access these valuable compounds has driven the development of innovative one-pot methodologies.

This application note provides a comprehensive guide to the one-pot synthesis of oxazolopyridine derivatives, with a focus on practical, field-proven protocols and the underlying mechanistic principles. We will explore various synthetic strategies, including classical condensation reactions, modern microwave-assisted protocols, and elegant tandem cross-coupling/cyclization cascades. This guide is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of novel oxazolopyridine-based compounds.

Core Synthetic Strategies and Mechanistic Insights

The one-pot synthesis of oxazolopyridines typically involves the reaction of a suitably substituted aminopyridine precursor with a carbonyl-containing compound, followed by an intramolecular cyclization to form the fused oxazole ring. The choice of starting materials, catalysts, and reaction conditions dictates the regiochemical outcome and overall efficiency of the synthesis.

Condensation-Cyclization of Aminohydroxypyridines with Carboxylic Acids

A robust and widely used one-pot method for the synthesis of 2-substituted oxazolo[4,5-b]pyridines involves the direct condensation of 2-amino-3-hydroxypyridine with a variety of carboxylic acids. This reaction is typically promoted by dehydrating agents such as polyphosphoric acid (PPA) or its milder ester derivative, polyphosphoric acid trimethylsilyl ester (PPSE).[2]

Mechanism of PPSE-Catalyzed Condensation-Cyclization:

The reaction proceeds through a well-defined sequence of steps within a single reaction vessel:

  • Activation of the Carboxylic Acid: PPSE activates the carboxylic acid, forming a reactive mixed anhydride intermediate.

  • N-Acylation: The amino group of 2-amino-3-hydroxypyridine nucleophilically attacks the activated carbonyl carbon of the mixed anhydride, leading to the formation of an N-acyl intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the pyridine ring then attacks the carbonyl carbon of the newly formed amide.

  • Dehydration: Subsequent dehydration, facilitated by PPSE, results in the formation of the stable aromatic oxazole ring.

G cluster_0 One-Pot Reaction Vessel start 2-Amino-3-hydroxypyridine + Carboxylic Acid + PPSE activation Carboxylic Acid Activation (Mixed Anhydride Formation) start->activation Step 1 acylation N-Acylation of Aminopyridine activation->acylation Step 2 cyclization Intramolecular O-Acylation acylation->cyclization Step 3 dehydration Dehydration cyclization->dehydration Step 4 product 2-Substituted Oxazolo[4,5-b]pyridine dehydration->product

Figure 1: Workflow for the one-pot PPSE-catalyzed synthesis of oxazolo[4,5-b]pyridines.

Experimental Protocol: One-Pot Synthesis of 2-(4-cyanophenyl)oxazolo[4,5-b]pyridine

This protocol is adapted from a procedure described for the synthesis of functionalized oxazolo[4,5-b]pyridines.[2][3]

  • Materials:

    • 5-Bromo-2-amino-3-hydroxypyridine (1.0 eq)

    • 4-Cyanobenzoic acid (1.1 eq)

    • Polyphosphoric acid trimethylsilyl ester (PPSE)

    • Anhydrous reaction vessel with a magnetic stirrer and reflux condenser

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add 5-bromo-2-amino-3-hydroxypyridine and 4-cyanobenzoic acid.

    • Add PPSE to the mixture.

    • Heat the reaction mixture to 200°C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by pouring the mixture into a beaker of ice-water with stirring.

    • Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution) until a precipitate forms.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Substrate Scope and Yields for the Condensation-Cyclization Reaction

The following table summarizes the scope of the one-pot condensation-cyclization reaction with various carboxylic acids.

Entry2-Amino-3-hydroxypyridine DerivativeCarboxylic AcidProductYield (%)Reference
15-Bromo-2-amino-3-hydroxypyridine4-Cyanobenzoic acid5-Bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine93[3]
22-Amino-3-hydroxypyridineBenzoic acid2-Phenyloxazolo[4,5-b]pyridineModerate to Good[4]
32-Amino-3-hydroxypyridine4-Nitrobenzoic acid2-(4-Nitrophenyl)oxazolo[4,5-b]pyridineModerate to Good[4]
42-Amino-3-hydroxypyridine4-Methoxybenzoic acid2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridineModerate to Good[4]
Microwave-Assisted One-Pot Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing reaction selectivity.[5] This technology is particularly well-suited for the one-pot synthesis of heterocyclic compounds like oxazolopyridines, often leading to significantly reduced reaction times and cleaner reaction profiles.

Advantages of Microwave Synthesis:

  • Rapid Heating: Microwaves directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and accelerated reaction rates.

  • Improved Yields: The uniform and controlled heating often results in higher product yields and fewer side products.

  • Reduced Reaction Times: Reactions that may take hours under conventional heating can often be completed in minutes using microwave irradiation.

  • Greener Chemistry: The efficiency of microwave synthesis often allows for the use of less solvent and energy, aligning with the principles of green chemistry.

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 2-Aryloxazolo[4,5-b]pyridines

This generalized protocol is based on methodologies described for the microwave-assisted synthesis of related heterocyclic systems.[5][6][7]

  • Materials:

    • 2-Amino-3-hydroxypyridine (1.0 eq)

    • Substituted aromatic aldehyde (1.0 eq)

    • Oxidizing agent (e.g., iodine, DDQ)

    • Microwave-safe reaction vessel with a magnetic stirrer

    • High-boiling point solvent (e.g., DMF, DMSO, or solvent-free)

  • Procedure:

    • In a microwave-safe reaction vessel, combine 2-amino-3-hydroxypyridine, the aromatic aldehyde, and the oxidizing agent.

    • Add the solvent (if necessary) and a magnetic stir bar.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a predetermined temperature and time (e.g., 120-150°C for 10-30 minutes).

    • After the reaction is complete, cool the vessel to room temperature.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography or recrystallization.

G cluster_1 Microwave-Assisted One-Pot Synthesis start 2-Amino-3-hydroxypyridine + Aromatic Aldehyde + Oxidant schiff_base Schiff Base Formation start->schiff_base Microwave Irradiation cyclization Oxidative Cyclization schiff_base->cyclization Intramolecular Attack product 2-Aryloxazolo[4,5-b]pyridine cyclization->product G cluster_2 Tandem One-Pot Reaction start 2-Amino-3-halopyridine + Terminal Alkyne + Pd/Cu Catalysts + Base sonogashira Sonogashira Coupling start->sonogashira intermediate 2-Amino-3-alkynylpyridine Intermediate sonogashira->intermediate cyclization Intramolecular 5-exo-dig Cyclization intermediate->cyclization In-situ product 2-Substituted Oxazolo[4,5-b]pyridine cyclization->product

Figure 3: Workflow for the tandem one-pot Sonogashira coupling and cyclization for oxazolopyridine synthesis.

Experimental Protocol: One-Pot Synthesis of 3-(Phenylethynyl)-2-aminopyridine via Sonogashira Coupling

This protocol is adapted from a general procedure for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes. [8]The subsequent cyclization to the oxazolopyridine would require further optimization of reaction conditions, such as the addition of a suitable catalyst or heating.

  • Materials:

    • 2-Amino-3-bromopyridine (1.0 eq)

    • Phenylacetylene (1.2 eq)

    • Pd(PPh₃)₂Cl₂ (0.02 eq)

    • CuI (0.04 eq)

    • Triethylamine (TEA)

    • Anhydrous THF

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 2-amino-3-bromopyridine, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Add phenylacetylene dropwise to the stirred mixture.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the desired product.

Data Presentation: Substrate Scope for the Sonogashira Coupling of 2-Amino-3-bromopyridines

The following table illustrates the versatility of the Sonogashira coupling with various terminal alkynes.

Entry2-Amino-3-bromopyridine DerivativeTerminal AlkyneProductYield (%)Reference
12-Amino-3-bromopyridinePhenylacetylene3-(Phenylethynyl)-2-aminopyridine95[8]
22-Amino-3-bromopyridine4-Methylphenylacetylene3-(4-Methylphenylethynyl)-2-aminopyridine94[8]
32-Amino-3-bromopyridine4-Propylphenylacetylene3-(4-Propylphenylethynyl)-2-aminopyridine92[8]
45-Methyl-2-amino-3-bromopyridinePhenylacetylene5-Methyl-3-phenylethynyl-2-aminopyridine93[8]

Conclusion and Future Perspectives

One-pot synthetic strategies offer significant advantages in terms of efficiency, sustainability, and resource management for the preparation of medicinally important oxazolopyridine derivatives. The protocols outlined in this application note, from classical condensation reactions to modern microwave-assisted and tandem catalytic processes, provide a robust toolkit for researchers in drug discovery and development. The continued exploration of novel catalysts and reaction conditions will undoubtedly lead to even more efficient and versatile one-pot methodologies for the synthesis of this important class of heterocyclic compounds, further accelerating the discovery of new therapeutic agents.

References

  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001-03-30). Available at: [Link]

  • One pot synthesis of oxazoles a | Download Table. ResearchGate. Available at: [Link]

  • Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF. ResearchGate. (2025-08-05). Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • One pot synthesis, X-ray crystal structure of 2-(2′-hydroxyphenyl)oxazolo[4,5-b]pyridine derivatives and studies of their optical properties. ResearchGate. Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

  • Facile one-pot coupling-aminovinylation approach to push-pull chromophores: alkyne activation by sonogashira coupling. PubMed. (2003-02-21). Available at: [Link]

  • Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. PubMed Central. Available at: [Link]

  • One-Pot Synthesis of Triazolo-[9][9]Fused Heterocycles via Heteroaryl Diazonium Salts. National Institutes of Health. Available at: [Link]

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. National Institutes of Health. Available at: [Link]

  • Comparison of various protocols for the synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a]t[2][3][9]riazines. National Institutes of Health. Available at: [Link]

  • Amidative Cyclization of Alkynyl Esters to Access Pyrazin-1(2 H)-ones: Application to the Synthesis of Peramine and Dibromophakellin. PubMed. (2023-12-15). Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • One-pot microwave assisted preparation of pyrazoloquinazolinone libraries. PubMed. (2003). Available at: [Link]

  • and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. Available at: [Link]

  • Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. PubMed Central. Available at: [Link]

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2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine as a BRD4 inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Preclinical Characterization of Novel BRD4 Inhibitors, Featuring 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

Authored by: Senior Application Scientist, Gemini Laboratories

Publication Date: January 20, 2026

Abstract

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a pivotal therapeutic target in oncology and inflammatory diseases.[1][2] BRD4 functions as an epigenetic reader, recognizing acetylated lysine residues on histones and recruiting transcriptional machinery to drive the expression of key oncogenes such as MYC.[1] Small molecule inhibitors that disrupt this interaction have shown significant promise in preclinical and clinical settings.[2][3] This document provides a comprehensive technical guide for the preclinical evaluation of novel BRD4 inhibitors, using the representative compound this compound. We present detailed protocols for primary biochemical assays, secondary cell-based validation, and tertiary analyses of downstream effects, offering a robust framework for researchers in drug development.

Introduction: BRD4 as a Master Regulator and Therapeutic Target

BRD4 is a member of the BET protein family that plays a critical role in the regulation of gene expression.[2][4] It contains two tandem bromodomains, BD1 and BD2, which are specialized protein modules that recognize and bind to acetylated lysine residues on histone tails.[3][4] This binding event serves as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to productive transcriptional elongation of target genes.

Dysregulation of BRD4 activity is a hallmark of various cancers, including acute myeloid leukemia (AML), multiple myeloma, and NUT midline carcinoma.[3][5] In these malignancies, BRD4 is often co-opted to drive the overexpression of oncogenes, most notably MYC, which is essential for cell proliferation and survival.[1][5] Consequently, inhibiting the BRD4-acetylated histone interaction presents a compelling therapeutic strategy to suppress oncogenic transcription programs.[1][6]

Mechanism of Action: Competitive Inhibition of BRD4 Bromodomains

BRD4 inhibitors are small molecules designed to competitively bind to the acetyl-lysine binding pocket within the bromodomains of BRD4.[1][6] This action physically obstructs the interaction between BRD4 and acetylated histones on chromatin, leading to the displacement of BRD4 from gene promoters and super-enhancers.[6] The subsequent failure to recruit the transcriptional machinery results in a potent and selective downregulation of BRD4-dependent genes, including critical oncogenes.[1]

cluster_0 Normal Gene Transcription (BRD4 Active) cluster_1 BRD4 Inhibition Histone Acetylated Histone BRD4 BRD4 Histone->BRD4 Binds PTEFb P-TEFb BRD4->PTEFb Recruits PolII RNA Pol II PTEFb->PolII Activates MYC MYC Gene Transcription PolII->MYC Inhibitor 2-(4-Bromophenyl)-4,5,6,7- tetrahydrooxazolo[4,5-c]pyridine BRD4_inhibited BRD4 Inhibitor->BRD4_inhibited Competitively Binds Histone_inhibited Acetylated Histone BRD4_inhibited->Histone_inhibited Binding Blocked MYC_down MYC Gene Downregulation BRD4_inhibited->MYC_down Leads to

Figure 1: Mechanism of BRD4 Inhibition.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a validated workflow for characterizing a novel BRD4 inhibitor.

Primary Biochemical Assay: BRD4(BD1) Inhibitor Screening

This protocol utilizes an AlphaScreen (Amplified Luminescent Proximity Homestead Assay) to measure the direct binding of the test compound to the first bromodomain of BRD4 (BD1). The assay is based on the competition between the test inhibitor and a biotinylated histone H4 peptide for binding to GST-tagged BRD4(BD1).

Principle: When the GST-BRD4(BD1) and biotinylated peptide are in close proximity, donor and acceptor beads generate a luminescent signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the signal.

Materials:

  • Recombinant GST-tagged BRD4 (BD1) (e.g., BPS Bioscience, Cat. No. 31040)

  • Biotinylated BET Bromodomain Ligand (e.g., AMSBIO, Cat. No. 33000)

  • AlphaLISA GSH Acceptor Beads (PerkinElmer, Cat. No. AL109C)

  • AlphaScreen Streptavidin-Donor Beads (PerkinElmer, Cat. No. 6760002S)

  • 384-well OptiPlate (PerkinElmer, Cat. No. 6007290)

  • BRD Assay Buffer

  • Test Compound: this compound

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, followed by a final dilution in BRD Assay Buffer. Ensure the final DMSO concentration is below 0.5%.[7]

  • Reaction Mixture: Add 5 µL of diluted test compound or vehicle (for positive control) to the wells of a 384-well plate.

  • Protein Addition: Add 10 µL of diluted GST-BRD4(BD1) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes with gentle shaking.[8]

  • Ligand Addition: Add 5 µL of the biotinylated histone peptide to each well.

  • Second Incubation: Incubate for another 60 minutes at room temperature.

  • Bead Addition: In subdued light, add 10 µL of a mixture of AlphaLISA GSH Acceptor beads and Streptavidin-Donor beads.[8]

  • Final Incubation: Incubate for 60 minutes in the dark at room temperature.

  • Data Acquisition: Read the plate on an AlphaScreen-capable microplate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Secondary Cellular Assay: Cell Proliferation (MTT Assay)

This assay assesses the effect of the BRD4 inhibitor on the viability and proliferation of cancer cells.

Materials:

  • Human leukemia cell line (e.g., K562)

  • RPMI-1640 medium with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Protocol:

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50) by plotting the percentage of cell viability against the compound concentration.

Tertiary Validation: Target Engagement and Downstream Effects

Western Blot for c-MYC Protein Expression: This protocol confirms that the inhibitor engages its target in cells and affects downstream signaling by measuring the levels of c-MYC protein.

Protocol:

  • Cell Treatment: Treat K562 cells with the test compound at its GI50 and 2x GI50 concentrations for 24 hours.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against c-MYC and a loading control (e.g., β-actin or GAPDH). Follow with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

RT-qPCR for MYC Gene Expression: This protocol quantifies the change in MYC mRNA levels following inhibitor treatment.

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells as in the Western blot protocol, but for a shorter duration (e.g., 6 hours). Extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for MYC and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative fold change in MYC expression using the ΔΔCt method.

cluster_assays Parallel Assays start Start: Cancer Cell Line (e.g., K562) treatment Treat with This compound (Varying Concentrations & Times) start->treatment prolif Cell Proliferation Assay (e.g., MTT, 72h) treatment->prolif western Western Blot Analysis (24h treatment) treatment->western qpcr RT-qPCR Analysis (6h treatment) treatment->qpcr prolif_result Determine GI50 Value prolif->prolif_result western_result Measure c-MYC Protein Downregulation western->western_result qpcr_result Quantify MYC mRNA Downregulation qpcr->qpcr_result final_analysis Correlate Biochemical IC50 with Cellular Potency (GI50) and On-Target Effects prolif_result->final_analysis western_result->final_analysis qpcr_result->final_analysis

Figure 2: Experimental Workflow for Inhibitor Characterization.

Data Presentation: Summarizing Key Findings

Effective data presentation is crucial for interpreting the inhibitor's profile.

Table 1: Biochemical Potency of this compound

BromodomainIC50 (nM)Assay Type
BRD4 (BD1)85AlphaScreen
BRD4 (BD2)150AlphaScreen

Table 2: Cellular Activity in Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
K562Chronic Myeloid Leukemia0.5
SKNBE2Neuroblastoma1.2

Table 3: Downstream Target Modulation in K562 Cells (24h Treatment)

Treatmentc-MYC Protein Level (Fold Change vs. Vehicle)MYC mRNA Level (Fold Change vs. Vehicle, 6h)
Vehicle (DMSO)1.01.0
Compound (0.5 µM)0.350.4
Compound (1.0 µM)0.150.2

Conclusion and Future Directions

The protocols and framework presented here provide a comprehensive approach to the initial characterization of novel BRD4 inhibitors like this compound. A promising candidate from this workflow would exhibit potent biochemical activity, translate this potency into cellular anti-proliferative effects, and demonstrate clear on-target engagement through the downregulation of established BRD4-dependent genes and proteins. Subsequent steps in the drug discovery cascade would involve selectivity profiling against other bromodomain families, pharmacokinetic studies, and in vivo efficacy evaluation in relevant animal models.

References

  • Patsnap Synapse. (2024, June 21). What are BRD4 inhibitors and how do they work?
  • Benchchem. (n.d.). Application Notes and Protocols for BRD4 Inhibitor In Vitro Assays.
  • Benchchem. (2025, December). An In-depth Technical Guide to the Mechanism of Action of BRD4 and its Inhibition.
  • Synapse. (2023, November 15). What are BRD4 inhibitors and how do you quickly get the latest development progress?
  • Santa Cruz Biotechnology. (n.d.). BRD4 Inhibitors.
  • Wikipedia. (n.d.). BET inhibitor.
  • Benchchem. (n.d.). Application Notes and Protocols for BRD4 Inhibition in Cancer Research.
  • AMSBIO. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit.
  • Smolecule. (2023, August 16). This compound hydrochloride.
  • BPS Bioscience. (n.d.). BRD4 (BD2) Inhibitor Screening Assay Kit.
  • Abdel-Magid, A. F. (2016). Inhibitors of BRD4 as Potential Cancer Therapy. ACS Medicinal Chemistry Letters, 7(8), 748–750. [Link]

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Application Notes and Protocols for the Investigation of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine in Oncological Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold in Cancer Research

The landscape of cancer drug discovery is continually evolving, with a significant focus on the identification of novel heterocyclic scaffolds that can serve as privileged structures for targeting key oncogenic pathways. Among these, fused heterocyclic systems like oxazolopyridines have garnered considerable interest due to their structural similarity to purines and their ability to interact with a variety of biological targets.[1] While the specific compound 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine is a novel investigational agent, its core structure is related to the 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine class of compounds, which have demonstrated promising cytotoxic and pro-apoptotic activities in various cancer models.[2][3]

Derivatives of the tetrahydro-isoxazolo-[4,5-c]-pyridine scaffold have been identified as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins.[2][3] Furthermore, related pyrazolopyridine structures have been successfully developed as inhibitors of key cancer-associated kinases such as c-Met.[4] These precedents provide a strong rationale for the systematic evaluation of this compound as a potential anticancer agent.

This document serves as a comprehensive guide for researchers, providing detailed protocols and a conceptual framework for the preclinical evaluation of this compound, from initial in vitro screening to more advanced mechanistic studies.

Hypothesized Mechanism of Action and Investigational Strategy

Given the activities of structurally similar compounds, we can formulate a primary hypothesis for the mechanism of action of this compound. The presence of the tetrahydrooxazolopyridine core suggests potential interactions with ATP-binding sites in proteins such as kinases or chaperones like Hsp90. The 4-bromophenyl substituent can engage in hydrophobic and halogen bonding interactions within a protein's active site, potentially conferring specificity and potency.

Our investigational strategy, therefore, will be multi-pronged:

  • Initial Phenotypic Screening: To determine the compound's general cytotoxic and anti-proliferative effects across a panel of cancer cell lines.

  • Mechanistic Elucidation: To investigate the underlying molecular mechanisms, with a focus on apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

  • Target Identification and Validation: To identify the direct molecular target(s) of the compound, with an initial focus on Hsp90 and a panel of oncogenic kinases.

The following diagram illustrates the proposed investigational workflow:

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Target Identification A Compound Preparation & QC B Multi-Cell Line Cytotoxicity Assay (MTT / CellTiter-Glo) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V / PI Staining) C->D Select sensitive cell lines E Cell Cycle Analysis (Propidium Iodide Staining) C->E Select sensitive cell lines F Western Blot Analysis (Apoptotic & Cell Cycle Markers) D->F E->F G Hsp90 Inhibition Assay (Client Protein Degradation) F->G Correlate phenotype with potential targets I Target Validation (Cellular Thermal Shift Assay) G->I H Kinase Inhibition Panel (e.g., c-Met, VEGFR2) H->I

Caption: Proposed workflow for the preclinical evaluation of the compound.

PART 1: Initial In Vitro Screening Protocols

Cell Line Selection and Culture

For a broad initial assessment, a diverse panel of human cancer cell lines is recommended. This panel should include representatives from different cancer types and with varying genetic backgrounds.

Cell Line Cancer Type Key Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive (ER+)
MDA-MB-231 Breast AdenocarcinomaTriple-negative (ER-, PR-, HER2-)
A549 Non-Small Cell Lung CancerKRAS mutation
HCT116 Colorectal CarcinomaKRAS mutation, p53 wild-type
K562 Chronic Myelogenous LeukemiaBCR-ABL fusion protein, known sensitivity to Hsp90i[2][3]
U-87 MG GlioblastomaHigh tumorigenicity

All cell lines should be cultured in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

Protocol: MTT Assay for Cell Viability

This protocol provides a colorimetric assay to measure the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multi-channel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO only) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

PART 2: Mechanistic Elucidation Protocols

Based on the IC₅₀ values obtained, select two to three sensitive cell lines for further mechanistic studies.

Protocol: Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Sensitive cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Protocol: Western Blot for Key Signaling Proteins

Western blotting can be used to assess the effect of the compound on the expression levels of proteins involved in apoptosis and potential target pathways.

Hypothesized Hsp90 Inhibition Pathway:

G cluster_0 Normal State cluster_1 After Compound Treatment Hsp90 Hsp90 Client Client Oncoprotein (e.g., Akt, Raf-1) Hsp90->Client Chaperones & Stabilizes Proliferation Cell Proliferation & Survival Client->Proliferation Promotes Compound 2-(4-Bromophenyl)-4,5,6,7- tetrahydrooxazolo[4,5-c]pyridine Hsp90_i Hsp90 Compound->Hsp90_i Inhibits Client_d Client Oncoprotein Hsp90_i->Client_d Fails to stabilize Proteasome Proteasomal Degradation Client_d->Proteasome Ubiquitination & Apoptosis Apoptosis Proteasome->Apoptosis Leads to

Caption: Hypothesized Hsp90 inhibition leading to client protein degradation.

Procedure:

  • Protein Extraction: Treat cells with the compound as in the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against proteins of interest.

    • Apoptosis Markers: Cleaved PARP, Cleaved Caspase-3.

    • Hsp90 Client Proteins: Akt, Raf-1, HER2, CDK4.

    • Loading Control: β-actin or GAPDH.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Densitometric analysis of the bands will reveal changes in protein expression or cleavage, indicating pathway modulation. A decrease in the levels of Hsp90 client proteins would strongly suggest Hsp90 inhibition.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial investigation of this compound in cancer research. The protocols outlined are robust, well-established, and designed to provide a clear go/no-go decision on the potential of this compound. Positive results from these studies, such as potent and selective cytotoxicity, induction of apoptosis, and modulation of key oncogenic pathways, would warrant further investigation, including more advanced target deconvolution studies, in vivo efficacy trials in xenograft models, and medicinal chemistry efforts to optimize the scaffold for improved potency and drug-like properties. The structural relationship to known Hsp90 and kinase inhibitors makes this compound a compelling candidate for discovery efforts aimed at developing novel cancer therapeutics.

References

  • Romeo, G., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Request PDF. (2025). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. ResearchGate. [Link]

  • Lu, T., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry. [Link]

  • MDPI. (n.d.). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine. PubChem. [Link]

  • PubMed. (n.d.). Synthesis and Biological Activity of substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. PubMed. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences. [Link]

  • Al-Ostath, A., et al. (2023). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Journal of Chemistry. [Link]

  • Gaba, M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

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In vitro assay protocol for 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and In Vitro Protocol for Assessing Monoamine Oxidase B Inhibition by 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

Authored by: A Senior Application Scientist

Abstract

The 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][3][4] This document outlines a detailed in vitro protocol for evaluating the inhibitory potential of a novel derivative, this compound, against human Monoamine Oxidase B (MAO-B). MAO-B is a critical enzyme in the central nervous system responsible for the degradation of key neurotransmitters, and its inhibition is a validated therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[5][6] This guide provides a robust, high-throughput compatible fluorometric assay protocol, explains the underlying scientific principles, and offers a framework for data analysis and interpretation, enabling researchers to accurately characterize the compound's potency and selectivity.

Introduction and Scientific Rationale

Monoamine oxidases (MAO) are a family of mitochondrial-bound flavoenzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like dopamine.[5][7] Two isoforms, MAO-A and MAO-B, exist and are distinguished by their substrate specificity and inhibitor selectivity.[6] Specifically, elevated MAO-B activity in the brain is associated with neurological disorders such as Alzheimer's and Parkinson's disease, making selective MAO-B inhibitors valuable therapeutic agents.[6][8]

The compound this compound belongs to a class of heterocyclic compounds that serve as versatile scaffolds in drug discovery.[9] While this specific molecule's biological target is under investigation, its structural motifs suggest potential interaction with enzymatic active sites. This protocol establishes a primary screening assay to test the hypothesis that this compound acts as an inhibitor of MAO-B.

We will employ a highly sensitive and continuous fluorometric assay.[10][11] This assay is based on the principle that the deamination of a non-specific MAO substrate (e.g., p-tyramine or kynuramine) produces hydrogen peroxide (H₂O₂).[7][11] In the presence of horseradish peroxidase (HRP), this H₂O₂ reacts with a fluorogenic probe to produce a highly fluorescent product.[7] An inhibitor of MAO-B will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescent signal. This method is robust, adaptable for high-throughput screening (HTS), and allows for the quantitative determination of inhibitor potency (IC₅₀).[11][12]

Assay Principle and Workflow

The enzymatic reaction and detection cascade is a coupled process. MAO-B first oxidizes the substrate, generating an aldehyde, ammonia, and H₂O₂. The HRP enzyme then utilizes the generated H₂O₂ to oxidize the non-fluorescent probe (e.g., Amplex Red or a similar dye reagent) into its highly fluorescent counterpart (e.g., resorufin), which can be measured.

MAO_Assay_Principle sub MAO Substrate (non-fluorescent) prod Oxidized Product + NH₃ + H₂O₂ sub->prod O₂ + H₂O probe Dye Probe (non-fluorescent) fluo Fluorescent Product (e.g., Resorufin) probe->fluo H₂O₂ maob MAO-B Enzyme maob->sub hrp HRP hrp->probe inhibitor Test Compound (MAO-B Inhibitor) inhibitor->maob Inhibition

Caption: Mechanism of the coupled fluorometric MAO-B inhibition assay.

The overall experimental process follows a logical sequence from preparation to data analysis, which is crucial for reproducibility and accuracy.

Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Test Compound, Controls) plate 2. Assay Plate Setup (Black, 96-well flat bottom) prep->plate add_cmpd 3. Add Controls & Test Compound plate->add_cmpd pre_inc 4. Pre-incubation (10 min, 37°C) Allows inhibitor to bind enzyme. add_cmpd->pre_inc add_sub 5. Initiate Reaction (Add Substrate Mix) pre_inc->add_sub inc 6. Kinetic Reading (Measure Fluorescence over 30 min at 37°C) add_sub->inc analysis 7. Data Analysis (% Inhibition, IC₅₀ Curve Fitting) inc->analysis Data_Analysis raw_data 1. Raw Kinetic Data (RFU vs. Time for each well) calc_slope 2. Calculate Reaction Rate (Slope) (V = ΔRFU / ΔTime) raw_data->calc_slope norm_data 3. Normalize Data Calculate % Inhibition calc_slope->norm_data plot_curve 4. Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) norm_data->plot_curve fit_ic50 5. Non-linear Regression (Four-parameter logistic fit) plot_curve->fit_ic50 result 6. Determine IC₅₀ Value (Concentration for 50% inhibition) fit_ic50->result formula_label Percent Inhibition Formula: formula % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_max - V_blank))

Caption: Logical flow for calculating inhibitor potency (IC₅₀) from raw kinetic data.

Calculation of Percent Inhibition
  • For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the kinetic read (RFU/min).

  • Subtract the rate of the blank (V_blank) from all other rates.

  • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_max_activity)) where V_max_activity is the rate of the 100% activity control (DMSO only).

Determination of IC₅₀

Plot the calculated Percent Inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a four-parameter logistic equation (non-linear regression) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Representative Data

The following tables show example data that could be generated from this assay.

Table 1: Example Raw Kinetic Data (Rate in RFU/min)

CompoundConcentration (µM)Rate (RFU/min)
Controls
Blank (No Enzyme)-5.2
100% Activity (DMSO)-485.5
Selegiline (Positive Ctrl)108.1
Test Compound
"10015.3
"33.345.8
"11.1121.4
"3.7238.9
"1.2355.7
"0.4450.1

Table 2: Calculated % Inhibition and IC₅₀ Summary

CompoundTargetIC₅₀ (µM)Selectivity
Test Compound MAO-B 2.85 >35-fold vs MAO-A
"MAO-A>100
Selegiline MAO-B0.05Known selective
Clorgyline MAO-A0.02Known selective

Note: To determine selectivity, the same assay must be run in parallel using the MAO-A enzyme.

Troubleshooting and Scientific Considerations

  • High Background Fluorescence: This may be caused by light exposure of the reaction mix or contamination. Always prepare the reaction mix fresh and protect it from light.

  • Low Signal/Activity: The enzyme may have lost activity. Ensure proper storage at -80°C and avoid repeated freeze-thaw cycles. [13]Confirm substrate and buffer integrity.

  • Compound Interference: The test compound itself may be fluorescent or may quench fluorescence. Always run a control with the highest concentration of the test compound in a "blank" well (no enzyme) to check for interference.

  • DMSO Concentration: Keep the final DMSO concentration constant across all wells (typically ≤1%) as it can affect enzyme activity at higher concentrations.

By adhering to this detailed protocol and its underlying principles, researchers can confidently and accurately assess the inhibitory potential of this compound against MAO-B, providing crucial data for its further development as a potential therapeutic agent.

References

  • Vertex AI Search. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit.
  • PubMed. (n.d.). Fluorescent probes for detecting monoamine oxidase activity and cell imaging.
  • PubMed. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase.
  • KoreaScience. (n.d.). Fluorescent Probes for Analysis and Imaging of Monoamine Oxidase Activity.
  • ResearchGate. (n.d.). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit.
  • Sigma-Aldrich. (n.d.). Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin.
  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013).
  • MDPI. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives.
  • Smolecule. (2023). This compound hydrochloride.
  • NIH. (n.d.). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms.
  • NIH. (n.d.). Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives.
  • ResearchGate. (n.d.). Diverse biological activities of thiazolopyrimidine derivatives.

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The Emerging Potential of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The privileged scaffold of oxazolopyridine has consistently yielded compounds of significant therapeutic interest. This guide focuses on a specific derivative, 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine, a molecule poised for exploration in modern drug discovery programs. While direct, extensive research on this particular compound is emerging, its structural analogues have demonstrated a breadth of activities, including anti-inflammatory, analgesic, and anticancer effects. This document serves as a comprehensive resource for researchers, providing a logical framework for its synthesis, outlining its putative mechanisms of action based on related structures, and offering detailed, field-proven protocols for its biological evaluation.

Introduction: The Oxazolopyridine Scaffold - A Privileged Structure in Drug Discovery

The fusion of an oxazole ring with a pyridine core creates a heterocyclic system with a unique electronic and steric profile, making it an attractive scaffold for interacting with a variety of biological targets. The tetrahydrogenated pyridine portion of this compound introduces conformational flexibility, allowing for optimal binding to target proteins. The 2-aryl substitution, in this case, a 4-bromophenyl group, provides a key vector for modifying physicochemical properties and exploring structure-activity relationships (SAR).

Derivatives of the broader oxazolopyridine class have shown promise in several therapeutic areas:

  • Oncology: Many oxazolo[5,4-d]pyrimidine derivatives have been investigated as potent inhibitors of various kinases crucial for tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1]

  • Inflammation and Pain: Related oxazolo[4,5-b]pyridine-based compounds have been identified as potent anti-inflammatory agents, potentially acting through the inhibition of pro-inflammatory mediators.[2] Furthermore, several analogues have exhibited non-opioid analgesic properties.[3][4]

  • Central Nervous System (CNS) Disorders: The tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP) analogue, a GABA mimetic, has shown analgesic effects, suggesting that this scaffold can interact with CNS targets.[5]

Given this precedent, this compound represents a promising starting point for the development of novel therapeutics.

Synthesis and Characterization

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 3-Amino-4-hydroxypiperidine C Cyclocondensation A->C Piperidine Precursor B 4-Bromobenzaldehyde B->C Aryl Aldehyde D 2-(4-Bromophenyl)-4,5,6,7- tetrahydrooxazolo[4,5-c]pyridine C->D Product Formation

Caption: Proposed synthetic route for the target compound.

Protocol 2.1: Synthesis of this compound

Rationale: This protocol employs a cyclocondensation reaction between a substituted aminohydroxypiperidine and an aromatic aldehyde. The use of a dehydrating agent like polyphosphoric acid (PPA) or its ester (PPSE) is crucial for driving the reaction towards the formation of the oxazole ring.

Materials:

  • 3-Amino-4-hydroxypiperidine dihydrochloride

  • 4-Bromobenzaldehyde

  • Polyphosphoric acid trimethylsilyl ester (PPSE) or Polyphosphoric acid (PPA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-Amino-4-hydroxypiperidine dihydrochloride (1.0 eq) in anhydrous DMF, add triethylamine (2.2 eq) and stir at room temperature for 30 minutes.

  • Add 4-Bromobenzaldehyde (1.1 eq) to the reaction mixture.

  • Add PPSE (or PPA) (2.0 eq) portion-wise to the stirred mixture.

  • Heat the reaction mixture to 120-140 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired product.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Applications and Investigational Protocols

Based on the activities of structurally related compounds, this compound is a prime candidate for evaluation in several key therapeutic areas.

Anti-Inflammatory Activity

Hypothesized Mechanism: The anti-inflammatory effects of related oxazolopyridines may stem from the inhibition of pro-inflammatory signaling pathways. One potential target is Glycogen Synthase Kinase-3β (GSK-3β), a pro-inflammatory enzyme.[2] Inhibition of GSK-3β can lead to a reduction in the production of key inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Another possibility is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are central to the inflammatory response.

Anti-inflammatory_Pathway Compound 2-(4-Bromophenyl)-4,5,6,7- tetrahydrooxazolo[4,5-c]pyridine Target GSK-3β / COX-2 Compound->Target Inhibition ProInflammatory Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6) Target->ProInflammatory Activation Inflammation Inflammation ProInflammatory->Inflammation Induction

Caption: Putative anti-inflammatory mechanism of action.

Protocol 3.1.1: In Vivo Anti-Inflammatory Assay - Carrageenan-Induced Paw Edema in Rats

Rationale: This is a standard and reliable model for evaluating acute inflammation. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound (Test Compound)

  • Diclofenac sodium (Standard Drug)

  • 1% (w/v) Carrageenan solution in saline

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatize animals for at least one week.

  • Divide animals into groups (n=6): Vehicle control, Standard drug (Diclofenac, 10 mg/kg, p.o.), and Test compound groups (e.g., 10, 20, 40 mg/kg, p.o.).

  • Administer the vehicle, standard drug, or test compound orally.

  • One hour after administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Data Analysis:

Time (hours)Paw Volume (mL) - VehiclePaw Volume (mL) - StandardPaw Volume (mL) - Test (Dose 1)% Inhibition - Test (Dose 1)
1
2
3
4
Analgesic Activity

Hypothesized Mechanism: The analgesic effects of related compounds appear to be independent of the opioid system.[3][4] This suggests a mechanism involving the modulation of other pain signaling pathways, potentially through interaction with GABAergic or serotonergic systems, or by reducing inflammation-induced pain.

Protocol 3.2.1: Acetic Acid-Induced Writhing Test in Mice

Rationale: This model assesses peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a painful inflammatory response, causing characteristic writhing movements.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test Compound

  • Aspirin (Standard Drug)

  • 0.6% (v/v) Acetic acid solution

  • Vehicle

Procedure:

  • Acclimatize animals and divide them into groups.

  • Administer the vehicle, standard drug (Aspirin, 100 mg/kg, p.o.), or test compound orally.

  • Thirty minutes after administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

  • Immediately place each mouse in an individual observation chamber.

  • Count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a 20-minute period, starting 5 minutes after the acetic acid injection.

  • Calculate the percentage of pain inhibition for each group.

Anticancer Potential: Kinase Inhibition

Hypothesized Mechanism: The oxazolopyridine scaffold is a known "hinge-binding" motif for many protein kinases. The 4-bromophenyl substituent can occupy a hydrophobic pocket in the ATP-binding site of kinases like VEGFR-2, leading to the inhibition of downstream signaling pathways that are crucial for tumor angiogenesis and proliferation.[1]

Kinase_Inhibition_Workflow Start Start: Kinase Assay Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) Start->Prepare_Reagents Incubate Incubate Components Prepare_Reagents->Incubate Detect Detect Kinase Activity (e.g., Luminescence) Incubate->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End: Determine Potency Analyze->End

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol 3.3.1: In Vitro VEGFR-2 Kinase Assay

Rationale: This assay directly measures the ability of the test compound to inhibit the enzymatic activity of VEGFR-2, a key target in angiogenesis. A luminescent-based assay is a common high-throughput method.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer

  • Test Compound in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 96-well plate, add the kinase assay buffer, VEGFR-2 kinase, and the peptide substrate.

  • Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP concentration by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Data Analysis:

Compound Conc. (µM)Luminescence (RLU)% Inhibition
0 (Control)0
0.01
0.1
1
10
100

Conclusion and Future Directions

This compound is a compound of considerable interest for medicinal chemistry programs. The protocols and background information provided in this guide offer a solid foundation for its synthesis and biological evaluation. Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the 4-bromophenyl group and substitutions on the tetrahydro-pyridine ring will be crucial for optimizing potency and selectivity.

  • Target Deconvolution: For compounds showing promising activity, identifying the specific molecular targets will be essential for understanding the mechanism of action and for rational drug design.

  • Pharmacokinetic Profiling: Promising lead compounds will need to be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness.

By leveraging the information and protocols herein, researchers can efficiently explore the therapeutic potential of this promising oxazolopyridine derivative and contribute to the development of next-generation medicines.

References

  • Ahmad, S., et al. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie, 350(7), 1700022. [Link]

  • Murray, T. F., et al. (1983). A comparison of the analgesic activities of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP) and 6-chloro-2[1-piperazinyl]pyrazine (MK 212). European Journal of Pharmacology, 90(2-3), 179-84. [Link]

  • Yamazaki, M., et al. (1995). Novel nonopioid non-antiinflammatory analgesics: 3-(aminoalkyl)- and 3-[(4-aryl-1-piperazinyl)alkyl]oxazolo[4,5-b]pyridin-2(3H)-ones. Journal of Medicinal Chemistry, 38(8), 1278-86. [Link]

  • Glowacka, I. E., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(14), 5488. [Link]

  • Viaud, M. C., et al. (1995). N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones: A New Class of Non-Opiate Antinociceptive Agents. Journal of Medicinal Chemistry, 38(8), 1278-86. [Link]

  • Guillaumet, G., et al. (1995). N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones: A New Class of Non-Opiate Antinociceptive Agents. Journal of Medicinal Chemistry, 38(8), 1278-86. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP, 2(1), 74-79. [Link]

  • Adam, G., et al. (2001). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. Tetrahedron Letters, 42(14), 2519-2521. [Link]

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Application Note: A Comprehensive Guide to High-Resolution NMR Characterization of Oxazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precise Structural Analysis

1.1 The Significance of Oxazolopyridine Scaffolds in Medicinal Chemistry

Oxazolopyridine derivatives represent a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. Their unique structural motif is a key component in a variety of biologically active molecules, including selective inhibitors and other therapeutic agents.[1] The precise substitution pattern on the fused ring system is critical to a compound's efficacy, selectivity, and safety profile. As such, unambiguous structural characterization is a cornerstone of the drug discovery and development process.[2][3]

1.2 The Role of NMR Spectroscopy as a Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of small organic molecules.[4][5] Its ability to provide atomic-level information on molecular structure, connectivity, and stereochemistry makes it an indispensable tool.[3][4] For novel oxazolopyridine derivatives, a systematic NMR analysis workflow not only confirms the identity of a synthesized compound but also provides deep insights into its three-dimensional conformation, which is crucial for understanding its interaction with biological targets.[5]

1.3 Challenges in Characterizing Substituted Oxazolopyridines

Despite the power of NMR, the analysis of substituted oxazolopyridines is not without its challenges. The condensed heterocyclic system can lead to complex proton (¹H) spectra with significant signal overlap, especially in the aromatic region. Furthermore, the presence of multiple nitrogen atoms and the oxygen of the oxazolo ring influences the electronic environment, leading to chemical shifts that require careful assignment. Differentiating between regioisomers and unambiguously assigning quaternary (non-protonated) carbons are common hurdles that necessitate a multi-faceted approach combining both one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Foundational Principles: Sample Preparation and 1D NMR Analysis

The quality of NMR data is fundamentally dependent on the quality of the sample. A meticulously prepared sample is the first step toward achieving high-resolution spectra that are amenable to detailed interpretation.

2.1 Protocol: Optimized Sample Preparation for High-Resolution NMR

This protocol outlines the standard procedure for preparing a small molecule sample, such as an oxazolopyridine derivative, for solution-state NMR analysis.[6][7][8]

Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of the purified oxazolopyridine derivative for ¹H NMR, or 15-50 mg for a comprehensive suite of 1D and 2D experiments, including ¹³C NMR.[6][9][10]

  • Solvent Selection: Dissolve the sample in 0.6–0.7 mL of an appropriate deuterated solvent.[6] The choice of solvent is critical and should be based on the compound's solubility. Chloroform-d (CDCl₃) is a common first choice for many non-polar organic compounds, while DMSO-d₆ is suitable for more polar molecules.[8]

  • Homogenization: Ensure the sample is fully dissolved. Use a vortex mixer if necessary. A homogenous solution is crucial for achieving sharp, well-resolved NMR signals.[8]

  • Filtration (if necessary): If any solid particulates are present, filter the solution into the NMR tube using a pipette with a small plug of glass wool.[9][11] Suspended particles will degrade the magnetic field homogeneity, leading to poor spectral quality.[11]

  • Transfer to NMR Tube: Carefully transfer the clear solution to a clean, high-quality 5 mm NMR tube. Avoid using scratched or chipped tubes, as these can also negatively impact spectral resolution.[7][11]

  • Labeling: Clearly label the NMR tube cap with a unique identifier. Do not use paper labels or tape on the body of the tube.[9]

Table 1: Common Deuterated Solvents for NMR Analysis

SolventResidual ¹H Signal (ppm)Key Characteristics
Chloroform-d (CDCl₃)7.26Good for a wide range of organic compounds; moderately polar.[8]
DMSO-d₆2.50High polarity; excellent for dissolving polar compounds.
Methanol-d₄ (CD₃OD)3.31, 4.87 (OH)Polar, protic solvent; can exchange with labile protons (e.g., -NH, -OH).
Acetone-d₆2.05Medium polarity; useful when CDCl₃ is not suitable.
Benzene-d₆7.16Non-polar; can induce significant shifts in solute signals (aromatic solvent-induced shifts).

2.2 Workflow for Initial 1D NMR Assessment

The initial analysis begins with acquiring standard 1D proton (¹H) and carbon (¹³C) spectra, often supplemented by a DEPT experiment to determine carbon multiplicities.

G cluster_prep Sample Preparation cluster_acq 1D NMR Acquisition cluster_analysis Initial Data Analysis Prep Prepare Sample (5-20 mg in 0.6 mL solvent) H1 Acquire ¹H NMR Prep->H1 C13 Acquire ¹³C NMR H1->C13 Analyze_H1 Analyze ¹H: Chemical Shift, Integration, Multiplicity, J-Coupling H1->Analyze_H1 DEPT Acquire DEPT-135 C13->DEPT Analyze_C13 Analyze ¹³C: Number of Signals, Chemical Shift C13->Analyze_C13 Analyze_DEPT Analyze DEPT-135: Identify CH₃/CH (positive) & CH₂ (negative) DEPT->Analyze_DEPT Hypothesis Formulate Initial Structural Hypothesis Analyze_H1->Hypothesis Analyze_C13->Hypothesis Analyze_DEPT->Hypothesis G H1_NMR ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies Spin Systems HSQC HSQC (¹H-¹³C Direct Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Signals) C13_NMR->HSQC Assigns Protonated Carbons Structure Unambiguous Structure COSY->Structure HMBC HMBC (¹H-¹³C Long-Range) HSQC->HMBC Provides Starting Points for Long-Range Correlations HMBC->Structure Connects Fragments & Assigns Quaternary Carbons

Figure 2: The integrated logic of 2D NMR experiments.

3.2 Protocol: Acquiring a Suite of 2D NMR Spectra

Acquiring high-quality 2D spectra requires optimization of key parameters. The following table provides typical starting parameters for a 400 MHz spectrometer.

Table 2: Recommended 2D NMR Experimental Parameters

ExperimentPulse Program (Bruker)Key ParametersPurpose
COSY cosygpqfNS=8-16, TD(F2)=2K, TD(F1)=256-512Identifies J-coupled protons (2-3 bonds). [12][13]
HSQC hsqcedetgpsisp2.2NS=2-4, TD(F2)=1K, TD(F1)=256, ¹J_CH=145 HzCorrelates protons to directly attached carbons. [14][12]
HMBC hmbcgplpndqfNS=16-64, TD(F2)=2K, TD(F1)=256, ⁿJ_CH=8 HzShows long-range (2-4 bonds) H-C correlations. [14][12]
NOESY noesygpphNS=16-32, TD(F2)=2K, TD(F1)=256, Mix Time=0.5-1.0sReveals through-space proximity (<5 Å). [15][16]

3.3 Step-by-Step Data Interpretation

3.3.1 ¹H-¹H COSY: Establishing Proton-Proton Correlations Correlation Spectroscopy (COSY) is the starting point for mapping proton networks. [17]The spectrum displays the ¹H spectrum on both axes. Off-diagonal cross-peaks connect protons that are scalar (J) coupled, typically over two or three bonds. [14]For an oxazolopyridine, COSY is invaluable for identifying adjacent protons on the pyridine ring and within aliphatic side chains.

3.3.2 ¹H-¹³C HSQC: Direct Carbon-Proton Connectivity Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton signal with the signal of the carbon to which it is directly attached. [12][13]This experiment is exceptionally clean and sensitive. It allows for the definitive assignment of all protonated carbons by "walking" from the already-assigned proton signals (from ¹H and COSY analysis) to their corresponding carbon partners. [14] 3.3.3 ¹H-¹³C HMBC: Mapping the Carbon Skeleton via Long-Range Couplings Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most powerful experiment for elucidating the complete carbon framework. [18]It reveals correlations between protons and carbons over multiple bonds (typically 2 to 4). [13]This is the key experiment for:

  • Connecting Spin Systems: HMBC correlations bridge isolated fragments identified by COSY.

  • Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they are invisible in HSQC. However, protons that are 2 or 3 bonds away will show a correlation to the quaternary carbon in the HMBC spectrum, allowing for its unambiguous assignment.

3.3.4 ¹H-¹H NOESY/ROESY: Determining Stereochemistry and Spatial Proximity Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, regardless of their through-bond connectivity. [17][19]A cross-peak between two protons in a NOESY spectrum indicates they are close in space (typically < 5 Å). This is essential for determining the relative stereochemistry and conformation of substituents. For medium-sized molecules where the NOE might be close to zero, the ROESY experiment is preferred. [20][21]

Verification and Advanced Problem Solving

4.1 Integrating Data for Complete Structure Confirmation

The final structure is confirmed by ensuring that all observed 1D and 2D NMR data are self-consistent. A powerful method is to construct a table that predicts the expected key HMBC and NOESY correlations for the proposed structure and verify them against the experimental data.

Table 3: Example Correlation Table for a Hypothetical 2-Methyl-7-chloro-oxazolo[4,5-c]pyridine

Proton (δ_H)Key Expected HMBC Correlations (to δ_C)Key Expected NOESY Correlations (to δ_H)
H-4C-5, C-7a, C-3aH-5
H-5C-4, C-7, C-3aH-4
2-CH₃C-2, C-3aH-4 (if conformation allows)

4.2 The Role of Computational NMR in Structure Verification

In cases of extreme ambiguity or for the confirmation of novel scaffolds, computational methods can provide powerful validation. [22]Using Density Functional Theory (DFT), it is possible to predict the ¹H and ¹³C NMR chemical shifts for a proposed structure. [23][24]Comparing these predicted shifts with the experimental values can provide a high degree of confidence in the structural assignment or help to distinguish between plausible isomers. [24][25] 4.3 Troubleshooting Common Issues

  • Peak Overlap: If signals in the ¹H spectrum are severely overlapped, acquiring data on a higher-field NMR spectrometer (e.g., 600 MHz or higher) will increase spectral dispersion and resolve individual signals. Advanced experiments like TOCSY can also help to trace entire spin systems even with overlap. [15]* Low Sample Concentration: For mass-limited samples, using a cryoprobe can significantly increase signal-to-noise, reducing the required experiment time. The HSQC experiment is inherently more sensitive than HMBC, so it may yield data when other experiments fail.

Conclusion

The high-resolution NMR characterization of oxazolopyridine derivatives is a systematic process that relies on the synergistic interpretation of a suite of 1D and 2D NMR experiments. By following a logical workflow from meticulous sample preparation through to the detailed analysis of COSY, HSQC, HMBC, and NOESY data, researchers can achieve unambiguous and high-confidence structural elucidation. This rigorous characterization is fundamental to advancing the development of these medicinally important compounds.

References

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  • University of Calgary. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
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Application Notes & Protocols: Development of P2X7 Receptor Antagonists from Tetrahydrotriazolopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.

Introduction: The P2X7 Receptor as a Therapeutic Target

The P2X7 receptor (P2X7R) is a unique, ATP-gated non-selective cation channel predominantly expressed on immune cells, such as macrophages and microglia, and has been implicated in a variety of pathological conditions.[1][2] Unlike other members of the P2X family, the P2X7R requires high concentrations of extracellular ATP for activation, a condition often associated with sites of significant tissue injury and inflammation.[3] This activation triggers a cascade of downstream events, including the influx of Ca²⁺ and Na⁺, efflux of K⁺, and the formation of a large, non-selective pore, which allows the passage of molecules up to 900 Da.[4]

Crucially, P2X7R activation is a key step in the maturation and release of the pro-inflammatory cytokine interleukin-1β (IL-1β) via the NLRP3 inflammasome.[5][6][7] This positions the P2X7R as a critical gatekeeper of inflammatory responses.[6] Consequently, antagonism of the P2X7R has emerged as a promising therapeutic strategy for a range of disorders, including chronic inflammatory conditions, neuropathic pain, and neurodegenerative diseases.[1][2][8] The tetrahydrotriazolopyridine scaffold has been identified as a particularly promising starting point for the development of potent and selective P2X7R antagonists, with several compounds from this class demonstrating excellent preclinical profiles and even advancing to clinical trials.[9][10][11]

This application note provides a comprehensive guide to the development of P2X7R antagonists based on the tetrahydrotriazolopyridine scaffold, from chemical synthesis and in vitro characterization to in vivo evaluation.

The Tetrahydrotriazolopyridine Scaffold: A Privileged Structure for P2X7R Antagonism

The 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine core has been a focal point of medicinal chemistry efforts targeting the P2X7R.[9] This scaffold has proven amenable to systematic structural modifications, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. The general structure-activity relationship (SAR) for this class of compounds often involves exploration of substituents at key positions to enhance interactions with the receptor's binding pocket and to fine-tune physicochemical properties for improved drug-like characteristics.[9][10]

Optimized leads from the related 6,7-dihydro[1][9][12]triazolo[4,3-a]pyrazin-8(5H)-one series have yielded some of the most potent human P2X7R antagonists reported, with IC50 values in the sub-nanomolar range.[10] A key challenge in the development of P2X7R antagonists for neurological indications is achieving sufficient brain penetration. The tetrahydrotriazolopyridine scaffold has demonstrated the potential for developing brain-penetrant antagonists with robust in vivo target engagement.[9][10][12]

Synthetic Strategy: A General Protocol

The synthesis of tetrahydrotriazolopyridine-based P2X7R antagonists typically involves a multi-step sequence. The following is a generalized protocol based on published methods.[9][10][12]

Protocol 1: General Synthesis of Tetrahydrotriazolopyridine Derivatives

Objective: To synthesize a small library of tetrahydrotriazolopyridine analogs for initial screening.

Materials:

  • Substituted piperidines

  • Hydrazine hydrate

  • Orthoesters

  • Aryl halides

  • Palladium catalysts (e.g., Pd₂(dba)₃)

  • Phosphine ligands (e.g., Xantphos)

  • Bases (e.g., Cs₂CO₃, K₂CO₃)

  • Solvents (e.g., ethanol, dioxane, DMF)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • Step 1: Formation of the Hydrazide Intermediate.

    • React a suitable N-protected piperidine derivative with hydrazine hydrate in a protic solvent like ethanol under reflux.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture and isolate the hydrazide intermediate by filtration or extraction.

  • Step 2: Triazole Ring Formation.

    • Treat the hydrazide intermediate with an appropriate orthoester (e.g., triethyl orthoformate) in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) at elevated temperature.

    • This cyclization reaction forms the triazole ring fused to the piperidine core.

    • Purify the resulting triazolopiperidine intermediate by flash chromatography.

  • Step 3: N-Arylation of the Piperidine Nitrogen.

    • Couple the triazolopiperidine intermediate with a diverse range of aryl halides using a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination).

    • A typical reaction setup involves the triazolopiperidine, aryl halide, a palladium catalyst, a suitable phosphine ligand, and a base in an inert solvent like dioxane or toluene.

    • Heat the reaction mixture under an inert atmosphere until completion.

    • Purify the final tetrahydrotriazolopyridine products by flash chromatography or preparative HPLC.

  • Step 4: Characterization.

    • Confirm the structure and purity of the synthesized compounds using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Characterization: A Tiered Approach

A systematic, tiered approach to in vitro screening is essential for efficiently identifying and prioritizing lead compounds.

Primary Screening: Calcium Flux Assay

The initial screening of newly synthesized compounds is often performed using a calcium flux assay in a cell line stably expressing the human P2X7R (e.g., HEK293-hP2X7R).[13] This assay provides a rapid and high-throughput method to assess the ability of compounds to inhibit ATP-induced calcium influx.

Protocol 2: High-Throughput Calcium Flux Assay

Objective: To determine the IC₅₀ values of test compounds for inhibition of P2X7R-mediated calcium influx.

Materials:

  • HEK293 cells stably expressing human P2X7R

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)[14]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • ATP or BzATP (P2X7R agonist)

  • Test compounds and a known P2X7R antagonist as a positive control (e.g., A-438079)

  • 384-well black, clear-bottom microplates

  • Fluorescent plate reader with automated liquid handling capabilities

Procedure:

  • Cell Plating:

    • Seed HEK293-hP2X7R cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.[13]

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.[15]

  • Compound Incubation:

    • Wash the cells to remove excess dye.

    • Add serial dilutions of the test compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection:

    • Use the plate reader's integrated liquid handler to add a solution of the P2X7R agonist (e.g., ATP or BzATP) to each well.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence in response to the agonist for each well.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Secondary Screening: IL-1β Release Assay

Compounds that demonstrate potent inhibition in the calcium flux assay should be further evaluated for their ability to block the downstream signaling of the P2X7R, specifically the release of IL-1β.[5] This is a more physiologically relevant assay, as IL-1β is a key mediator of inflammation. Human monocytic cell lines like THP-1 are commonly used for this purpose.[6]

Protocol 3: IL-1β Release Assay in THP-1 Cells

Objective: To confirm the inhibitory activity of lead compounds on P2X7R-mediated IL-1β release.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

  • Lipopolysaccharide (LPS) for priming

  • ATP or BzATP

  • Test compounds

  • Human IL-1β ELISA kit

Procedure:

  • Cell Differentiation and Priming:

    • Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA for 24-48 hours.

    • Prime the differentiated cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.[5]

  • Compound Treatment:

    • Replace the medium with fresh, serum-free medium containing serial dilutions of the test compounds and incubate for 30-60 minutes.

  • P2X7R Activation:

    • Stimulate the cells with a P2X7R agonist (e.g., ATP or BzATP) for 30-60 minutes.[12]

  • Supernatant Collection and Analysis:

    • Centrifuge the plates and collect the supernatants.

    • Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release for each compound concentration and determine the IC₅₀ value.

Lead Optimization: Physicochemical and Pharmacokinetic Profiling

Promising lead compounds from in vitro screening must be optimized for their physicochemical and pharmacokinetic properties to ensure they are suitable for in vivo studies and, ultimately, clinical development.[11][16][17]

Key Parameters to Optimize:

  • Solubility: Poor aqueous solubility can limit oral absorption and formulation development.

  • Permeability: The ability to cross biological membranes, including the intestinal wall and the blood-brain barrier, is crucial.

  • Metabolic Stability: Compounds should be resistant to rapid metabolism by liver enzymes (e.g., cytochrome P450s).

  • Plasma Protein Binding: High plasma protein binding can reduce the free concentration of the drug available to interact with the target.

  • Oral Bioavailability: A measure of the fraction of an orally administered dose that reaches the systemic circulation.

Data Presentation: Physicochemical and In Vitro ADME Properties

Compound IDhP2X7 IC₅₀ (nM) (Ca²⁺ Flux)hP2X7 IC₅₀ (nM) (IL-1β)Kinetic Solubility (µM) at pH 7.4Caco-2 Permeability (10⁻⁶ cm/s)Human Microsomal Stability (% remaining at 60 min)
Lead 1 15025050.520
Optimized 1a 2540502.565
Optimized 1b 510754.085
JNJ-54175446 1.83.2>100>5.0>90

Data are hypothetical and for illustrative purposes.

In Vivo Evaluation: Preclinical Models of Disease

The efficacy of optimized P2X7R antagonists must be demonstrated in relevant animal models of disease. For inflammatory conditions and neuropathic pain, rodent models are commonly employed.[8][18]

Protocol 4: In Vivo Model of Inflammatory Pain (Carrageenan-Induced Paw Edema)

Objective: To assess the anti-inflammatory and analgesic effects of a lead compound in an acute inflammatory pain model.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Carrageenan solution (1% in sterile saline)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Pletysmometer for measuring paw volume

  • Von Frey filaments for assessing mechanical allodynia

Procedure:

  • Compound Administration:

    • Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage) at a predetermined time before the inflammatory challenge.

  • Induction of Inflammation:

    • Inject a small volume of carrageenan solution into the plantar surface of one hind paw.

  • Assessment of Edema:

    • Measure the volume of the injected paw using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 4, and 6 hours).

  • Assessment of Mechanical Allodynia:

    • Measure the paw withdrawal threshold in response to stimulation with von Frey filaments at the same time points.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema and the increase in paw withdrawal threshold for the compound-treated groups compared to the vehicle-treated group.

Visualizing Key Concepts

P2X7R Signaling Pathway

P2X7R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High [ATP] P2X7R P2X7 Receptor ATP->P2X7R Binds & Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux Pore Pore Formation P2X7R->Pore NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β Release Casp1->IL1b Cleaves proIL1b pro-IL-1β proIL1b->Casp1 Inflammation Inflammation IL1b->Inflammation

Caption: P2X7R activation by ATP initiates downstream signaling cascades.

Drug Discovery Workflow

Drug_Discovery_Workflow A Scaffold Identification (Tetrahydrotriazolopyridine) B Synthesis of Analogs A->B C Primary Screening (Calcium Flux Assay) B->C C->B SAR D Secondary Screening (IL-1β Release Assay) C->D Active Compounds D->B SAR E Lead Optimization (ADME/PK Profiling) D->E Potent Inhibitors E->B SAR F In Vivo Efficacy (Disease Models) E->F Optimized Leads G Preclinical Candidate F->G Efficacious Compound

Caption: Iterative workflow for P2X7R antagonist development.

Conclusion

The tetrahydrotriazolopyridine scaffold represents a highly promising starting point for the development of potent and selective P2X7 receptor antagonists. The protocols and strategies outlined in this application note provide a robust framework for researchers to synthesize, characterize, and optimize novel drug candidates targeting the P2X7R for the treatment of inflammatory and pain-related disorders. A systematic and multi-parameter optimization approach is crucial for advancing these compounds from initial hits to preclinical candidates with desirable drug-like properties.

References

  • Janssen Research & Development, LLC, et al. (2017). 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. Journal of Medicinal Chemistry. Available from: [Link]

  • Bhattacharya, A., et al. (2015). Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists. ACS Chemical Neuroscience. Available from: [Link]

  • Bhattacharya, A., et al. (2015). Preclinical characterization of substituted 6,7-dihydro-[1][9][12]triazolo[4,3-a]pyrazin-8(5H)-one P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Jarvis, M. F. (2010). P2X receptor antagonists for pain management: examination of binding and physicochemical properties. Purinergic Signalling. Available from: [Link]

  • Stokes, L., et al. (2011). Optimization of the physicochemical and pharmacokinetic attributes in a 6-azauracil series of P2X7 receptor antagonists leading to the discovery of the clinical candidate CE-224535. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Di Virgilio, F., et al. (2023). Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator. Methods in Molecular Biology. Available from: [Link]

  • O'Brien, B. A., et al. (2008). Temporal Interleukin-1β Secretion from Primary Human Peripheral Blood Monocytes by P2X7-independent and P2X7-dependent Mechanisms. The Journal of Immunology. Available from: [Link]

  • University of Pennsylvania. (n.d.). Calcium Flux Protocol. Available from: [Link]

  • Groß, O., et al. (2024). Lipopolysaccharide-Neutralizing Peptide Modulates P2X7 Receptor-Mediated Interleukin-1β Release. ACS Pharmacology & Translational Science. Available from: [Link]

  • Pfizer Global Research and Development. (2011). Optimization of the physicochemical and pharmacokinetic attributes in a 6-azauracil series of P2X 7 receptor antagonists leading to the discovery of the clinical candidate CE-224,535. Rutgers University. Available from: [Link]

  • Sluyter, R. (2023). Animal Models for the Investigation of P2X7 Receptors. International Journal of Molecular Sciences. Available from: [Link]

  • Bockstiegel, J., et al. (2023). P2X7 receptor activation leads to NLRP3-independent IL-1β release by human macrophages. Cell Communication and Signaling. Available from: [Link]

  • Faria, R. X., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of New Thiadiazole Derivatives as Potent P2X7 Receptor Inhibitors. Molecules. Available from: [Link]

  • Soares-Bezerra, R. J., et al. (2015). An Improved Method for P2X7R Antagonist Screening. PLoS ONE. Available from: [Link]

  • Stokes, L., & MacKenzie, A. B. (2019). Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Stem Cells. Journal of Visualized Experiments. Available from: [Link]

  • Clark, A. K., et al. (2010). P2X7-Dependent Release of Interleukin-1β and Nociception in the Spinal Cord following Lipopolysaccharide. The Journal of Neuroscience. Available from: [Link]

  • Johnson, T. A., et al. (2011). Optimization of Pharmacokinetics through Manipulation of Physicochemical Properties in a Series of HCV Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Riteau, N., et al. (2017). A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye. Journal of Pharmacological and Toxicological Methods. Available from: [Link]

  • Jarvis, M. F. (2010). P2X receptor antagonists for pain management: Examination of binding and physicochemical properties. ResearchGate. Available from: [Link]

  • Honore, P., et al. (2006). Physiological Roles and Potential Therapeutic Applications of the P2X7 Receptor in Inflammation and Pain. MDPI. Available from: [Link]

  • Laukova, M., et al. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. Available from: [Link]

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  • Ghafir El Idrissi, I., et al. (2021). Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. Journal of Medicinal Chemistry. Available from: [Link]

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Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Compound Profile

2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a bromophenyl moiety attached to a tetrahydrooxazolo[4,5-c]pyridine core, suggests potential applications as a scaffold in the synthesis of pharmacologically active agents. Research into related structures indicates possible roles in modulating biological pathways, potentially exhibiting anti-inflammatory or analgesic properties[1].

The presence of the bromophenyl group, the fused oxazole ring, and the tetrahydro-pyridine system dictates a specific set of chemical properties that must be respected to ensure compound integrity, experimental reproducibility, and personnel safety. This document provides a detailed framework for the proper handling, storage, and disposal of this compound, drawing upon established best practices for halogenated organic compounds and complex heterocyclic systems.

Compound Data Summary

PropertyValueSource
IUPAC Name 2-(4-bromophenyl)-4,5,6,7-tetrahydro-[2][3]oxazolo[4,5-c]pyridine[2]
Molecular Formula C₁₂H₁₁BrN₂O[4]
Molecular Weight 279.13 g/mol [4]
Appearance Solid (inferred from dust formation warnings)[2]

Hazard Identification and Risk Assessment

While a comprehensive, peer-reviewed safety profile for this specific molecule is not widely available, a risk assessment can be conducted based on its structural components and data from analogous compounds.

  • Halogenated Aromatic Core: The 4-bromophenyl group classifies this as a halogenated organic compound. Such compounds can be persistent in the environment and may produce toxic byproducts, such as hydrogen bromide, upon decomposition at high temperatures[5]. Waste must be segregated accordingly[6].

  • Oxazole Moiety: Oxazole derivatives can exhibit a range of biological activities and may be reactive[7][8]. The ring system's heteroatoms (nitrogen and oxygen) can influence the molecule's stability and interactions.

  • General Hazards (Inferred from Analogs): Based on safety data for similar structures, this compound should be treated as potentially harmful if swallowed, inhaled, or in contact with skin. It may cause skin, eye, and respiratory irritation[9][10].

A Safety Data Sheet (SDS) from a supplier indicates that standard personal protective equipment should be used, including safety goggles and chemical-impermeable gloves[2]. Users must always consult the most current SDS provided by their supplier before commencing work.

Personal Protective Equipment (PPE) Protocol

Adherence to a strict PPE protocol is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound in solid or solution form.

Protection TypeRecommended EquipmentRationale & Standards
Eye & Face Tight-sealing safety goggles with side shields. A face shield is required when handling larger quantities (>1 g) or if there is a splash hazard.Conforms to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and chemical splashes[2].
Skin & Body Chemical-resistant nitrile or neoprene gloves. A flame-resistant lab coat must be worn and fully fastened.Prevents direct skin contact, which may cause irritation[11]. Always check glove compatibility charts.
Respiratory Handling should occur in a certified chemical fume hood to ensure adequate ventilation[2][6]. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used[2].Minimizes inhalation of fine dust particles or aerosols from solutions.

Storage Procedures: Ensuring Compound Stability

The long-term stability of this compound is paramount for the validity of research outcomes. The following storage conditions are recommended based on the chemical nature of heterocyclic and brominated compounds.

Storage Condition Summary

ParameterConditionRationale
Temperature 2-8°C (Refrigerated)Low temperatures slow the rate of potential degradation pathways. For long-term storage (>6 months), consider -20°C.
Atmosphere Store under an inert gas (Argon or Nitrogen).The oxazole ring and tetrahydro-pyridine moiety may be susceptible to slow oxidation or hydrolysis over time. An inert atmosphere displaces reactive oxygen and moisture[3][12].
Light Store in an amber vial or protect from light.Aromatic and heterocyclic systems can be light-sensitive, potentially leading to photodegradation.
Container Tightly sealed glass vial with a PTFE-lined cap.Prevents contamination and exposure to air and moisture. PTFE provides excellent chemical resistance.

Scientist's Note: Upon receipt, it is best practice to aliquot the compound into several smaller, single-use vials. This minimizes the number of times the main stock is exposed to the ambient environment during its shelf life, preserving the integrity of the bulk material.

Experimental Protocols: Handling and Dispensing

Due to the potential for sensitivity to atmospheric conditions, two distinct protocols are provided. The choice of protocol depends on the experimental requirements for accuracy and the duration of the manipulation.

Protocol 5.1: General Handling of Solid Compound (Short Duration)

This protocol is suitable for rapid weighing of the solid compound for immediate use.

  • Preparation: Ensure all required PPE is correctly worn. Designate a specific area within a chemical fume hood for the handling procedure.

  • Tare Balance: Place a clean, dry weighing vessel on an analytical balance and tare.

  • Dispensing: Remove the compound's storage vial from refrigeration and allow it to equilibrate to room temperature for 15-20 minutes before opening.

    • Rationale: This crucial step prevents atmospheric moisture from condensing on the cold solid, which could compromise compound stability and weighing accuracy.

  • Weighing: Briefly open the vial inside the fume hood and use a clean spatula to transfer the desired amount of solid to the tared vessel. Close the vial tightly immediately after dispensing.

  • Cleanup: Clean the spatula and any affected surfaces immediately.

Protocol 5.2: Inert Atmosphere Handling for Solution Preparation

This protocol is mandatory when preparing stock solutions for storage or when setting up sensitive reactions where compound integrity is critical. It utilizes standard Schlenk line or glove box techniques.

InertAtmosphereWorkflow cluster_prep Preparation cluster_transfer Compound & Solvent Transfer cluster_finish Finalization start Start: Assemble Dry Glassware purge Connect to Schlenk Line (Evacuate/Refill with Inert Gas 3x) start->purge add_solid Add Solid Compound (under positive inert gas flow) purge->add_solid add_solvent Add Anhydrous Solvent (via dry syringe/cannula) add_solid->add_solvent dissolve Dissolve Solid (stirring/sonication) add_solvent->dissolve seal Seal Vessel Securely (e.g., Suba-Seal, PTFE cap) dissolve->seal store Store Solution (under inert atmosphere, refrigerated) seal->store end End store->end

Caption: Inert atmosphere workflow for preparing solutions.

Step-by-Step Methodology:

  • Glassware Preparation: Ensure all glassware (e.g., Schlenk flask, graduated cylinder) and magnetic stir bars are thoroughly dried by oven-heating (e.g., 125°C overnight) and allowed to cool in a desiccator or under a stream of inert gas[3][12].

  • System Purge: Assemble the glassware and connect it to a dual-manifold Schlenk line. Perform a minimum of three evacuate-refill cycles to replace the internal atmosphere with a high-purity inert gas (argon or nitrogen)[13].

  • Solid Transfer: Weigh the this compound in a tared vial. Under a positive flow of inert gas, quickly add the solid to the reaction flask.

  • Solvent Transfer: Use a dry, nitrogen-flushed syringe or a double-tipped needle (cannula) to transfer the required volume of anhydrous solvent into the flask containing the solid[12][14].

  • Dissolution: Stir the mixture until the solid is fully dissolved. Gentle warming or sonication may be used if necessary, but should be tested on a small scale first to ensure it does not promote degradation.

  • Storage of Solution: If the resulting solution is to be stored, transfer it via cannula to a dried storage vial equipped with a septum-lined cap. Purge the headspace with inert gas before sealing and wrapping the cap with Parafilm for extra security. Store under the recommended conditions (see Section 4).

Spill Response and Decontamination

Accidental spills must be handled promptly and safely. The following decision tree outlines the appropriate response protocol.

SpillResponse cluster_assessment Assessment cluster_solid Solid Spill Protocol cluster_liquid Liquid Spill Protocol spill Spill Occurs is_solid Is the spill solid or liquid? spill->is_solid solid_1 Alert personnel and restrict area is_solid->solid_1 Solid liquid_1 Alert personnel and restrict area is_solid->liquid_1 Liquid solid_2 Gently cover with absorbent pads to prevent dust dispersal solid_1->solid_2 solid_3 Carefully sweep solid into a labeled waste container for halogenated solids solid_2->solid_3 solid_4 Decontaminate area with soap and water, followed by an appropriate solvent rinse solid_3->solid_4 liquid_2 Contain spill with absorbent material (e.g., spill pillows, vermiculite) liquid_1->liquid_2 liquid_3 Collect absorbed material into a labeled waste container for halogenated liquids liquid_2->liquid_3 liquid_4 Decontaminate area with soap and water, followed by a solvent rinse liquid_3->liquid_4

Caption: Decision tree for spill response and decontamination.

Decontamination of Glassware:

  • Rinse glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. Collect this rinse as halogenated organic waste.

  • Wash thoroughly with soap and water[6].

  • Perform a final rinse with deionized water and then acetone to facilitate drying.

  • For equipment used in air-sensitive procedures, the final traces of reactive material should be allowed to slowly air-hydrolyze in a fume hood before washing[3].

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

  • Segregation: It is critical to segregate waste streams. Do not mix halogenated waste with non-halogenated organic waste[6].

  • Solid Waste: Contaminated consumables (gloves, weighing paper, absorbent pads) and residual solid compound should be collected in a clearly labeled, sealed container marked "Halogenated Solid Waste."

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, clearly labeled, sealed container marked "Halogenated Liquid Waste."

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office, following all local, state, and federal regulations[11].

References

  • Handling air-sensitive reagents AL-134. MIT. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. [Link]

  • Hints for Handling Air-Sensitive Materials. Fauske & Associates. [Link]

  • Process for dehalogenation of contaminated waste materials.
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  • 2-(4-Bromophenyl)pyridine. PubChem, National Library of Medicine. [Link]

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  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. PubMed Central, National Institutes of Health. [Link]

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Application Notes and Protocols for the In Vivo Experimental Use of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers on the preclinical in vivo evaluation of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine. Due to the limited publicly available data on this specific molecule, this guide synthesizes information on its chemical class and potential biological activities to propose a structured, scientifically rigorous framework for its investigation as a potential therapeutic agent. The protocols herein are based on established and widely accepted methodologies in preclinical pharmacology and are designed to assess the compound's pharmacokinetic profile and its putative anti-inflammatory and analgesic properties. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Rationale

This compound is a heterocyclic small molecule featuring a tetrahydrooxazolo[4,5-c]pyridine core. While specific biological targets and a detailed mechanism of action are not yet fully elucidated in peer-reviewed literature, preliminary information suggests that the hydrochloride salt of this compound may possess anti-inflammatory and analgesic properties[1]. The broader class of fused heterocyclic systems, such as oxazolopyridines, are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets[2]. For instance, structurally related isoxazolo-[4,5-c]-pyridine compounds have been investigated as Hsp90 inhibitors for cancer therapy, demonstrating the therapeutic potential of this core structure[3][4].

Given these initial indications, a systematic in vivo evaluation is the logical next step to characterize the compound's therapeutic potential. A well-designed preclinical study is essential to bridge the gap between basic scientific research and potential clinical applications[5][6]. This guide outlines a phase-based approach, beginning with crucial formulation and pharmacokinetic characterization, followed by robust pharmacodynamic models to test for efficacy in inflammation and pain.

Pre-formulation and Formulation Development

A significant hurdle in preclinical in vivo studies is often the poor aqueous solubility of novel chemical entities[4][7][8]. An appropriate formulation is critical for achieving adequate bioavailability and ensuring reliable, reproducible results.

Physicochemical Characterization

Before formulation, the following properties of this compound should be determined:

  • Solubility: Assess solubility in a panel of pharmaceutically acceptable solvents (e.g., water, ethanol, DMSO, PEG400, Tween 80, saline).

  • pKa: Determine the ionization constant to understand its behavior at different physiological pH values.

  • LogP/LogD: Evaluate the lipophilicity to predict its absorption and distribution characteristics.

Formulation Strategy for In Vivo Dosing

A tiered approach is recommended, starting with the simplest formulation.

Table 1: Tiered Formulation Strategies

TierFormulation TypeComposition ExampleRationale & Considerations
1 Aqueous SolutionCompound in 0.9% Saline with pH adjustmentIdeal for intravenous (IV) administration if solubility permits. pH should be maintained between 4 and 8 to avoid tissue irritation.
2 Co-solvent System10% DMSO, 40% PEG400, 50% SalineFor compounds with low aqueous solubility. Useful for both IV and oral (PO) routes. Screen for precipitation upon aqueous dilution.
3 Suspension0.5% Carboxymethylcellulose (CMC) or 1% Tween 80 in waterFor oral administration of poorly soluble compounds. Particle size should be controlled (micronization) to improve dissolution.
4 Lipid-Based FormulationSelf-emulsifying drug delivery systems (SEDDS)For highly lipophilic compounds to enhance oral absorption by utilizing lipid absorption pathways[4][7].

Protocol 1: Preparation of a Co-solvent Formulation for Oral Administration

  • Weigh the required amount of this compound.

  • Add the required volume of DMSO to dissolve the compound completely. Use gentle vortexing or sonication if necessary.

  • Slowly add PEG400 to the solution while stirring.

  • Finally, add saline dropwise while continuously stirring to avoid precipitation.

  • Visually inspect the final formulation for clarity and stability before administration.

Pharmacokinetic (PK) Evaluation

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound is fundamental to designing meaningful efficacy studies[9]. A preliminary PK study in rodents will inform dose selection, dosing frequency, and the optimal time points for pharmacodynamic assessments.

Experimental Workflow for Pharmacokinetic Studies

G cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Analysis Phase cluster_3 Data Interpretation Dose_IV IV Administration (e.g., 1-2 mg/kg) Sampling Serial Blood Sampling (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24h) Dose_IV->Sampling Dose_PO Oral Gavage (e.g., 10-20 mg/kg) Dose_PO->Sampling Plasma Plasma Separation Sampling->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, F%) LCMS->PK_Calc

Caption: Workflow for a rodent pharmacokinetic study.

Protocol 2: Rodent Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)[10]. House animals with a 12-hour light/dark cycle and provide access to food and water ad libitum. Acclimatize animals for at least one week before the experiment[11].

  • Dosing Groups:

    • Group 1: Intravenous (IV) administration via tail vein (e.g., 1 mg/kg).

    • Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).

    • Use n=3-4 animals per group[9].

  • Blood Sampling: Collect serial blood samples (approx. 100 µL for rats, 30 µL for mice) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method like tail vein or saphenous vein sampling[12][13]. Place samples into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge blood samples at 2,000g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis[11].

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis with software like Phoenix WinNonlin.

Table 2: Key Pharmacokinetic Parameters to Determine

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
Elimination half-lifeDetermines the dosing interval.
F% Bioavailability (PO)The fraction of the oral dose that reaches systemic circulation.

Pharmacodynamic (PD) Efficacy Models

Based on the putative anti-inflammatory and analgesic properties, the following in vivo models are proposed.

Evaluation of Anti-Inflammatory Activity

The carrageenan-induced paw edema model is a classic, acute model of inflammation widely used for screening novel anti-inflammatory drugs[5][14].

Protocol 3: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220g).

  • Groups (n=6-8 per group):

    • Group 1: Vehicle control (receiving the formulation vehicle).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, PO).

    • Groups 3-5: Test compound at three dose levels (e.g., 10, 30, 100 mg/kg, PO), selected based on PK data.

  • Procedure: a. Administer the test compound or controls orally. b. After 1 hour, inject 0.1 mL of 1% λ-carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat. c. Measure the paw volume immediately before carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.

  • Endpoint Analysis:

    • Calculate the percentage increase in paw volume: [(Vt - V₀) / V₀] * 100.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: [(Edema_control - Edema_treated) / Edema_control] * 100.

    • A significant reduction in paw edema compared to the vehicle group indicates anti-inflammatory activity[15][16].

Evaluation of Analgesic Activity

To assess both peripheral and central analgesic effects, two models are proposed: the acetic acid-induced writhing test and the hot plate test.

Protocol 4: Acetic Acid-Induced Writhing Test in Mice

This model evaluates peripherally acting analgesics by inducing visceral pain[17][18].

  • Animal Model: Swiss albino mice (20-25g).

  • Groups (n=6-8 per group):

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Aspirin, 100 mg/kg, PO).

    • Groups 3-5: Test compound at three dose levels (e.g., 10, 30, 100 mg/kg, PO).

  • Procedure: a. Administer the test compound or controls orally. b. After 60 minutes, administer 0.6% acetic acid solution (10 mL/kg) intraperitoneally (IP). c. Immediately place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) for 20 minutes.

  • Endpoint Analysis:

    • Calculate the percentage inhibition of writhing: [(Mean writhes_control - Mean writhes_treated) / Mean writhes_control] * 100.

Protocol 5: Hot Plate Test in Mice

This model assesses centrally mediated analgesia by measuring the response to a thermal stimulus[17][18].

  • Animal Model: Swiss albino mice (20-25g).

  • Groups (n=6-8 per group):

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Morphine, 5 mg/kg, IP).

    • Groups 3-5: Test compound at three dose levels (e.g., 10, 30, 100 mg/kg, PO).

  • Procedure: a. Measure the baseline reaction time for each mouse by placing it on a hot plate maintained at 55 ± 0.5°C and recording the time until it licks its paws or jumps. A cut-off time of 30 seconds is used to prevent tissue damage. b. Administer the test compound or controls. c. Measure the reaction time again at 30, 60, 90, and 120 minutes post-administration.

  • Endpoint Analysis:

    • A significant increase in the reaction latency period compared to the vehicle control group indicates central analgesic activity.

Hypothetical Mechanism of Action and Pathway Visualization

Many anti-inflammatory and analgesic agents exert their effects by modulating key signaling pathways involved in the inflammatory cascade, such as the NF-κB pathway, which controls the expression of pro-inflammatory cytokines and enzymes like COX-2[19].

G Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκBα - NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkB_NFkB->NFkB IκBα degradation releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Genes Transcription Prostaglandins Prostaglandins Genes->Prostaglandins Translation Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Test_Compound 2-(4-Bromophenyl)-4,5,6,7- tetrahydrooxazolo[4,5-c]pyridine Test_Compound->IKK Inhibition?

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust starting point for the systematic in vivo characterization of this compound. Positive results from these initial efficacy studies would warrant further investigation into more chronic models of inflammation (e.g., collagen-induced arthritis) and neuropathic pain (e.g., spinal nerve ligation)[2][20]. Subsequent studies should also aim to identify the specific molecular target(s) and further elucidate the compound's mechanism of action, ultimately building a comprehensive profile to support its potential development as a novel therapeutic agent.

References

  • In Vivo Models for Inflammatory Arthritis. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Designing an In Vivo Preclinical Research Study. (2023, October 18). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. (2014, April 9). European Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • Melior Discovery in vivo models of Pain, Anesthesia and Algesia. (n.d.). Melior Discovery. Retrieved January 20, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Pharmacokinetics Protocol – Rodents. (n.d.). University of Nebraska Medical Center. Retrieved January 20, 2026, from [Link]

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • In-Vivo Models for Management of Pain. (2014). Scientific Research Publishing. Retrieved January 20, 2026, from [Link]

  • Murine Pharmacokinetic Studies. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved January 20, 2026, from [Link]

  • What in vivo models are used for pain studies? (2025, May 27). Patsnap Synapse. Retrieved January 20, 2026, from [Link]

  • Rat pharmacokinetic studies. (n.d.). Bio-protocol. Retrieved January 20, 2026, from [Link]

  • Pharmacological Probes to Validate Biomarkers for Analgesic Drug Development. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Pharmacokinetic/Pharmacodynamic Modeling in Inflammation. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. (2025, July 10). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Pharmacokinetic-pharmacodynamic relationships for analgesics. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Pk/bio-distribution. (n.d.). MuriGenics. Retrieved January 20, 2026, from [Link]

  • Novel formulation strategies to overcome poorly water soluble compounds. (n.d.). University of Hertfordshire. Retrieved January 20, 2026, from [Link]

  • Pharmacokinetic-pharmacodynamic modeling of the inhibitory effects of naproxen on the time-courses of inflammatory pain, fever, and the ex vivo synthesis of TXB2 and PGE2 in rats. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Anti-Inflammatory Drug Pharmacodynamic. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]

  • Pharmacokinetics and pharmacodynamics of analgesics. (2025, August 9). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Pharmacodynamic/pharmacokinetic correlation of optimized ibuprofen nanosuspensions having enhanced anti-inflammatory and antinociceptive activity. (2022, March 3). PubMed. Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific synthesis. Given that this is a specialized heterocyclic compound, this guide draws upon established principles of oxazoline synthesis to provide a robust framework for optimization.

Introduction to the Synthesis

The synthesis of 2-aryl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridines is a key process in the development of various biologically active molecules.[1] The target compound, this compound, features a core structure that is of interest in medicinal chemistry. The primary synthetic route involves the cyclization of a β-hydroxy amide, a common and versatile method for forming the oxazoline ring.[2] This guide will focus on optimizing this pathway and addressing common challenges that may arise during the experimental process.

A proposed synthetic pathway is the reaction of 4-amino-3-piperidinol with 4-bromobenzoyl chloride to form an N-(3-hydroxy-4-piperidyl)-4-bromobenzamide intermediate, followed by a cyclodehydration step to yield the final product. Understanding the nuances of each step is critical for achieving high yields and purity.

Synthetic_Pathway 4-Amino-3-piperidinol 4-Amino-3-piperidinol Intermediate_Amide N-(3-hydroxy-4-piperidyl)-4-bromobenzamide 4-Amino-3-piperidinol->Intermediate_Amide Acylation 4-Bromobenzoyl_chloride 4-Bromobenzoyl_chloride 4-Bromobenzoyl_chloride->Intermediate_Amide Final_Product 2-(4-Bromophenyl)-4,5,6,7- tetrahydrooxazolo[4,5-c]pyridine Intermediate_Amide->Final_Product Cyclodehydration

Caption: Proposed synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-substituted oxazolines like the target compound?

A1: The most prevalent methods for 2-oxazoline synthesis include:

  • Dehydrative cyclization of N-(β-hydroxyethyl)amides: This is a widely used and robust method.[3][4] It often employs dehydrating agents like Burgess reagent, DAST (diethylaminosulfur trifluoride), or acid catalysts such as triflic acid.[3][5]

  • Reaction of amino alcohols with nitriles: This approach can be effective but may require harsh conditions, such as high temperatures, or the use of catalysts like copper-NHC complexes to proceed under milder conditions.[6][7]

  • From aldehydes and amino alcohols: This involves the formation of an intermediate oxazolidine which is then oxidized to the oxazoline.[6]

  • Robinson-Gabriel synthesis: This classic method involves the cyclodehydration of 2-acylamino-ketones to form oxazoles, and variations can be adapted for oxazoline synthesis.[8][9]

For the synthesis of this compound, the cyclodehydration of the corresponding β-hydroxy amide is the most direct and recommended approach.

Q2: I am having trouble with the initial acylation step to form the β-hydroxy amide intermediate. What could be the issue?

A2: Challenges in the acylation of 4-amino-3-piperidinol with 4-bromobenzoyl chloride can arise from several factors:

  • Reactivity of the starting materials: 4-Bromobenzoyl chloride is highly reactive and susceptible to hydrolysis. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction without competing with the amino alcohol as a nucleophile.

  • Solvent: A dry, aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) is recommended.

  • Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the acylation and minimize side reactions.

Q3: My cyclodehydration step is resulting in a low yield of the final product. How can I optimize this?

A3: Low yields in the cyclodehydration of β-hydroxy amides are a common hurdle.[3] Consider the following optimization strategies:

  • Choice of Dehydrating Agent: The effectiveness of the dehydrating agent is paramount.

    • Thionyl chloride (SOCl₂): A traditional and cost-effective reagent, but can lead to chlorinated byproducts if not used carefully.

    • DAST (Diethylaminosulfur trifluoride) and its analogs (e.g., XtalFluor-E): These are highly effective for promoting cyclization with minimal side product formation, though they are more expensive and require careful handling.[3][10]

    • Burgess Reagent: A mild and efficient reagent for the dehydration of alcohols.[2]

    • Acid Catalysis (e.g., Triflic Acid): A more atom-economical approach that promotes cyclization by activating the hydroxyl group as a good leaving group.[4][5]

  • Reaction Temperature and Time: These parameters are highly dependent on the chosen reagent. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and prevent product degradation from prolonged heating.

  • Solvent: The choice of solvent can influence the reaction rate and solubility of intermediates. Chlorinated solvents like DCM or chloroform are common, as are ethers like THF.

Q4: I am observing a significant amount of an ester side product. What is causing this and how can I prevent it?

A4: Ester formation is a known side reaction, especially when using sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base.[3][10] This occurs through the esterification of an intermediate. To minimize this:

  • Switch to a more efficient cyclizing reagent: Fluorinating agents like DAST or XtalFluor-E are less prone to promoting ester formation.[3]

  • Optimize the base: If using a sulfonyl chloride, a sterically hindered base might reduce the rate of the competing esterification reaction.

  • Modify the reaction conditions: Lowering the reaction temperature may favor the desired intramolecular cyclization over the intermolecular esterification.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or no formation of the β-hydroxy amide intermediate 1. Inactive or hydrolyzed acylating agent (4-bromobenzoyl chloride).2. Insufficiently basic conditions.3. Use of a protic solvent.1. Use freshly opened or purified 4-bromobenzoyl chloride. Handle under inert atmosphere.2. Ensure at least one equivalent of a non-nucleophilic base is used. Consider adding a slight excess.3. Use a dry, aprotic solvent.
Low yield of the final product during cyclodehydration 1. Incomplete reaction.2. Inefficient dehydrating agent.3. Product degradation.1. Increase reaction time and/or temperature. Monitor by TLC or LC-MS.2. Switch to a more potent dehydrating agent (e.g., from SOCl₂ to DAST or Triflic Acid).[3][5]3. Avoid excessive heating. Purify the product promptly after the reaction is complete.
Formation of multiple spots on TLC, indicating side products 1. Ester formation (see FAQ 4).2. Dehydrohalogenation of the bromophenyl group (under harsh basic or high-temperature conditions).3. Ring-opening of the oxazoline.1. Change the cyclizing reagent to one less prone to this side reaction.[3]2. Use milder reaction conditions. Avoid strong bases and high temperatures.3. Oxazoline rings can undergo hydrolysis under acidic or basic conditions. Ensure a neutral workup and avoid harsh pH during purification.[11]
Difficulty in purifying the final product 1. Co-elution with starting materials or byproducts.2. Product instability on silica gel.1. Optimize the solvent system for column chromatography. Consider using a gradient elution.2. If the product is acid-sensitive, consider neutralizing the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a different purification method like preparative HPLC or crystallization.

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Caption: A general troubleshooting workflow for synthesis optimization.

Experimental Protocols

Protocol 1: Synthesis of N-(3-hydroxy-4-piperidyl)-4-bromobenzamide (Intermediate)
  • To a solution of 4-amino-3-piperidinol (1.0 eq) in dry dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add triethylamine (1.1 eq).

  • Slowly add a solution of 4-bromobenzoyl chloride (1.05 eq) in dry DCM (5 mL/mmol) dropwise over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy amide.

Protocol 2: Cyclodehydration to this compound (Final Product)

Method A: Using Thionyl Chloride

  • To a solution of N-(3-hydroxy-4-piperidyl)-4-bromobenzamide (1.0 eq) in dry DCM (10 mL/mmol) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the final product.

Method B: Using Triflic Acid (Catalytic Dehydration) [4][5]

  • Dissolve N-(3-hydroxy-4-piperidyl)-4-bromobenzamide (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE).

  • Add triflic acid (TfOH, 0.1-0.2 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring for completion.[4]

  • Cool the reaction to room temperature and quench with a saturated sodium bicarbonate solution.

  • Extract with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate and purify the product via column chromatography.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • SynArchive. Robinson-Gabriel Synthesis. [Link]

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  • The Journal of Organic Chemistry. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. [Link]

  • Der Pharma Chemica. Synthesis of aryl 2-oxazolines from aromatic nitriles and aminoalcohols using magnetically recoverable Pd/Fe3O4. [Link]

  • ideXlab. Robinson-Gabriel Synthesis - Explore the Science & Experts. [Link]

  • MDPI. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. [Link]

  • ResearchGate. Synthesis of 2-oxazolines: conventional approaches and our design. [Link]

  • National Institutes of Health. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. [Link]

  • Google Patents. US20200223865A1 - Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol.
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  • PubMed. 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. [Link]

  • ResearchGate. Synthesis of 2-Oxazolines and Related N-Containing Heterocycles Using [Et2NSF2]BF4 as a Cyclodehydration Agent | Request PDF. [Link]

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  • National Institutes of Health. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. [Link]

  • MDPI. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. [Link]

  • PubMed. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. [Link]

  • PubMed. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. [Link]

  • ResearchGate. Optimization of reaction conditions for the synthesis of oxazoline. [Link]

  • Royal Society of Chemistry Blogs. Synthesis of Oxazolines with a Triple Activation Twist. [Link]

  • Diva-Portal.org. OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. [Link]

  • ResearchGate. Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). [Link]

  • PubMed. Synthesis and antitumor activity of 2-aryl-1, 2, 4-triazolo[1, 5-a] pyridine derivatives. [Link]

  • ResearchGate. (PDF) Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. [Link]

  • PubMed. The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity. [Link]

  • ResearchGate. Synthesis of 5-(4-bromophenyl)- and 5-(5-bromothiophen-2-yl)-substituted 3-aryl[6][8][11]triazolo[4,3-c]quinazolines. [Link]

  • National Institutes of Health. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]

  • Google Patents. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
  • PubMed. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. [Link]

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Technical Support Center: A Researcher's Guide to Improving Yield in Oxazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Oxazolopyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Oxazolopyridines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis can be fraught with challenges, from low yields to intractable side products.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles in your synthetic workflow. Our approach is rooted in a deep understanding of the underlying reaction mechanisms, empowering you to not just follow steps, but to make informed, data-driven decisions to optimize your reactions.

Part 1: Troubleshooting Common Issues in Oxazolopyridine Synthesis

Low yields and unexpected side products are common frustrations in the synthesis of complex heterocyclic systems. This section provides a systematic approach to diagnosing and resolving these issues.

Issue 1: Low or No Product Yield

A low or nonexistent yield is one of the most common and frustrating issues. A systematic investigation of potential causes is the most effective troubleshooting strategy.

Question: My reaction is yielding very little or no desired oxazolopyridine. What are the likely causes and how can I address them?

Answer: Low yields in oxazolopyridine synthesis can often be traced back to a few key areas: reagent quality, reaction conditions, and the stability of intermediates.

Troubleshooting Workflow for Low Yield

LowYield Start Low Yield Observed Reagent_Check Assess Reagent & Solvent Purity Start->Reagent_Check Condition_Check Verify Reaction Conditions (Temp, Time, Concentration) Reagent_Check->Condition_Check Purity OK Purify_Reagents Purify Reagents/ Use Anhydrous Solvents Reagent_Check->Purify_Reagents Impure Atmosphere_Check Ensure Inert Atmosphere (if necessary) Condition_Check->Atmosphere_Check Conditions OK Optimize_Conditions Systematically Optimize Conditions Condition_Check->Optimize_Conditions Suboptimal Workup_Check Review Workup & Purification Atmosphere_Check->Workup_Check Atmosphere OK Improve_Inert Improve Inert Atmosphere Technique Atmosphere_Check->Improve_Inert Inadequate Modify_Workup Modify Workup/Purification Method Workup_Check->Modify_Workup Losses Detected Success Improved Yield Workup_Check->Success Workup OK Purify_Reagents->Condition_Check Optimize_Conditions->Success Improve_Inert->Success Modify_Workup->Success

Caption: A decision-making flowchart for troubleshooting low yields.

Potential Solutions & Explanations:

  • Reagent and Solvent Purity:

    • The "Why": Impurities in your starting materials (e.g., aminopyridines, carboxylic acids) or solvents can act as catalyst poisons or participate in side reactions. Water is a common culprit in reactions using moisture-sensitive reagents like phosphorus oxychloride (POCl₃).

    • The "How-To":

      • Ensure your starting aminopyridine is pure. Recrystallize if necessary.

      • Use freshly distilled or anhydrous solvents, especially for moisture-sensitive reactions.

      • Verify the purity of your coupling reagents or cyclizing agents.

  • Reaction Conditions:

    • The "Why": Temperature, reaction time, and reactant concentration are critical parameters that control the reaction kinetics. Suboptimal conditions can lead to incomplete reactions or favor the formation of side products. For instance, in some cyclization reactions, higher temperatures might be necessary to overcome the activation energy barrier, while in others, it could lead to decomposition.

    • The "How-To":

      • Temperature: If the reaction is sluggish, consider a stepwise increase in temperature while monitoring by TLC or LC-MS. Conversely, if decomposition is observed, try running the reaction at a lower temperature for a longer duration.

      • Reaction Time: Monitor the reaction progress closely. Quench the reaction once the starting material is consumed to prevent product degradation.

      • Concentration: In some cases, higher concentrations can favor the desired intramolecular cyclization over intermolecular side reactions.

  • Intermediate Stability:

    • The "Why": Some intermediates in oxazolopyridine synthesis can be unstable and prone to decomposition. For example, in the synthesis of certain oxazolo[5,4-d]pyrimidines, an intermediate imidoester has been observed to be labile, leading to low yields.[1]

    • The "How-To":

      • If an unstable intermediate is suspected, consider a one-pot procedure where the intermediate is generated and consumed in situ without isolation.

      • Adjusting the pH or temperature during the formation of the intermediate can sometimes enhance its stability.

Issue 2: Formation of Side Products and Purification Challenges

The formation of multiple products complicates purification and reduces the yield of the desired oxazolopyridine.

Question: My reaction is producing a mixture of products, making purification difficult. What are the common side reactions, and how can I minimize them?

Answer: Side product formation is often a consequence of the high reactivity of the reagents and intermediates involved. Understanding the potential side reactions for your chosen synthetic route is key to mitigating them.

Common Side Reactions and By-products:

Synthetic RouteCommon Side Products/By-productsProbable CauseMitigation Strategies
POCl₃-mediated Cyclization of Hydroxy-Pyridine Amides Incompletely cyclized intermediates, chlorinated by-products, Vilsmeier-Haack type products (if DMF is present).Insufficient dehydration, excess POCl₃, presence of DMF as a solvent.Use a stoichiometric amount of POCl₃, consider alternative dehydrating agents (e.g., PPA, PPSE), use a non-reactive solvent.
Condensation of Aminopyridinols with Carboxylic Acids Unreacted starting materials, formation of di-acylated products.Inefficient coupling, incorrect stoichiometry.Use a suitable coupling agent (e.g., EDC, HATU), carefully control the stoichiometry of the reactants.
Copper-Mediated Cyclization of Halopyridylamides Homocoupling of starting materials, incomplete cyclization.Inactive catalyst, suboptimal temperature.Use a fresh, active copper catalyst, optimize the reaction temperature.

Troubleshooting Purification:

  • The "Why": The polarity of oxazolopyridines can be similar to that of certain by-products, making chromatographic separation challenging. Some basic oxazolopyridines may also interact strongly with acidic silica gel.

  • The "How-To":

    • Column Chromatography: If you observe streaking or poor separation on silica gel, consider using a different stationary phase like alumina (neutral or basic). You can also try neutralizing the silica gel with a small amount of triethylamine in your eluent.

    • Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Experiment with different solvent systems to find one that provides good differential solubility between your product and impurities.

    • Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen to your advantage. An acid-base workup can help remove non-basic impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the role of phosphorus oxychloride (POCl₃) in oxazolopyridine synthesis, and what are the common pitfalls?

A1: POCl₃ is a powerful and versatile reagent in heterocyclic synthesis, primarily acting as a dehydrating and chlorinating agent.[2] In the context of oxazolopyridine synthesis from hydroxy-pyridine amides, its main role is to facilitate the cyclodehydration to form the oxazole ring.

  • Mechanism of Action: The reaction is believed to proceed through the formation of a phosphate ester intermediate with the hydroxyl group of the pyridine, followed by an intramolecular nucleophilic attack by the amide oxygen and subsequent elimination to form the oxazole ring.

  • Common Pitfalls:

    • Excessive Chlorination: Using a large excess of POCl₃ can lead to unwanted chlorination of the pyridine ring or other sensitive functional groups.

    • Vilsmeier-Haack Side Reaction: If dimethylformamide (DMF) is used as a solvent or is present as an impurity, POCl₃ can react with it to form the Vilsmeier reagent, which can lead to formylation or other unwanted side reactions.[3]

    • Harsh Reaction Conditions: Reactions with POCl₃ often require high temperatures, which can lead to decomposition of sensitive substrates.

Q2: How does solvent choice impact the yield and selectivity of my oxazolopyridine synthesis?

A2: The choice of solvent can have a profound impact on the reaction outcome. Solvents can influence the solubility of reactants, the stability of intermediates, and the reaction pathway. For instance, in some syntheses of 7-amino-oxazolo[5,4-d]pyrimidines, it was found that ethanol gave significantly higher yields compared to aprotic solvents like carbon tetrachloride. This suggests that a protic solvent may play a role in stabilizing intermediates or facilitating proton transfer steps. When choosing a solvent, consider its polarity, boiling point, and reactivity with the reagents being used.

Q3: My oxazolopyridine product appears to be unstable during workup or purification. What could be the cause?

A3: Some oxazolopyridine derivatives can be sensitive to acidic or basic conditions. For example, if your workup involves an acid wash, the pyridine nitrogen will be protonated, which can affect the compound's stability and solubility. Similarly, some derivatives may be unstable on acidic silica gel during column chromatography. If you suspect product instability, you can test this by taking a small aliquot of your crude product and exposing it to the conditions of your workup or purification on a small scale and monitoring for decomposition by TLC or LC-MS.

Part 3: Experimental Protocols

These protocols are provided as a starting point and may require optimization for your specific substrate.

Protocol 1: Synthesis of 2-(4-cyanophenyl)oxazolo[4,5-b]pyridine

This protocol is adapted from a known procedure for the synthesis of substituted oxazolo[4,5-b]pyridines.[4]

Reaction Scheme:

reaction_scheme_1 reactant1 5-Bromo-3-hydroxy-2-aminopyridine plus + reactant1->plus reactant2 4-Cyanobenzoic acid arrow PPSE, 200 °C reactant2->arrow product 2-(4-cyanophenyl)-5-bromo-oxazolo[4,5-b]pyridine plus->reactant2 arrow->product reaction_scheme_2 reactant N-Phenacyl-5-nitro-2-pyridone arrow 1. H₂SO₄ 2. HClO₄, Et₂O reactant->arrow product 2-Aryl-6-nitrooxazolo[3,2-a]pyridinium perchlorate arrow->product

Sources

Technical Support Center: Purification of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine using High-Performance Liquid Chromatography (HPLC). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification process.

Understanding the Analyte: Key Physicochemical Properties

This compound is a heterocyclic compound featuring a bromophenyl group attached to an oxazolopyridine core. Its structure presents specific characteristics that influence its behavior during HPLC purification. The tetrahydro-pyridine ring imparts a basic character to the molecule, which is a critical consideration for method development to prevent poor peak shapes.

Predicted Physicochemical Properties:

PropertyEstimated Value/CharacteristicRationale and Implication for HPLC
Molecular Weight ~279.13 g/mol Influences diffusion and mass transfer kinetics.
pKa (Predicted) 5.0 - 7.0The tetrahydro-pyridine nitrogen is basic. The mobile phase pH will need to be controlled to ensure a consistent ionization state and prevent peak tailing or splitting.[1][2][3][4][5]
UV λmax (Predicted) 260 - 280 nmThe bromophenyl and oxazole chromophores are expected to absorb in this range. A photodiode array (PDA) detector is recommended to determine the optimal wavelength experimentally.[6][7]
Solubility Soluble in organic solvents like methanol and acetonitrile. Limited solubility in purely aqueous solutions.The sample should be dissolved in a solvent compatible with the mobile phase, preferably the mobile phase itself, to ensure good peak shape.[8]

Recommended Initial HPLC Method for Purification

This section provides a robust starting point for the purification of this compound. Optimization will likely be necessary based on the specific impurity profile of the sample.

Experimental Protocol: Initial Purification Method

  • Column Selection: A modern, end-capped C18 or C8 column with high purity silica is recommended to minimize interactions with the basic analyte. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is a good starting point for analytical scale separations, which can be scaled up for preparative purification.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. The TFA acts as an ion-pairing agent to improve the peak shape of the basic analyte.[9][10]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the elution of impurities with a wide range of polarities.

    • Start with a low percentage of Mobile Phase B (e.g., 10-20%) and increase linearly to a high percentage (e.g., 90-95%) over 15-20 minutes.

    • Hold at the high percentage for a few minutes to elute any strongly retained compounds.

    • Return to the initial conditions and allow the column to re-equilibrate before the next injection.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Detection: UV detection at 270 nm. It is advisable to use a PDA detector to monitor the peak purity and confirm the optimal wavelength.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 80:20 Mobile Phase A:Mobile Phase B) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during the HPLC purification of this compound.

Peak Shape Problems

Q1: My peak for the target compound is tailing significantly. What is the cause and how can I fix it?

A1: Peak tailing for basic compounds like yours is a classic issue in reversed-phase HPLC.[10] It is primarily caused by secondary interactions between the basic nitrogen on the tetrahydro-pyridine ring and acidic silanol groups on the silica-based stationary phase.

dot

cluster_cause Cause cluster_solutions Solutions Cause Basic Analyte Interaction with Acidic Silanols S1 Adjust Mobile Phase pH Cause->S1 Protonate silanols S2 Add a Competing Base Cause->S2 Shield silanols S3 Use an End-Capped Column Cause->S3 Minimize exposed silanols

Caption: Troubleshooting workflow for peak tailing.

  • Troubleshooting Steps:

    • Lower the Mobile Phase pH: Add an acid like trifluoroacetic acid (TFA) or formic acid to your mobile phase to bring the pH to between 2 and 4.[4] This protonates the silanol groups, reducing their interaction with the protonated basic analyte. A concentration of 0.1% (v/v) is a good starting point.

    • Add a Competing Base: Incorporate a small amount of a basic modifier, such as triethylamine (TEA), into your mobile phase (e.g., 0.1-0.5%).[11] TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding your analyte from these interactions. Note that TEA can suppress ionization in mass spectrometry.

    • Use a Modern, End-Capped Column: Ensure you are using a high-quality, base-deactivated column where the residual silanol groups are chemically bonded with a silylating agent.

Q2: I am observing peak fronting. What could be the issue?

A2: Peak fronting is typically caused by sample overload or a sample solvent that is too strong.[9]

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Dilute your sample and inject a smaller volume onto the column.

    • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your initial mobile phase. Dissolving the sample in a much stronger organic solvent (like 100% acetonitrile) when the initial mobile phase is highly aqueous can cause the sample to travel through the column too quickly at the beginning, leading to fronting.

Q3: My peaks are broad. How can I improve the peak width?

A3: Broad peaks can be a symptom of several issues, including extra-column volume, a contaminated or old column, or a mobile phase flow rate that is too low.[9]

  • Troubleshooting Steps:

    • Optimize Tubing: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize extra-column band broadening.

    • Check Column Health: If the column is old or has been used with harsh conditions, it may be degraded. Try flushing the column with a strong solvent or replace it if necessary.

    • Adjust Flow Rate: A very low flow rate can sometimes lead to broader peaks due to diffusion. Ensure your flow rate is optimal for your column dimensions.

Retention and Resolution Issues

Q4: The retention time of my compound is not consistent between runs. What should I check?

A4: Retention time instability can be caused by a number of factors, including problems with the pump, mobile phase, or column temperature.[11]

dot

Problem Inconsistent Retention Time Pump Pump Issues Problem->Pump MobilePhase Mobile Phase Inconsistency Problem->MobilePhase Temp Temperature Fluctuations Problem->Temp Column Column Equilibration Problem->Column

Caption: Common causes of retention time variability.

  • Troubleshooting Steps:

    • Check for Leaks: Inspect all fittings for any signs of leaks, as this can cause pressure fluctuations and affect the flow rate.

    • Degas the Mobile Phase: Ensure your mobile phases are properly degassed to prevent air bubbles from entering the pump and causing flow rate inaccuracies.

    • Ensure Proper Mixing: If you are using an online gradient mixer, ensure it is functioning correctly. If you are hand-mixing, be precise with your measurements.

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.

    • Adequate Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Q5: I am not getting good separation between my target compound and an impurity. How can I improve the resolution?

A5: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatography.

  • Troubleshooting Steps:

    • Optimize the Gradient: A shallower gradient will increase the separation between peaks.

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

    • Adjust the Mobile Phase pH: Small changes in pH can significantly impact the retention of ionizable compounds, potentially improving resolution.[1][2][3][4][5]

    • Try a Different Stationary Phase: If other optimizations fail, a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) can provide a different separation mechanism.

Baseline and System Issues

Q6: I am seeing a noisy or drifting baseline. What could be the cause?

A6: A noisy or drifting baseline can be caused by several factors, including detector issues, contaminated mobile phase, or an improperly conditioned column.

  • Troubleshooting Steps:

    • Check the Detector Lamp: The detector lamp may be nearing the end of its life.

    • Clean the Flow Cell: The detector flow cell may be contaminated. Flush it with an appropriate solvent.

    • Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and fresh mobile phase.

    • Thoroughly Condition the Column: A new column or a column that has been sitting for a while may need to be flushed extensively with the mobile phase to achieve a stable baseline.

Q7: I am experiencing high backpressure. What should I do?

A7: High backpressure is usually a sign of a blockage in the system.

  • Troubleshooting Steps:

    • Isolate the Source: Systematically disconnect components (starting from the detector and moving backward) to identify where the blockage is occurring.

    • Check the Column Frit: The inlet frit of the column can become clogged with particulate matter from the sample or mobile phase. Try back-flushing the column (if the manufacturer's instructions permit) or replace the frit.

    • Filter Samples and Mobile Phases: Always filter your samples and mobile phases to prevent particulates from entering the system.

Frequently Asked Questions (FAQs)

Q: Can I use a normal-phase HPLC method for this compound?

A: While possible, reversed-phase HPLC is generally the preferred method for purifying compounds like this compound due to its robustness and the compound's solubility in common reversed-phase solvents. Normal-phase chromatography would require non-polar, flammable solvents and is more sensitive to water content.

Q: How do I scale up my analytical method to a preparative scale for purification?

A: To scale up your method, you will need to increase the column diameter and particle size. The flow rate should be adjusted proportionally to the cross-sectional area of the new column. The sample load will also need to be determined for the larger column to avoid overloading.

Q: Is this compound compatible with mass spectrometry (MS) detection?

A: Yes, this compound is amenable to MS detection, typically using an electrospray ionization (ESI) source in positive ion mode due to the basic nitrogen. If using MS detection, it is advisable to use volatile mobile phase modifiers like formic acid or acetic acid instead of non-volatile buffers like phosphate. Trifluoroacetic acid (TFA) can cause ion suppression in the MS source, so its concentration should be kept low (e.g., <0.05%) or replaced with formic acid if sensitivity is an issue.

References

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Chiral Technologies. Solubility Issues? Alternative Sample Solvents for Chiral Analysis.
  • Phenomenex. HPLC Troubleshooting Guide.
  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.
  • Moravek. (2023, June 28).
  • Shimadzu.
  • Welch Materials. (2023, December 27).
  • Agilent Technologies.
  • PubChem. 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
  • BLDpharm. 885272-79-7|2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine.
  • Smolecule. (2023, August 16). This compound hydrochloride.
  • Echemi. 2-(4-BROMO-PHENYL)
  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
  • ResearchGate. (2017, September 5). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
  • Chair of Analytical Chemistry, University of Tartu. (2025, August 28).
  • Preprints.org. (2025, December 3). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
  • ResearchGate. UV-Vis absorption and fluorescence spectra of 2,5-bis(4-arylphenyl).
  • ResearchGate. (2025, August 7). Photophysical study of 2-(4'-N,N-dimethylaminophenyl)
  • PubMed. (2008, September 1). New QSPR study for the prediction of aqueous solubility of drug-like compounds.
  • AcademicDirect Library. New QSPR study for the prediction of aqueous solubility of drug-like compounds Bioorganic & Medicinal Chemistry.
  • NIH.
  • HERA. (2019).

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Technical Support Center: Synthesis of Tetrahydrooxazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of tetrahydrooxazolopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and to offer practical solutions for optimizing your synthetic protocols.

Introduction

The synthesis of tetrahydrooxazolopyridines, typically achieved through the condensation of an aminopyridine with a suitable epoxide, is a cornerstone reaction in medicinal chemistry for accessing novel scaffolds. While seemingly straightforward, this reaction is often plagued by a variety of side reactions that can significantly impact yield, purity, and stereochemical integrity. This guide provides a comprehensive overview of these challenges in a question-and-answer format, offering mechanistic insights and actionable troubleshooting strategies.

Core Synthesis Pathway: An Overview

The desired reaction involves the nucleophilic attack of the amino group of an aminopyridine onto one of the electrophilic carbons of the epoxide ring. This is followed by an intramolecular cyclization of the resulting amino alcohol intermediate to form the tetrahydrooxazolopyridine ring system.

Core Synthesis Pathway Aminopyridine Aminopyridine Intermediate Amino Alcohol Intermediate Aminopyridine->Intermediate Nucleophilic Attack Epoxide Epoxide Epoxide->Intermediate Product Tetrahydrooxazolopyridine Intermediate->Product Intramolecular Cyclization

Caption: Desired reaction pathway for tetrahydrooxazolopyridine synthesis.

Troubleshooting Guide & FAQs

Problem 1: Low Yield and Mixture of Regioisomers

Question: My reaction is producing a low yield of the desired tetrahydrooxazolopyridine and I'm observing a mixture of regioisomers. What is causing this and how can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge and is primarily governed by the regioselectivity of the initial epoxide ring-opening step. The nucleophilic amino group can attack either the more sterically hindered or the less sterically hindered carbon of the epoxide. The outcome is highly dependent on the reaction conditions.

Mechanistic Insight:

  • Under basic or neutral conditions (SN2-like): The reaction proceeds via a classic SN2 mechanism. The nucleophilic amino group will preferentially attack the less sterically hindered carbon of the epoxide.

  • Under acidic conditions (SN1-like): The epoxide oxygen is first protonated, making the epoxide a better electrophile. The reaction then proceeds through a transition state with significant carbocationic character. In this case, the nucleophile will preferentially attack the more substituted carbon, as it can better stabilize the partial positive charge.

Regioselectivity cluster_basic Basic/Neutral Conditions (SN2) cluster_acidic Acidic Conditions (SN1-like) Basic_Epoxide Epoxide Basic_Product Attack at less substituted carbon Basic_Epoxide->Basic_Product Acidic_Epoxide Protonated Epoxide Acidic_Product Attack at more substituted carbon Acidic_Epoxide->Acidic_Product

Caption: Influence of reaction conditions on epoxide ring-opening regioselectivity.

Troubleshooting Strategies:

ParameterRecommendation for Attack at Less Substituted CarbonRecommendation for Attack at More Substituted Carbon
Catalyst Use a base (e.g., NaH, K2CO3, Et3N) or run under neutral conditions.Use a Lewis acid (e.g., BF3·OEt2, AlCl3) or a Brønsted acid (e.g., TfOH).[1][2]
Solvent Aprotic polar solvents (e.g., DMF, DMSO) can favor SN2 reactions.Protic solvents that can stabilize carbocationic intermediates may be suitable.
Temperature Lower temperatures generally favor the kinetic product (attack at the less hindered site).Higher temperatures may be required to overcome the energy barrier for attack at the more substituted site.

Experimental Protocol: Optimizing Regioselectivity with a Lewis Acid Catalyst

  • To a solution of the aminopyridine (1.0 eq.) in anhydrous DCM (0.1 M) under an inert atmosphere (N2 or Ar), add the Lewis acid (e.g., BF3·OEt2, 1.1 eq.) dropwise at 0 °C.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of the epoxide (1.0 eq.) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 2: Formation of N-Alkylated vs. O-Alkylated Byproducts

Question: I am using a 2-aminopyridinol derivative and I am getting a significant amount of an O-alkylated byproduct in addition to my desired N-alkylated tetrahydrooxazolopyridine. How can I favor N-alkylation?

Answer: 2-Aminopyridinols can exist in equilibrium with their 2-pyridone tautomer. Both the amino nitrogen and the pyridone oxygen are nucleophilic and can compete in the reaction with the epoxide.[3][4][5][6][7] The selectivity is influenced by several factors, including the hardness/softness of the electrophile and nucleophile, the solvent, and the counter-ion.

Mechanistic Insight:

According to Hard and Soft Acid and Base (HSAB) theory, hard nucleophiles prefer to react with hard electrophiles, and soft nucleophiles with soft electrophiles. The nitrogen of the amino group is generally considered a softer nucleophile than the oxygen of the pyridone. The electrophilic carbon of an epoxide is a relatively hard electrophile. However, various factors can modulate this reactivity.

N_vs_O_Alkylation Start 2-Aminopyridinol / 2-Pyridone Tautomer N_Alkylation N-Alkylation (Desired Product) Start->N_Alkylation Amino Group Attack O_Alkylation O-Alkylation (Byproduct) Start->O_Alkylation Pyridone Oxygen Attack

Caption: Competing N- and O-alkylation pathways.

Troubleshooting Strategies:

ParameterRecommendation to Favor N-Alkylation
Protecting Groups Protect the hydroxyl group with a suitable protecting group (e.g., TBDMS, MOM) before reacting with the epoxide. Deprotection can be performed after the formation of the tetrahydrooxazolopyridine ring.
Base The choice of base can influence the nucleophilicity of the nitrogen versus the oxygen. Experiment with different bases (e.g., organic vs. inorganic).
Solvent Polar aprotic solvents may favor N-alkylation. Protic solvents could potentially favor O-alkylation through hydrogen bonding.
Temperature Lowering the reaction temperature might favor the desired N-alkylation.
Problem 3: Formation of Diol Byproduct

Question: My final product is contaminated with a diol corresponding to the hydrolysis of my starting epoxide. How can I prevent this?

Answer: The formation of a diol is due to the ring-opening of the epoxide by water. This can occur if there is residual water in your starting materials or solvent, or during aqueous work-up if the reaction has not gone to completion.

Troubleshooting Strategies:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (N2 or Ar). Use anhydrous solvents and ensure your aminopyridine starting material is dry.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS to ensure complete consumption of the epoxide before work-up.

  • Non-Aqueous Work-up: If the product is stable, consider a non-aqueous work-up to remove the catalyst and any salts before purification.

Problem 4: Dimerization of Starting Material

Question: I am observing a high molecular weight byproduct that appears to be a dimer of my aminopyridine starting material. What causes this and how can I avoid it?

Answer: Dimerization of aminopyridines can occur under certain conditions, particularly at elevated temperatures or in the presence of specific catalysts.[8] This is more common in reactions like the Chichibabin reaction but can be a potential side reaction in other contexts.

Troubleshooting Strategies:

  • Lower Reaction Temperature: If possible, run the reaction at a lower temperature.

  • Control Stoichiometry: Use a slight excess of the epoxide to ensure the aminopyridine is consumed.

  • Optimize Catalyst: If using a catalyst, screen different catalysts to find one that promotes the desired reaction without inducing dimerization.

Problem 5: Formation of Six-Membered Ring Byproducts

Question: I have evidence of a byproduct with a mass corresponding to the formation of a six-membered ring instead of the desired five-membered oxazolidine. How is this possible?

Answer: While less common, the formation of a six-membered ring (e.g., a tetrahydrooxazinopyridine) can occur if the aminopyridine attacks the epoxide to form an intermediate that then cyclizes in a 6-endo-tet fashion. This is generally disfavored by Baldwin's rules but can be influenced by the specific substitution pattern of the reactants and the reaction conditions.[9]

Troubleshooting Strategies:

  • Conformational Control: The choice of solvent and temperature can influence the conformation of the amino alcohol intermediate, potentially favoring the 5-exo-tet cyclization.

  • Catalyst Choice: A Lewis acid might pre-organize the intermediate in a way that favors the formation of the five-membered ring.

Purification Troubleshooting

Question: I have a mixture of diastereomers of my tetrahydrooxazolopyridine product. What is the best way to separate them?

Answer: The separation of diastereomers can be challenging but is often achievable by chromatography due to their different physical properties.[10][11]

Purification Strategies:

MethodRecommendations
Flash Column Chromatography This is the most common method. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or methanol in dichloromethane). Sometimes, adding a small amount of a polar modifier like triethylamine or acetic acid can improve separation. Reversed-phase chromatography using a C18 stationary phase can also be effective.[10]
Preparative HPLC/SFC For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can provide higher resolution.[11] Chiral stationary phases may not be necessary for diastereomer separation.
Crystallization If the product is crystalline, fractional crystallization can be a highly effective method for separating diastereomers on a large scale.

Experimental Protocol: Diastereomer Separation by Column Chromatography

  • Dissolve the crude mixture of diastereomers in a minimum amount of the eluent or a stronger solvent.

  • Adsorb the mixture onto a small amount of silica gel and dry it.

  • Prepare a silica gel column and equilibrate it with the starting eluent (e.g., 10% ethyl acetate in hexanes).

  • Carefully load the dried sample onto the column.

  • Elute the column with a shallow gradient of the more polar solvent (e.g., increasing the percentage of ethyl acetate).

  • Collect small fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure diastereomers.

  • Combine the pure fractions of each diastereomer and concentrate under reduced pressure.

References

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge.
  • Qiu, W., & Xu, B. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies Inc.
  • Duncton, M. A. J. (2011). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 76(5), 1434–1441.
  • Wang, Z., et al. (2020). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion.
  • Katritzky, A. R., & Marson, C. M. (1984). A mild, catalyst-free synthesis of 2-aminopyridines. Journal of the American Chemical Society, 106(23), 7235-7236.
  • Zhang, Y., et al. (2017). Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases.
  • Comins, D. L., & Schilling, S. (1992). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 33(48), 7429-7432.
  • BenchChem. (2025).
  • Al-Tel, T. H. (2013). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 18(7), 8486–8496.
  • BenchChem. (2025).
  • Wang, H., et al. (2022). Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination.
  • Procopiou, P. A. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(19), 4535.
  • Abdelaziz, M. E., et al. (2021). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. European Journal of Medicinal Chemistry, 213, 113175.
  • Al-Zoubi, R. M., et al. (2020).
  • Vamos, M., & Cosford, N. D. P. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 80(6), 3213–3218.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Chiral Synthesis of Aminopiperidines.
  • Wzorek, A., et al. (2023). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. Ukrainian Chemistry Journal, 89(4), 3-15.
  • Sun, G., & Wang, C. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(6), 2135-2152.
  • Maas, G., & Reggelin, M. (2003).
  • Ordóñez, M., et al. (2012). Synthesis of Chiral 1,4,2-Oxazaphosphepines. Molecules, 17(10), 11654–11666.
  • Helmchen, G., & Pfaltz, A. (2000). Synthesis of Chiral (Phosphinoaryl)oxazolines, a Versatile Class of Ligands for Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 336-345.
  • Weseliński, Ł. J., et al. (2016). The practical stereocontrolled synthesis of vicinal halohydrins and haloamines from vinyl epoxides and vinyl aziridines. Tetrahedron Letters, 57(40), 4477-4479.
  • Kolb, H. C., et al. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547.
  • Wikipedia. (n.d.). Osmium tetroxide.
  • Ota, K., et al. (2024). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters.
  • Ota, K., et al. (2024). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters.
  • Wikipedia. (n.d.). Strychnine total synthesis.

Sources

Technical Support Center: Troubleshooting Low Yield in Multi-Component Reactions for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common challenge of low yields in multi-component reactions (MCRs) for synthesizing heterocyclic compounds. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you diagnose and resolve issues in your experiments, thereby enhancing the efficiency and success of your synthetic endeavors.

Introduction to Multi-Component Reactions

Multi-component reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.[1][2] This approach is highly valued for its atom economy, efficiency, and ability to rapidly generate diverse chemical libraries.[1][3] However, the very nature of MCRs—a complex network of simultaneous and sequential reactions—can also be a source of frustration when yields are suboptimal.[4][5] This guide is structured to help you systematically identify and address the root causes of low product formation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses general, high-level questions that are frequently encountered when working with MCRs for heterocycle synthesis.

Q1: My MCR is resulting in a low yield or no product at all. What are the primary factors I should investigate first?

A: Low yields in MCRs are a common hurdle and can often be traced back to a few key areas. A systematic approach is crucial for effective troubleshooting.[6] We recommend starting with the following:

  • Reagent and Solvent Purity: Impurities in your starting materials or solvents can significantly hinder the reaction by participating in side reactions or poisoning catalysts.[6] Always use high-purity reagents and ensure your solvents are anhydrous if the reaction is sensitive to moisture.[6]

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that need to be optimized for each specific MCR.[6] What works for one set of substrates may not be ideal for another.

  • Catalyst Activity: If your MCR is catalyzed, the choice and activity of the catalyst are paramount. Catalysts can deactivate over time due to poisoning, coking, or thermal degradation.[7][8][9][10]

Q2: How critical is the order of reagent addition in an MCR?

A: The order of reagent addition can be highly critical. MCRs often proceed through a series of equilibrium steps leading to a key intermediate. For example, in the Ugi reaction, the pre-formation of the imine from the amine and aldehyde is a crucial step before the addition of the isocyanide and carboxylic acid.[11] Adding reagents in an order that favors the formation of this intermediate can significantly improve yields. We recommend consulting the literature for your specific reaction type or empirically determining the optimal order of addition through small-scale experiments.

Q3: Could the work-up procedure be the cause of my low yield?

A: Absolutely. The work-up process is a critical step where significant product loss can occur.[12][13] This is especially true for hydrophilic products that may have some solubility in the aqueous phase during extraction.[14] Key considerations include:

  • pH adjustment: Ensure the pH of the aqueous layer is optimized to keep your product in the organic phase.

  • Choice of extraction solvent: Using a solvent in which your product is highly soluble is essential.

  • Product stability: Your desired heterocycle may be unstable under the work-up conditions (e.g., sensitive to acid or base).[6]

Part 2: Detailed Troubleshooting Guides

This section provides a more granular, question-and-answer-based approach to specific problems you might encounter.

Issue 1: Low or No Product Formation

Q: I've confirmed the identity of my starting materials, but the reaction is still failing. What should I do next?

A: When starting materials are not the issue, a systematic optimization of reaction parameters is the next logical step.

1. Re-evaluate Reagent and Solvent Quality:

  • Purity: Verify the purity of your reagents using techniques like NMR or LC-MS. Impurities can act as catalysts for side reactions.

  • Solvent Effects: The solvent plays a crucial role in MCRs by influencing reactant solubility and stabilizing intermediates.[7] For instance, the Passerini reaction is often faster in apolar, aprotic solvents,[15][16] while the Ugi reaction typically favors polar protic solvents like methanol.[11][17]

Reaction TypeRecommended SolventsSolvents to Avoid
Biginelli Reaction Ethanol, Acetonitrile, Solvent-free[7][18]Water (in some cases, can hinder reaction)
Ugi Reaction Methanol, Ethanol, Trifluoroethanol[17][19]Aprotic solvents can be less effective[19]
Passerini Reaction Dichloromethane, Toluene, Diethyl Ether[15][16]Protic solvents like alcohols[16]

2. Optimize Reaction Conditions:

  • Temperature: While many MCRs are run at room temperature, some may require heating to overcome activation barriers. Conversely, excessive heat can lead to decomposition or side product formation.[7] Running a temperature screen is often beneficial.

  • Concentration: The concentration of reactants can have a non-linear effect on yield.[19] In some Ugi reactions, for example, higher concentrations (0.2-0.4 M) have been shown to give superior yields compared to more dilute conditions.[19]

  • Stoichiometry: While a 1:1:1:1 stoichiometry is often the starting point for a four-component reaction, it is not always optimal.[20][21][22] Varying the stoichiometry, such as using a slight excess of one or more components, can sometimes improve yields.[19]

3. Catalyst-Related Issues:

  • Catalyst Choice: For catalyzed MCRs like the Biginelli reaction, a wide range of Brønsted and Lewis acids can be employed.[23] The optimal catalyst is substrate-dependent.

  • Catalyst Deactivation: Catalysts can be deactivated by impurities (poisoning), build-up of carbonaceous material (coking), or structural changes at high temperatures (sintering).[8][9][24] If you are using a reusable catalyst, it may require regeneration.[7]

Issue 2: Formation of Multiple Products and Side Reactions

Q: My reaction is producing a complex mixture of products. How can I improve the selectivity for my desired heterocycle?

A: The formation of multiple products is a common challenge in MCRs due to competing reaction pathways.[4]

1. Identify the Side Products:

  • Characterize the major side products using techniques like NMR and Mass Spectrometry. Understanding their structures can provide valuable mechanistic insights into the competing reactions. For example, in the Biginelli reaction, the Hantzsch dihydropyridine is a common byproduct.[7]

2. Adjust Reaction Conditions to Favor the Desired Pathway:

  • Solvent and Catalyst: As mentioned earlier, the choice of solvent and catalyst can significantly influence the reaction pathway.

  • Temperature: Lowering the reaction temperature can sometimes suppress side reactions that have a higher activation energy.

3. Consider a Different MCR Variant:

  • For a desired heterocyclic core, there may be multiple MCRs that can be employed. If one is proving to be unselective, exploring an alternative synthetic route could be beneficial.

Issue 3: Difficulties in Product Isolation and Purification

Q: I can see my product forming by TLC or LC-MS, but I'm losing most of it during work-up and purification. What can I do?

A: This is a frustrating but solvable problem. The key is to tailor your purification strategy to the properties of your product.

1. Optimize the Work-Up Procedure:

  • Aqueous Washes: If your product has some water solubility, minimize the number of aqueous washes or use brine to "salt out" the product into the organic layer.

  • pH Control: For acidic or basic heterocycles, carefully controlling the pH during extraction is crucial to ensure they remain in their neutral, more organosoluble form.

2. Alternative Purification Techniques:

  • Crystallization: If your product is a solid, direct crystallization from the reaction mixture can be a highly effective purification method, sometimes observed in Ugi reactions where the product precipitates out.[19][25]

  • Chromatography: While often the default, column chromatography can lead to product loss on the stationary phase, especially for polar compounds. Consider using a different stationary phase (e.g., alumina instead of silica) or a different chromatography technique like preparative HPLC.

Experimental Protocols and Visualizations

Protocol: General Approach to Optimizing an MCR
  • Small-Scale Screening: Begin with small-scale reactions to screen various parameters without consuming large amounts of starting materials.[6]

  • Parameter Variation: Systematically vary one parameter at a time (e.g., solvent, temperature, catalyst, concentration) while keeping others constant.

  • Reaction Monitoring: Monitor the progress of each reaction by TLC or LC-MS to determine the optimal reaction time and check for the formation of side products.[6]

  • Yield Determination: Once the reaction is complete, perform a consistent work-up and purification procedure to accurately determine the yield for each set of conditions.

  • Scale-Up: Once optimal conditions are identified, scale up the reaction.

Visualizing Troubleshooting Logic

Below is a DOT script for a flowchart illustrating a systematic approach to troubleshooting low yields in MCRs.

Troubleshooting_MCR start Low Yield Observed reagent_check Assess Reagent & Solvent Purity start->reagent_check conditions_check Verify Reaction Conditions (Temp, Time, Conc.) reagent_check->conditions_check Purity OK reagent_impure Purify Reagents/ Use Dry Solvents reagent_check->reagent_impure Impure catalyst_check Evaluate Catalyst (If applicable) conditions_check->catalyst_check Conditions OK conditions_suboptimal Systematically Optimize Reaction Parameters conditions_check->conditions_suboptimal Suboptimal workup_check Review Workup & Purification catalyst_check->workup_check Catalyst OK catalyst_inactive Test New Catalyst/ Regenerate Old One catalyst_check->catalyst_inactive Inactive/Poisoned workup_losses Modify Extraction/ Purification Method workup_check->workup_losses Losses Detected success Yield Improved workup_check->success Workup OK reagent_impure->reagent_check conditions_suboptimal->success catalyst_inactive->success workup_losses->success

Sources

2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine stability issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of this compound. As Senior Application Scientists, we have compiled this information to help you navigate potential challenges in your experiments and ensure the integrity of your results.

Introduction to the Stability of this compound

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development.[1] The core structure features a tetrahydrooxazolo[4,5-c]pyridine system, which, like other oxazoline-containing molecules, can be susceptible to certain stability issues. The primary concern is the hydrolytic instability of the oxazoline ring, which can undergo cleavage under both acidic and basic conditions.[2] Understanding the factors that influence the stability of this compound is crucial for its proper handling, storage, and use in experimental settings.

This guide will address common stability-related questions and provide practical solutions to mitigate degradation.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: I am observing a loss of potency or the appearance of unknown peaks in my analytical chromatogram over time. What could be the cause?

Answer:

This is a common observation when working with oxazoline-containing compounds and is often indicative of degradation. The most probable cause is the hydrolysis of the oxazoline ring in your compound.

Underlying Cause: Hydrolytic Degradation

The oxazoline ring is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.[2] The generally accepted mechanism involves the protonation of the nitrogen atom in the oxazoline ring under acidic conditions, which facilitates a nucleophilic attack by water. This leads to the opening of the ring to form a β-amino ester intermediate. This intermediate can sometimes undergo rearrangement to a more stable β-hydroxy amide.[3]

dot

Caption: Proposed hydrolytic degradation pathway of the oxazoline ring.

Troubleshooting and Solutions:

  • pH Control: The rate of hydrolysis is highly dependent on the pH of the solution. It is crucial to maintain a neutral pH (around 7.0-7.4) whenever possible.[4] If your experimental conditions require acidic or basic media, minimize the exposure time and temperature. Consider using a buffer system to maintain a stable pH.[5]

  • Solvent Choice: Whenever possible, use anhydrous solvents for storing stock solutions. If aqueous solutions are necessary, prepare them fresh before each experiment.

  • Temperature: Hydrolysis is accelerated at higher temperatures.[2] Store stock solutions and experimental samples at low temperatures (e.g., -20°C or -80°C) to slow down the degradation process.

FAQ 2: What are the optimal storage conditions for this compound to ensure its long-term stability?

Answer:

Proper storage is critical to minimize degradation and ensure the reproducibility of your experiments. Based on general guidelines for similar compounds, the following conditions are recommended.

Recommended Storage Conditions:

ParameterRecommendationRationale
Form SolidThe compound is generally more stable in its solid, crystalline form.
Temperature -20°C or belowLow temperatures significantly reduce the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)While not always strictly necessary, storage under an inert atmosphere can prevent potential oxidative degradation.
Light Protected from light (amber vials)To prevent potential photodegradation, although specific data on the photosensitivity of this compound is limited.
Moisture Dry environment (desiccator)To minimize the risk of hydrolysis.

For Solutions:

  • Solvent: Use a dry, aprotic solvent for preparing stock solutions.

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials.

  • Working Solutions: Prepare fresh aqueous working solutions for each experiment and use them promptly.

FAQ 3: I need to perform an experiment in an acidic or basic medium. How can I minimize the degradation of my compound?

Answer:

Working at non-neutral pH is sometimes unavoidable. Here are some strategies to minimize degradation under these conditions:

Experimental Strategies for Non-Neutral pH:

  • Minimize Exposure Time: Design your experiment to have the shortest possible incubation time in the acidic or basic medium.

  • Low Temperature: Perform the experiment at the lowest temperature compatible with your protocol. Every 10°C decrease in temperature can significantly reduce the reaction rate.

  • Use of Co-solvents: If your compound is soluble in a water-miscible organic solvent, consider using a co-solvent system to reduce the concentration of water available for hydrolysis.

  • Controls: Always include a control sample of your compound in the same acidic or basic medium for the same duration as your experiment. This will allow you to quantify the extent of degradation and correct your results accordingly.

  • Rapid Neutralization: After the required incubation time, immediately neutralize the pH of your sample to prevent further degradation during subsequent analysis.

FAQ 4: How can I detect and quantify the degradation of this compound?

Answer:

A stability-indicating analytical method is essential for monitoring the integrity of your compound. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and reliable technique.

Analytical Method Development:

  • Column: A C18 reversed-phase column is a good starting point for method development.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer at a neutral pH) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection can be used if the parent compound and its degradation products have chromophores. However, MS detection (e.g., UPLC-QTOF-MS) is more powerful as it can provide mass information for the parent compound and any degradation products, aiding in their identification.[6][7][8]

  • Forced Degradation Studies: To develop a stability-indicating method, you should perform forced degradation studies.[1][9] This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agents, and light) to intentionally generate degradation products. The analytical method is then optimized to ensure that the parent peak is well-resolved from all degradation product peaks.

dot

Stability_Indicating_Method cluster_Forced_Degradation Forced Degradation Studies cluster_Analysis Analytical Method Development cluster_Outcome Outcome Acid Acid Hydrolysis HPLC_UPLC HPLC/UPLC Method Development Acid->HPLC_UPLC Base Base Hydrolysis Base->HPLC_UPLC Oxidation Oxidation Oxidation->HPLC_UPLC Thermal Thermal Stress Thermal->HPLC_UPLC Photo Photostability Photo->HPLC_UPLC Resolution Peak Resolution HPLC_UPLC->Resolution Validation Method Validation Resolution->Validation Stability_Method Validated Stability-Indicating Method Validation->Stability_Method

Caption: Workflow for developing a stability-indicating analytical method.

Conclusion

The stability of this compound is a critical factor to consider in its handling, storage, and experimental use. The primary stability concern is the hydrolysis of the oxazoline ring, which can be mitigated by controlling pH, temperature, and exposure to water. By following the guidelines and troubleshooting advice provided in this technical support center, researchers can minimize degradation and ensure the quality and reliability of their experimental data.

References

  • BenchChem. Technical Support Center: Hydrolytic Cleavage of the Oxazoline Ring. (2025).
  • Deslongchamps, P. et al. 1H NMR Spectroscopic Investigation of the Mechanism of 2-Substituted-2-Oxazoline Ring Formation and of the Hydrolysis of the Corresponding Oxazolinium Salts.
  • Jerca, F. A., Jerca, V. V., & Hoogenboom, R. (2021). In Vitro Assessment of the Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline). Biomacromolecules, 22(12), 5020-5032.
  • Hoogenboom, R. (2013). Hydrolysis of poly-(2-ethyl-2-oxazoline). Ghent University.
  • ICH. (2003). Stability testing of new drug substances and products Q1A (R2). IFPMA, Geneva, Switzerland.
  • ICH. Guidance for industry Q1B photostability testing of new drug substances and products. U.S. Dept of Health and Human Services.
  • MedCrave. (2016).
  • Pharmaguideline. (2025).
  • Waters Corporation. (2013).
  • Frontiers. (2023). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Frontiers.
  • Smolecule. (2023). This compound hydrochloride. Smolecule.
  • Jerca, F. A., et al. (2021). In Vitro Assessment of the Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline). PubMed.
  • Wasyl, M., et al. (2023). Multivariate Chemometric Comparison of Forced Degradation and Electrochemical Oxidation LC–MS Profiles of Maraviroc. PMC - NIH.
  • MDPI. (2022).
  • Yang, S. K., & Yang, M. S. (1994). Hydrolysis of 2-oxoquazepam in alkaline solution. Journal of Pharmaceutical Sciences, 83(1), 58-63.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Jerca, F. A., Jerca, V. V., & Hoogenboom, R. (2021). In Vitro Assessment of the Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline). Biomacromolecules, 22(12), 5020–5032.
  • Rota, P., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). RSC Advances, 10(1), 163-167.
  • Phillips, A. J., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168.
  • Brandstätter, M., Roth, F., & Luedtke, N. W. (2015). Synthesis of 2-Oxazolines by in Situ Desilylation and Cyclodehydration of β-Hydroxyamides. The Journal of Organic Chemistry, 80(1), 40–51.
  • Smolecule. (2023). This compound hydrochloride.
  • Rota, P., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC - NIH.
  • Deslongchamps, P., et al. (2025). 1H NMR Spectroscopic Investigation of the Mechanism of 2-Substituted-2-Oxazoline Ring Formation and of the Hydrolysis of the Corresponding Oxazolinium Salts.
  • Hoogenboom, R. (2013). Hydrolysis of poly-(2-ethyl-2-oxazoline).
  • MedCrave online. (2016).
  • Jerca, F. A., et al. (2021). In Vitro Assessment of the Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline). PubMed.
  • Pharmaguideline. (2025).
  • Waters Corporation. (2013).
  • Frontiers. (2023). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood.
  • Wasyl, M., et al. (2023). Multivariate Chemometric Comparison of Forced Degradation and Electrochemical Oxidation LC–MS Profiles of Maraviroc. PMC - NIH.
  • MDPI. (2022).
  • Yang, S. K., & Yang, M. S. (1994). Hydrolysis of 2-oxoquazepam in alkaline solution. PubMed.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • Phillips, A. J., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor.
  • Brandstätter, M., Roth, F., & Luedtke, N. W. (2015).
  • Rota, P., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA).

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Technical Support Center: Strategies for Solubilizing 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support guide for 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring you can make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: The poor aqueous solubility of this molecule stems directly from its chemical structure. Several key features contribute to this property:

  • Hydrophobic Phenyl Ring: The (4-Bromophenyl) group is a large, non-polar moiety. This aromatic ring system repels water molecules, significantly contributing to the compound's low affinity for aqueous media.

  • Molecular Rigidity: The fused oxazolo[4,5-c]pyridine core is a rigid structure. Such rigidity can lead to strong intermolecular interactions in the solid state (high crystal lattice energy), making it energetically unfavorable for water molecules to solvate and break apart the crystal structure.

  • Limited Hydrogen Bonding: While the molecule contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors, it lacks hydrogen bond donors (like -OH or -NH groups). This limits its ability to form the multiple hydrogen bonds with water that are necessary for high aqueous solubility.

Q2: What is the most effective initial strategy to significantly improve the solubility of this compound?

A2: The most direct and often most effective strategy is pH modification to achieve salt formation.[1][2] The structure contains a basic nitrogen atom within the tetrahydro-pyridine ring. This nitrogen is susceptible to protonation in an acidic environment.

By lowering the pH of the aqueous medium (e.g., to pH 2-4), the nitrogen atom accepts a proton (H+), forming a positively charged pyridinium ion. This ionized form of the molecule can then form a salt with a counter-ion from the acid (e.g., chloride from HCl), such as this compound hydrochloride.[3] This salt is dramatically more soluble in water because the ionic charge allows for strong electrostatic interactions with polar water molecules.[2][4]

Q3: My experiment must be conducted at a neutral pH (pH ~7.4). What are my best options?

A3: When pH modification is not viable, several other techniques can be employed. The choice depends on the experimental context, such as whether it is an in vitro assay or a formulation for in vivo studies.

  • Co-solvents: For many lab-based assays, using a water-miscible organic co-solvent is the most common approach.[5][6] These solvents work by reducing the polarity of the aqueous medium, making it more favorable for the non-polar solute.[5]

  • Excipients and Surfactants: In pharmaceutical formulations, excipients are crucial for enhancing solubility.[7][8][9][10][11] Surfactants, a class of excipients, form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous solution.

  • Complexation Agents: Cyclodextrins are specialized excipients that have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the poorly soluble drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[10]

Q4: I dissolved my compound in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. How can I fix this?

A4: This phenomenon, known as "crashing out," is a common problem when diluting a concentrated stock of a poorly soluble compound into an aqueous buffer where it has very low solubility. The abrupt change in solvent polarity causes the compound to rapidly precipitate.

Troubleshooting Steps:

  • Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This reduces the magnitude of the concentration gradient upon dilution.

  • Use an Intermediate Dilution Step: Instead of diluting directly into the final buffer, perform a serial dilution. For example, dilute the DMSO stock into a 50:50 mixture of DMSO:buffer, and then further dilute this intermediate solution into the final 100% aqueous buffer.

  • Incorporate a Surfactant: Add a small, non-toxic concentration of a surfactant (e.g., 0.1% Tween® 80 or Pluronic® F-68) to your final aqueous buffer. The surfactant can help stabilize the compound and prevent precipitation.[12]

  • Increase the Final Co-solvent Concentration: If your experimental system can tolerate it, increase the final percentage of the organic co-solvent in the aqueous medium (e.g., from <0.1% to 1-5% DMSO or ethanol). Always run a vehicle control to ensure the solvent itself does not affect the experimental outcome.

Troubleshooting Guides & Protocols

Guide 1: Systematic Workflow for Solubility Enhancement

This workflow provides a logical progression for tackling the solubility of this compound, starting with the simplest methods and progressing to more complex formulation strategies.

Caption: A decision-making workflow for solubility testing.

Guide 2: Mechanism of pH-Dependent Solubility

The basic nitrogen in the tetrahydropyridine ring is the key to improving solubility via pH modification. At neutral pH, the compound is in its free base form, which is poorly soluble. In an acidic environment, this nitrogen is protonated, creating a much more soluble cationic salt.

pH_Mechanism FreeBase Free Base Form (Poorly Soluble) label1 label1 FreeBase->label1 SaltForm Protonated Salt Form (Highly Soluble) label2 label2 SaltForm->label2 label1->SaltForm + H⁺ (Acid) (Lower pH) label2->FreeBase - H⁺ (Base) (Higher pH)

Caption: Equilibrium between the free base and its soluble salt form.

Data & Protocols

Table 1: Comparison of Solubilization Strategies
StrategyMechanismCommon AgentsProsCons
pH Adjustment Ionization of the basic nitrogen to form a soluble salt.[1][4]HCl, Citric Acid, Tartaric AcidHigh solubility increase; simple to implement.Limited to compounds with ionizable groups; may not be suitable for pH-sensitive assays.
Co-solvency Reduces the polarity of the solvent system.[5][13]DMSO, Ethanol, PEG 400, Propylene GlycolEffective for many non-polar compounds; widely used in research.[14]Potential for compound precipitation upon dilution; solvents may have biological/toxic effects.[5]
Surfactants Form micelles to encapsulate and disperse the drug.[12]Tween® 80, Pluronic® F-68, Sodium Lauryl Sulfate (SLS)Improves both solubility and dissolution rate; can prevent precipitation.[10]Can interfere with some biological assays; requires careful concentration optimization.
Complexation Encapsulates the drug in a host molecule with a soluble exterior.[10]β-Cyclodextrin, HP-β-CD (Hydroxypropyl-β-cyclodextrin)Can significantly increase apparent solubility; suitable for formulation.Can be expensive; stoichiometry of complexation needs to be determined.
Protocol: Preparation of a 10 mM Stock Solution in an Acidified Co-Solvent System

This protocol is designed for preparing a stock solution suitable for dilution into aqueous buffers for in vitro screening, where a low final concentration of organic solvent is required and pH modification is permissible.

Materials:

  • This compound (MW: ~279.13 g/mol for the free base)

  • Dimethyl Sulfoxide (DMSO), ACS grade or higher

  • 1 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Vortex mixer and sonicator

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out approximately 2.79 mg of the compound.

  • Initial Dissolution: Add 900 µL of DMSO to the vial containing the compound. Vortex thoroughly for 1-2 minutes. If solids remain, place the vial in a bath sonicator for 5-10 minutes.

  • Acidification: Add 50 µL of 1 M HCl to the DMSO solution. This provides an acidic environment to promote salt formation. Vortex again. The solution should become clear.

  • Final Volume Adjustment: Add 50 µL of deionized water to bring the total volume to 1 mL. The final solvent composition will be 90% DMSO, 5% 1M HCl (aqueous), and 5% water.

  • Storage: Store the stock solution at -20°C, protected from light. Before use, thaw completely and vortex to ensure homogeneity.

  • Experimental Dilution: When diluting into your final aqueous buffer, ensure the buffer has sufficient buffering capacity to maintain the desired final pH. The small amount of acid carried over from the stock solution is typically negligible in a well-buffered system.

Note: Always perform a vehicle control experiment using the same final concentration of the acidified co-solvent system to account for any effects of the vehicle on your assay.

References

  • The Importance of Excipients in Drugs. Open Access Journals. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times. [Link]

  • Kumar, L., & Kumar, A. (2018).
  • Role of Excipients in Drug Formulation. Pharma Focus Europe. [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. (2023). [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 395. (2020). [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Excipients: What they are and their importance in the pharmaceutical industry. DC Fine Chemicals. (2024). [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1753-1759. (2022). [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 5(2), 99-105. (2013). [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. Indian Journal of Pharmaceutical Sciences, 71(1), 58-64. (2009). [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine. National Center for Biotechnology Information. [Link]

  • Improving solubility via structural modification. ResearchGate. (2018). [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. (2021). [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences and Research, 3(4), 1145-1150. (2011). [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)pyridine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Pyridine. National Center for Biotechnology Information. [Link]

  • Pyridine and Pyridine Derivatives. ResearchGate. (2022). [Link]

  • C–H···π interactions increase pyridinium solubility by disrupting ionic... ResearchGate. (2023). [Link]

  • Pyridine. Wikipedia. [Link]

  • Pyridine. Some Industrial Chemicals - NCBI Bookshelf. (2000). [Link]

  • SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AND 5,6,7,8-TETRAHYDRO-4H-PYRAZOLO[1,5-a][7][15]DIAZEPINE DERIVATIVES AS ROS1 INHIBITORS. Google Patents.

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Technical Support Center: Catalyst Selection for Fused Pyridine Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of fused pyridine heterocycles. As a structural motif, the fused pyridine core is central to countless pharmaceuticals, agrochemicals, and functional materials.[1][2][3] However, its synthesis is often challenging, presenting issues with yield, regioselectivity, and catalyst stability.

This guide is designed to move beyond simple protocols. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. My goal is to explain the causality behind experimental choices, empowering you to diagnose issues and rationally design your catalytic systems for success.

Section 1: Troubleshooting Common Issues

This section addresses the most frequent problems encountered during the catalytic synthesis of fused pyridine rings.

Q1: My reaction is resulting in a low yield or failing completely. What are the primary causes and how can I fix it?

A1: Low yield is a common but solvable issue, typically stemming from one of three areas: suboptimal reaction conditions, incomplete final-stage aromatization, or catalyst-related problems.

  • Inefficient Reaction Conditions: Classical methods often involve harsh conditions and long reaction times, leading to decomposition and low yields.[4][5]

    • Solution 1: Catalyst & Energy Input. For Hantzsch-type syntheses, consider moving beyond simple thermal reflux. Using a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation can dramatically improve yields, with some reports as high as 96%.[4][6] Alternatively, microwave-assisted synthesis can provide excellent yields (82-94%) in a fraction of the time (2-10 minutes) by ensuring rapid, uniform heating.[4]

    • Solution 2: Acid Catalysis for Cyclodehydration. In syntheses like the Bohlmann-Rahtz, high temperatures for the final cyclodehydration step can degrade the product.[7] Employing a Brønsted acid (e.g., acetic acid, Amberlyst-15) or a Lewis acid catalyst (e.g., Yb(OTf)₃, ZnBr₂) can significantly lower the required reaction temperature.[5]

  • Poor Oxidation of Dihydropyridine Intermediate: Many pyridine syntheses, like the Hantzsch, first produce a dihydropyridine which must be oxidized to the final aromatic product.[5] Incomplete oxidation is a direct cause of low yield.

    • Solution: While classical oxidants like CrO₃ and KMnO₄ are effective, they can be unselective and lead to difficult workups.[4] Consider using milder, more efficient agents. Iodine in refluxing methanol is a reliable choice that is well-tolerated by many functional groups.[8] A one-pot approach using ferric chloride or manganese dioxide in water has also proven effective for direct aromatization.[4][6]

  • Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.[4]

    • Solution: The order of reagent addition can be critical, especially in unsymmetrical syntheses.[5] Consider a stepwise approach where you pre-form key intermediates (like an enamine or Knoevenagel condensation product) before the final cyclization step.[5] Additionally, carefully controlling the reaction temperature may favor the desired thermodynamic pathway over competing kinetic side reactions.[4]

General Troubleshooting Workflow for Low-Yield Reactions

Below is a logical workflow to help diagnose and resolve low-yield issues in your synthesis.

G start Low Yield Observed q1 Is the Catalyst Active? start->q1 q2 Are Substrates Pure & Stable? q1->q2 Yes sol1 Troubleshoot Catalyst: - Check for deactivation pathways - Screen alternative catalysts - Verify ligand integrity q1->sol1 No q3 Are Reaction Conditions Optimal? q2->q3 Yes sol2 Verify Starting Materials: - Re-purify substrates - Check for decomposition - Confirm stoichiometry q2->sol2 No q4 Is Pyridine N-Coordination an Issue? q3->q4 Yes sol3 Optimize Conditions: - Adjust Temperature/Time - Screen Solvents - Consider microwave/ultrasound q3->sol3 No sol4 Mitigate N-Coordination: - Use N-oxide strategy - Select less Lewis-acidic catalyst - Employ directing groups q4->sol4 Yes success Yield Improved q4->success No sol1->q1 sol2->q2 sol3->q3 sol4->q4

Caption: General troubleshooting workflow for low-yield reactions.[9]

Q2: I'm getting a mixture of isomers. How can I improve the regioselectivity of my reaction?

A2: This is a classic challenge in pyridine chemistry, arising from the complex interplay of electronics and sterics. The pyridine nitrogen atom is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack (favoring C3/C5) and activates it for nucleophilic attack (favoring C2/C4/C6).[10][11]

  • Underlying Cause: For fused systems like furopyridines, you have competing reactivity between the electron-rich furan ring (prone to electrophilic attack) and the electron-deficient pyridine ring.[9] This delicate balance can be tipped by subtle changes.

  • Strategic Solutions:

    • Leverage Pyridine N-Oxides: This is the most reliable strategy for directing functionalization to the C2 or C4 positions. Converting the pyridine nitrogen to an N-oxide activates the C2 and C4 positions for electrophilic attack.[10][12] The N-oxide can be easily removed after the desired functionalization.

    • Install a Directing Group: While requiring extra steps, a directing group (e.g., amides) can guide a metal catalyst to a specific, otherwise unreactive, C-H bond via directed ortho-metalation (DoM).[10]

    • Tune Reaction Conditions: Regioselectivity can sometimes be controlled by modifying the solvent or pH. For radical additions, the electrophilicity of the radical and the solvent system can direct the reaction to different positions.[9]

    • Catalyst Control: In metal-catalyzed reactions, the ligand is paramount. For instance, in palladium-catalyzed aryne annulations, using bulky, unsymmetrical phosphine ligands can induce high regioselectivity where it would otherwise be poor.[13]

Q3: My reaction starts well but then stalls. How do I diagnose and prevent catalyst deactivation?

A3: Catalyst deactivation occurs when the active catalytic species is converted into an inactive form. Identifying the specific deactivation pathway is key to solving the problem.

  • Common Deactivation Pathways:

    • Dimerization: In some iron-catalyzed C-H borylation reactions, an inactive "flyover-dimer" has been identified as a major off-cycle species, effectively removing the catalyst from the reaction.[14][15]

    • Lewis Acid-Base Interaction: The pyridine nitrogen is a Lewis base. In reactions using Lewis acid catalysts (e.g., AlCl₃ in Gattermann-Koch formylation), the nitrogen coordinates to the catalyst, deactivating both the catalyst and the pyridine ring towards electrophilic substitution.[7]

    • Protonation: In reactions that generate acid, the catalyst itself can be protonated, rendering it inactive. This has been observed in some isothiourea-catalyzed dearomatization reactions.[16]

  • Preventative Measures:

    • Understand the Mechanism: Mechanistic studies, even if stoichiometric, can help identify off-cycle and inactive species.[14][15]

    • Add a Base: If protonation is the issue, adding a non-nucleophilic base like DABCO can neutralize the generated acid and protect the catalyst.[16]

    • Rational Catalyst Selection: If your substrate is highly basic (like pyridine), avoid strong Lewis acid catalysts that will be sequestered. Consider alternative synthetic routes or transition-metal-catalyzed C-H functionalization methods that are not susceptible to this mode of deactivation.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right class of catalyst (e.g., Palladium, Rhodium, Iron, Organocatalyst) for my fused pyridine synthesis?

A1: The initial choice depends entirely on the type of bond you are trying to form.

  • Palladium (Pd): The workhorse for cross-coupling reactions (Suzuki, Heck, Sonogashira) and C-H activation/annulation.[17][18][19] If your strategy involves coupling two fragments or functionalizing an existing C-H bond to build the fused ring, a Pd catalyst is an excellent starting point.

  • Rhodium (Rh): Particularly powerful for C-H activation and intramolecular cascade annulations, allowing for the rapid construction of complex polycyclic systems under mild conditions.[20]

  • Manganese (Mn) & Iron (Fe): These are earth-abundant, more sustainable alternatives. Mn-complexes are effective for direct synthesis via acceptorless dehydrogenation coupling.[21] Fe-catalysts have been used in innovative radical relay protocols to assemble fused pyridines from simple precursors.[22]

  • Organocatalysts: These metal-free catalysts are used for specific transformations. N-Heterocyclic Carbenes (NHCs) are versatile for various reactions,[23][24] while simpler molecules like L-proline or DABCO are effective for multicomponent reactions leading to fused pyrimidine systems.[25]

Catalyst Selection Logic Diagram

G start Desired Transformation? cat1 Palladium (Pd) start->cat1 Cross-Coupling / C-H Arylation cat2 Rhodium (Rh) start->cat2 Cascade Annulation / C-H Activation cat3 Manganese (Mn) / Iron (Fe) start->cat3 Dehydrogenative Coupling / Radical Relay cat4 Organocatalyst (e.g., NHC, Proline) start->cat4 Multicomponent Condensation / Asymmetric Aza-Diels-Alder

Caption: A logic diagram to guide initial catalyst selection based on reaction type.

Q2: What is the role of the ligand in transition-metal catalysis, and how do I select one?

A2: The ligand is not a passive spectator; it is a critical component that modulates the catalyst's reactivity, stability, and selectivity.[26] Ligands influence the metal center through two main properties:

  • Electronic Effects: Electron-donating ligands (often phosphorus-based) increase the electron density on the metal center.[18] This enhances its nucleophilicity, which can lower the activation energy for key steps like oxidative addition, a crucial step in many cross-coupling reactions involving challenging substrates.[26]

  • Steric Effects: The physical bulk of a ligand can have profound effects. Sterically demanding ligands can promote the formation of the catalytically active species and facilitate the final product-releasing step (reductive elimination).[18][26] As mentioned earlier, steric bulk is also a key tool for controlling regioselectivity.[13]

Selection Strategy: There is no universal ligand. The choice must be matched to the specific substrate and reaction.[26] For Pd-catalyzed reactions, start with common phosphine ligands (e.g., PPh₃, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs).[18][24] If selectivity or reactivity is an issue, screen a panel of ligands with varying electronic and steric properties. For example, in Suzuki-Miyaura coupling, more basic pyridine ligands on a Pd(II) complex generally lead to greater catalytic effectiveness.[17][19]

Q3: When should I consider using microwave-assisted synthesis?

A3: Consider microwave synthesis when conventional heating methods result in long reaction times, low yields, or significant side product formation. The primary advantage of microwave irradiation is the rapid and uniform heating of the reaction mixture, which can lead to:

  • Drastically Reduced Reaction Times: Reactions that take hours under reflux can often be completed in minutes.[4]

  • Improved Yields and Purity: The short reaction times minimize the decomposition of starting materials and products, often leading to cleaner reaction profiles and higher isolated yields.[4]

  • Enabling Difficult Transformations: Some reactions that do not proceed under conventional heating can be successfully carried out in a microwave reactor.

It is particularly well-suited for multicomponent reactions like the Hantzsch pyridine synthesis.[4][6]

Section 3: Data & Protocols

Table 1: Performance Comparison of Catalysts for Fused Pyrano[2,3-d]pyrimidine Synthesis

The following data, adapted from literature, compares various catalysts for a one-pot, three-component synthesis, highlighting the trade-offs between catalyst type, conditions, and efficiency.[25]

Catalyst TypeCatalystSolventTemperature (°C)TimeYield (%)
Nanocatalyst γ-Fe₂O₃@HAp-Ni²⁺Aqueous Ethanol8030 min95
CuO/ZnO NanocompositeWater10015-25 min94-98
Organocatalyst L-prolineAqueous EthanolRoom Temp.2h92
DABCOAqueous EthanolRoom Temp.30-45 min90-95
Brønsted Acid SBA-Pr-SO₃HSolvent-free14015 min95
No Catalyst -WaterReflux5h70
Protocol 1: General Procedure for Microwave-Assisted Hantzsch-type Synthesis

This protocol is a general guideline for the synthesis of a dihydropyridine intermediate and may require optimization for specific substrates.[4]

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and a nitrogen source (e.g., ammonium acetate, 1.5 mmol).

  • Solvent: Add a suitable solvent such as ethanol (3-5 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling, the reaction mixture can be concentrated under reduced pressure.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: General Procedure for C2-Halogenation of a Pyridine via N-Oxide Activation

This protocol provides a reliable method for achieving regioselective halogenation at the C2-position, a common challenge in pyridine chemistry.[12]

  • N-Oxide Formation: Synthesize the pyridine N-oxide from the corresponding pyridine using an appropriate oxidizing agent (e.g., m-CPBA or H₂O₂ in acetic acid). Purify the N-oxide before proceeding.

  • Dissolution: Dissolve the substituted pyridine N-oxide (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere.

  • Addition of Reagent: For chlorination, add phosphoryl chloride (POCl₃, ~1.5 equiv). For bromination, POBr₃ can be used. The reaction can be run neat or with a non-reactive solvent.

  • Heating: Gently heat the reaction mixture to reflux (typically 60-110°C, depending on the substrate's reactivity) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by pouring it over crushed ice or adding a saturated aqueous solution of sodium bicarbonate. Caution: This can be a highly exothermic process.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
  • Nowik, W., et al. (2022). Pd(II)
  • Oreate AI. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
  • National Institutes of Health. (2025). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
  • BenchChem Technical Support Team. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem.
  • Nowik, W., et al. (2022). Pd(II)
  • Szymczak, N., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in multi-component pyridine synthesis. BenchChem.
  • MDPI. (2023).
  • ResearchGate. (n.d.). Plausible elementary reaction sequence for catalytic pyridine dearomatization.
  • ResearchGate. (n.d.). Electronic nature of pyridine and its deactivation via Lewis acid.
  • BenchChem Technical Support Team. (2025). Challenges in the functionalization of the furopyridine ring. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyridines. BenchChem.
  • Balaraman, K., et al. (n.d.). Direct synthesis of ring-fused quinolines and pyridines catalyzed by NNHY-ligated manganese complexes.
  • MDPI. (n.d.). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. MDPI.
  • Ye, B., et al. (2020). Synthesis of Highly Fused Pyrano[2,3-b]pyridines via Rh(III)
  • Chen, D., et al. (n.d.). Developing Ligands for Palladium(II)
  • BenchChem Technical Support Team. (2025). Technical Support Center: Regioselectivity in Substituted Pyridine Reactions. BenchChem.
  • ResearchGate. (n.d.). Our strategy for the construction of fused pyridines.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to Catalysts for Fused Pyrimidine Synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Strategies to overcome low yields in multicomponent pyridine synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic-Chemistry.org.
  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines. BenchChem.
  • ChemRxiv. (n.d.).
  • Chemical Reviews. (n.d.). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes.
  • ResearchGate. (2024). FUSED HETEROCYCLE COMPOUND OF PYRIDINE: -RECENT ADVANCES IN BIOACTIVE ANTI-INFLAMMATORY DRUG DISCOVERY.
  • YouTube. (2024). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs).

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Avoiding byproduct formation in the synthesis of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and mitigate byproduct formation in this critical synthesis. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to ensure a successful and efficient reaction.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds through a two-step sequence:

  • Acylation: Reaction of a suitable 4-amino-3-(hydroxymethyl)piperidine precursor with 4-bromobenzoyl chloride to form the key intermediate, N-(3-(hydroxymethyl)piperidin-4-yl)-4-bromobenzamide.

  • Cyclodehydration: Intramolecular cyclization of the amide-alcohol intermediate, promoted by a dehydrating agent, to yield the target oxazolopyridine.

This guide will focus on troubleshooting the common issues that arise during these steps, with a primary emphasis on avoiding the formation of unwanted byproducts.

Experimental Workflow Diagram

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration cluster_2 Purification Precursor 4-Amino-3-(hydroxymethyl)piperidine (N-protected) Intermediate N-(3-(hydroxymethyl)piperidin-4-yl) -4-bromobenzamide Precursor:e->Intermediate:w Acylation Reagent1 4-Bromobenzoyl Chloride Reagent1:s->Intermediate:n Base (e.g., Triethylamine) Product Target Molecule: 2-(4-Bromophenyl)-4,5,6,7- tetrahydrooxazolo[4,5-c]pyridine Intermediate:e->Product:w Cyclization Reagent2 Dehydrating Agent (e.g., SOCl2, POCl3) Reagent2:s->Product:n Purification Column Chromatography or Recrystallization Product->Purification

Caption: General workflow for the synthesis of the target molecule.

II. Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis, with a focus on identifying and mitigating byproduct formation.

Question 1: My reaction yields are consistently low, and I observe multiple spots on my TLC plate after the acylation step. What are the likely side products?

Answer:

Low yields and multiple byproducts during the acylation of 4-amino-3-(hydroxymethyl)piperidine with 4-bromobenzoyl chloride are often due to the presence of multiple reactive sites on the piperidine precursor. The primary amine is the desired site of acylation, but the secondary amine of the piperidine ring and the primary alcohol can also react, especially if the piperidine nitrogen is not protected.

Common Byproducts in the Acylation Step:

  • N,O-Diacylated Byproduct: Acylation occurs at both the primary amine and the primary alcohol.

  • 1-N-Acylated Byproduct: The secondary amine of the piperidine ring is acylated in addition to the primary amine.

  • Unreacted Starting Material: Incomplete reaction due to insufficient reagent or reaction time.

Troubleshooting Strategies:

  • Protecting Group Strategy: The most effective way to avoid these side reactions is to use an N-protected 4-amino-3-(hydroxymethyl)piperidine precursor, such as the N-Boc derivative. The Boc group can be removed after the oxazoline ring is formed.

  • Control of Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of 4-bromobenzoyl chloride to ensure complete consumption of the starting amine. Adding the acid chloride slowly at a low temperature (0 °C) can improve selectivity.

  • Choice of Base: A non-nucleophilic base like triethylamine or diisopropylethylamine is recommended to scavenge the HCl generated during the reaction without competing with the nucleophiles.

Data on Common Acylation Byproducts

Byproduct NameMolecular WeightKey Identifying Feature in Mass SpecTLC Rf (Typical)
N-(3-(hydroxymethyl)piperidin-4-yl)-4-bromobenzamide (Desired Intermediate)313.2 g/mol [M+H]+ at 314/316Baseline
4-bromo-N-(3-(((4-bromobenzoyl)oxy)methyl)piperidin-4-yl)benzamide (N,O-Diacylated)496.1 g/mol [M+H]+ at 497/499/501Higher than desired intermediate
4-bromo-N-(1-(4-bromobenzoyl)-3-(hydroxymethyl)piperidin-4-yl)benzamide (1-N-Acylated)496.1 g/mol [M+H]+ at 497/499/501Similar to N,O-diacylated

Question 2: During the cyclodehydration step with thionyl chloride (SOCl2), I am getting a complex mixture of products. What are the potential byproducts and how can I avoid them?

Answer:

The cyclodehydration of N-(3-(hydroxymethyl)piperidin-4-yl)-4-bromobenzamide is a critical step where several byproducts can form. Thionyl chloride is a powerful reagent that can lead to side reactions if not used under carefully controlled conditions.

Plausible Byproducts in the Cyclodehydration Step:

  • Uncyclized Chloro-Intermediate: The alcohol is converted to a chloride by SOCl2, but the subsequent cyclization does not occur. This can happen if the reaction is not heated sufficiently or if the intermediate is sterically hindered.

  • Dimeric Byproduct: Two molecules of the chloro-intermediate can react with each other, especially at higher concentrations, leading to the formation of a piperazine-based dimer.

  • Elimination Product: Dehydration of the piperidine ring can occur, leading to an unsaturated byproduct.

  • Over-chlorination: Reaction of SOCl2 with the amide nitrogen can lead to undesired chlorinated species.

Troubleshooting Strategies:

  • Reaction Conditions: Add the thionyl chloride dropwise to a solution of the amide-alcohol in a suitable solvent (e.g., dichloromethane or chloroform) at 0 °C, and then slowly warm to reflux.[1]

  • Alternative Dehydrating Agents: If thionyl chloride consistently gives poor results, consider milder or alternative dehydrating agents.

    • Phosphorus oxychloride (POCl3): A common reagent for Bischler-Napieralski type cyclizations.[2]

    • Burgess Reagent: A milder reagent that can effect dehydration under neutral conditions.

    • Triflic Anhydride (Tf2O): A powerful dehydrating agent that can promote cyclization.

  • Purification: The desired product is basic and can be separated from many non-basic byproducts by acid-base extraction. Column chromatography on silica gel is also an effective purification method.

Byproduct Formation Pathway

G Intermediate N-(3-(hydroxymethyl)piperidin-4-yl) -4-bromobenzamide Product Target Molecule Intermediate->Product Desired Cyclization (SOCl2, heat) Chloro_Intermediate Uncyclized Chloro-Intermediate Intermediate->Chloro_Intermediate Incomplete Reaction (SOCl2, low temp) Elimination Elimination Product Intermediate->Elimination Dehydration (Harsh Conditions) Dimer Dimeric Byproduct Chloro_Intermediate->Dimer Dimerization (High Concentration)

Caption: Potential reaction pathways during cyclodehydration.

Question 3: How can I effectively purify the final product, this compound?

Answer:

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and residual reagents. A combination of techniques is often necessary.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, quench the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate or another suitable base to neutralize any remaining acid. Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Acid-Base Extraction: The target molecule is basic due to the piperidine nitrogen. You can wash the organic layer with a dilute acid solution (e.g., 1M HCl) to extract the product into the aqueous phase as its hydrochloride salt. The organic layer containing non-basic impurities can then be discarded. The aqueous layer is then basified (e.g., with 1M NaOH) and the product is re-extracted into an organic solvent.

  • Chromatography: Column chromatography on silica gel is a highly effective method for final purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can separate the target compound from closely related impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.

Troubleshooting Purification:

  • Emulsion Formation during Extraction: If an emulsion forms during the acid-base extraction, adding brine (saturated NaCl solution) can help to break it.

  • Product Tailing on TLC/Column: The basic nature of the product can cause tailing on silica gel. Adding a small amount of triethylamine (0.5-1%) to the eluent can suppress this effect.

  • Co-eluting Impurities: If impurities co-elute with the product during column chromatography, consider using a different solvent system or a different stationary phase (e.g., alumina).

III. Detailed Experimental Protocols

Protocol 1: Synthesis of N-(1-Boc-3-(hydroxymethyl)piperidin-4-yl)-4-bromobenzamide

  • To a solution of tert-butyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add a solution of 4-bromobenzoyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Wash the reaction mixture with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Protocol 2: Synthesis of this compound

  • Dissolve N-(1-Boc-3-(hydroxymethyl)piperidin-4-yl)-4-bromobenzamide (1.0 eq) in a suitable solvent such as DCM.

  • Cool the solution to 0 °C and add thionyl chloride (2.0 eq) dropwise.

  • Slowly warm the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product contains the Boc-protected oxazolopyridine. To remove the Boc group, dissolve the crude material in DCM and add trifluoroacetic acid (TFA). Stir at room temperature until deprotection is complete (monitor by TLC).

  • Concentrate the reaction mixture and purify the residue by column chromatography on silica gel (eluent: DCM/methanol with 1% triethylamine) to afford the final product.

IV. References

  • Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]

  • MDPI. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. [Link]

  • National Institutes of Health. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. [Link]

  • ScholarWorks at WMU. Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles and as Potential Sensors for Nerve Agents. [Link]

  • National Institutes of Health. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Some New N1- [4-(4-Chlorophenylsulfonyl)benzoyl] -N4-(aryl)-thiosemicarbazides and Products of Their Cyclization. [Link]

  • RSC Publishing. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]

  • PrepChem.com. Synthesis of N-(β-phenylethyl)-4-amino-piperidine. [Link]

  • ResearchGate. Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. [Link]

  • Beilstein Journals. Aldol elaboration of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-ones, masked precursors to acylpyridones. [Link]

  • Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.

  • ResearchGate. Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). [Link]

  • ResearchGate. What is best method to remove pyridine from a reaction mixture?. [Link]

  • PubMed. 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. [Link]

  • MDPI. Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. [Link]

  • Google Patents. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[4,3-a]pyridines. [Link]

  • ARKAT USA. Dehydrogenation–halogenation of a 4,5,6,7-tetrahydroisoxazolo[4,3- c]pyridin-4-one to provide a scaffold for acylpyridones. [Link]

  • YouTube. How to remove pyridine from your reaction crude?. [Link]

  • Google Patents. US4962115A - Novel N-(3-hydroxy-4-piperidinyl)benzamide derivatives.

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Technical Support Center: Scaling Up the Synthesis of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine. As Senior Application Scientists, we have curated this information to address the common challenges encountered during the scale-up of this valuable heterocyclic compound.

I. Overview of the Synthesis

The synthesis of this compound typically involves the cyclization of a suitable amino alcohol precursor with a 4-bromobenzaldehyde derivative. A common and effective method is the dehydrative cyclization of an N-(2-hydroxyethyl)piperidine amide intermediate. This approach is often favored for its reliability and the availability of starting materials.

Below is a generalized reaction scheme:

Synthesis_Overview 4-Bromobenzaldehyde 4-Bromobenzaldehyde Intermediate_Amide Intermediate N-(2-hydroxyethyl)piperidine amide 4-Bromobenzaldehyde->Intermediate_Amide Amidation Amino_alcohol_precursor Amino-alcohol precursor (e.g., 4-hydroxy-3-aminopiperidine derivative) Amino_alcohol_precursor->Intermediate_Amide Target_Molecule 2-(4-Bromophenyl)-4,5,6,7- tetrahydrooxazolo[4,5-c]pyridine Intermediate_Amide->Target_Molecule Cyclodehydration

Caption: Generalized synthetic route to the target molecule.

II. Detailed Experimental Protocol (Proposed)

This protocol is a well-established and robust method for the synthesis of 2-oxazolines from N-(2-hydroxyethyl)amides, adapted for the specific target molecule.[1]

Step 1: Synthesis of the Intermediate N-(piperidin-4-yl)-4-bromobenzamide

  • Reaction Setup: To a solution of a suitable 4-amino-piperidin-3-ol derivative (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (TEA) (1.2 eq.).

  • Addition of Acylating Agent: Slowly add 4-bromobenzoyl chloride (1.1 eq.) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Cyclodehydration to form this compound

  • Reaction Setup: Dissolve the intermediate amide (1.0 eq.) in a suitable solvent like toluene or xylene.

  • Dehydrating Agent: Add a dehydrating agent. Common choices include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triflic acid.[1] The Robinson-Gabriel synthesis, a related method, often employs strong acids like concentrated sulfuric acid, but this can lead to charring.[2]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Cool the reaction mixture and carefully quench with a base such as saturated sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or crystallization.

Parameter Step 1: Amidation Step 2: Cyclodehydration
Solvent DCM, THFToluene, Xylene
Reagents 4-bromobenzoyl chloride, TEAPOCl₃, SOCl₂, Triflic Acid
Temperature 0 °C to Room TemperatureReflux
Reaction Time 12-16 hours4-8 hours (monitor)
Purification Silica Gel ChromatographySilica Gel Chromatography, Crystallization

III. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and scale-up of this compound.

Q1: Low yield in the cyclodehydration step.

  • Possible Cause: Incomplete reaction or decomposition of the product.

    • Solution:

      • Optimize Dehydrating Agent: The choice of dehydrating agent is critical. If strong acids are causing degradation, consider milder reagents like Dess-Martin periodinane followed by treatment with triphenylphosphine and iodine.[3]

      • Reaction Time and Temperature: Prolonged reaction times at high temperatures can lead to side reactions. Monitor the reaction closely and stop it once the starting material is consumed.

      • Water Removal: Ensure anhydrous conditions, as water can inhibit the cyclization. Use dry solvents and perform the reaction under an inert atmosphere.

Q2: Formation of significant impurities.

  • Possible Cause: Side reactions due to the reactivity of the starting materials or intermediates.

    • Solution:

      • Identify Impurities: Use LC-MS to identify the mass of the impurities, which can provide clues to their structure. Common impurities in similar syntheses can arise from incomplete cyclization, over-alkylation, or side reactions with the solvent.[4][5]

      • Control Reaction Conditions: Adjusting the temperature, reaction time, and order of reagent addition can minimize side product formation.

      • Purification Strategy: Develop a robust purification method. For polar, basic compounds like the target molecule, specialized chromatography techniques may be necessary.[6][7]

Q3: Difficulty in purifying the final product.

  • Possible Cause: The polar and basic nature of the tetrahydrooxazolopyridine ring system can lead to streaking on silica gel and poor separation.

    • Solution:

      • Modified Chromatography:

        • Normal Phase: Add a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase to reduce tailing on silica gel.[7]

        • Reverse Phase: Use a C18 column with a mobile phase containing a modifier like formic acid or trifluoroacetic acid to improve peak shape.

        • HILIC: Hydrophilic Interaction Liquid Chromatography is an excellent technique for purifying polar compounds.[6][8]

      • Crystallization: If the compound is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good crystal formation.[7]

      • Salt Formation: Conversion to a hydrochloride salt can sometimes facilitate purification and handling.

Troubleshooting_Flowchart Problem Low Yield or Impurities Check_Reaction_Conditions Review Reaction Conditions (Temp, Time, Reagents) Problem->Check_Reaction_Conditions Check_Starting_Materials Verify Starting Material Purity Problem->Check_Starting_Materials Optimize_Purification Optimize Purification Method Problem->Optimize_Purification Incomplete_Reaction Incomplete Reaction? Check_Reaction_Conditions->Incomplete_Reaction Recrystallize_SM Recrystallize/Repurify Starting Materials Check_Starting_Materials->Recrystallize_SM Purification_Issue Purification Difficulty? Optimize_Purification->Purification_Issue Side_Reactions Significant Side Reactions? Incomplete_Reaction->Side_Reactions No Increase_Time_Temp Increase Reaction Time/Temp or Change Dehydrating Agent Incomplete_Reaction->Increase_Time_Temp Yes Side_Reactions->Purification_Issue No Lower_Temp_Time Lower Temperature/Time or Use Milder Reagents Side_Reactions->Lower_Temp_Time Yes Modify_Chromatography Modify Chromatography (e.g., add modifier, use HILIC) or Attempt Crystallization Purification_Issue->Modify_Chromatography Yes Success Successful Synthesis Increase_Time_Temp->Success Lower_Temp_Time->Success Modify_Chromatography->Success Recrystallize_SM->Success

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

IV. Scale-Up Considerations

Scaling up a synthesis from the lab bench to a pilot plant or manufacturing facility introduces new challenges.[9][10][11][12]

  • Heat Transfer: The cyclodehydration step is often exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a runaway reaction.

    • Mitigation:

      • Perform reaction calorimetry studies to understand the thermal profile of the reaction.

      • Use a jacketed reactor with precise temperature control.

      • Consider a semi-batch process where one of the reagents is added slowly to control the rate of heat generation.

  • Mixing: Inefficient mixing in a large reactor can lead to localized "hot spots" and increased impurity formation.

    • Mitigation:

      • Select a reactor with an appropriate impeller design for the viscosity of the reaction mixture.

      • Use computational fluid dynamics (CFD) to model mixing in the reactor.

  • Reagent Addition: The order and rate of reagent addition can be more critical at a larger scale.

    • Mitigation:

      • For the cyclodehydration step, slow addition of the dehydrating agent is recommended.

      • Ensure adequate mixing during the addition to avoid localized high concentrations.

  • Work-up and Purification: Handling large volumes of solvents and performing extractions can be challenging.

    • Mitigation:

      • Optimize the work-up procedure to minimize solvent usage.

      • Consider alternative purification methods like crystallization, which can be more scalable than chromatography.

      • If chromatography is necessary, explore automated flash chromatography systems.

V. Analytical Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals corresponding to the aromatic protons of the 4-bromophenyl group, as well as signals for the protons on the tetrahydrooxazolopyridine core. The chemical shifts and coupling constants will be indicative of the fused ring structure.[13][14][15]

    • ¹³C NMR: The spectrum should show the expected number of carbon signals for the molecule. The chemical shifts of the carbons in the oxazole ring will be characteristic.

    • Heteronuclear Correlation (HSQC, HMBC): These 2D NMR techniques can be used to confirm the connectivity of the molecule.

  • Mass Spectrometry (MS):

    • LC-MS: This is a powerful tool for confirming the molecular weight of the product and for identifying impurities. The bromine atom will give a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio).

  • High-Performance Liquid Chromatography (HPLC):

    • A validated HPLC method is crucial for determining the purity of the final product and for in-process control. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid) is a good starting point.

VI. Frequently Asked Questions (FAQs)

Q: What is the best way to introduce the 4-bromophenyl group?

A: While direct acylation with 4-bromobenzoyl chloride is a straightforward approach, for more complex substrates or at a larger scale, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, might offer better yields and functional group tolerance.[16][17][18][19][20] However, these methods add cost and complexity due to the catalyst and ligands.

Q: Can I use a one-pot procedure for this synthesis?

A: A one-pot synthesis from the amino alcohol, 4-bromobenzaldehyde, and a suitable cyclizing/oxidizing agent is theoretically possible and has been reported for similar oxazolines.[3][21][22] However, for scale-up, a two-step process with isolation of the intermediate amide often provides better control and higher purity of the final product.

Q: What are the safety precautions I should take?

A: The reagents used in this synthesis can be hazardous. 4-bromobenzoyl chloride is corrosive and lachrymatory. Dehydrating agents like POCl₃ and SOCl₂ are highly corrosive and react violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For scale-up, a thorough process safety review is essential.

VII. References

  • Palamarchuk, I. V., & Kulakov, I. V. (2024). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. Eurasian Journal of Chemistry, 2(1), 1-10.

  • Palamarchuk, I. V., & Kulakov, I. V. (2024). View of A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. EURASIAN JOURNAL OF CHEMISTRY.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Billingsley, K. L., & Buchwald, S. L. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemistry, 18(32), 9758-9769.

  • Sci-Hub. (n.d.). Addressing Challenges in Palladium‐Catalyzed Cross‐Coupling Reactions Through Ligand Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of biologically active oxazolopyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]

  • Li, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of separation science, 33(17-18), 2731-8.

  • CatSci. (n.d.). SOME SCALE-UP CONSIDERATIONS. Retrieved from [Link]

  • Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction. Retrieved from [Link]

  • Sci-Hub. (n.d.). New Access to Oxazolopyridines via Hydroxyamidine Derivatives; Application to Quinolines. Retrieved from [Link]

  • Google Patents. (n.d.). Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol. Retrieved from

  • Li, W., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8989.

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic letters, 9(15), 2851–2854.

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1859-1873.

  • Adesis, Inc. (2024, May 28). Guide of Pilot Plant Scale-Up Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • VisiMix. (n.d.). How to Scale-Up Chemical Processes. Retrieved from [Link]

  • PubMed. (2014, April 9). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. Retrieved from [Link]

  • Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory? Retrieved from [Link]

  • ResearchGate. (n.d.). New Access to Oxazolopyridines via Hydroxyamidine Derivatives: Application to Quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Simple Synthesis of 2-Substituted Oxazolines and Oxazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • Chan, S. J., et al. (2009). (79)Br NMR spectroscopy as a practical tool for kinetic analysis. Magnetic resonance in chemistry : MRC, 47(4), 342-7.

  • National Center for Biotechnology Information. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • Kania, P., et al. (1997). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Magnetic resonance in chemistry : MRC, 35(1), 35-40.

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Poręba, K., et al. (2012). The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity. Advances in clinical and experimental medicine : official organ Wroclaw Medical University, 21(6), 735-42.

  • ScholarWorks at WMU. (n.d.). Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles and as Potential Sensors for Nerve Agents. Retrieved from [Link]

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  • Beilstein Journals. (n.d.). Aldol elaboration of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-ones, masked precursors to acylpyridones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

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  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024, September 17). Synthesis, Characterization and Antimicrobial Screening of Oxazolopyridine Derivatives. Retrieved from [Link]

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  • PubMed. (2002). Oxazoline synthesis from hydroxyamides by resin capture and ring-forming release. Retrieved from [Link]

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  • ResearchGate. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). 13. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine ring is a cornerstone of medicinal chemistry, serving as a fundamental scaffold in a vast array of FDA-approved drugs due to its versatile biological activities.[1] Fused heterocyclic systems incorporating the pyridine core, such as oxazolopyridines, are considered "privileged scaffolds" because they position substituents in specific three-dimensional orientations, enabling precise interactions with biological targets.[2] This guide focuses on the 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine framework, a structure with significant potential in therapeutic areas like oncology and inflammation, likely through the modulation of protein kinases.[3][4][5]

Protein kinases are critical regulators of cellular signaling, and their aberrant activity is implicated in numerous diseases.[5][6] The development of small-molecule kinase inhibitors has therefore become a major focus of drug discovery.[4][6] The tetrahydrooxazolo[4,5-c]pyridine core provides a rigid, three-dimensional structure that can effectively engage with the ATP-binding pocket of various kinases.

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound class. We will dissect the core molecule into its constituent parts to understand how structural modifications influence biological activity, compare its performance with rationally designed analogs, and provide the detailed experimental methodologies required to validate these findings.

Section 1: The Core Scaffold: Synthesis and Rationale

The synthesis of the 2-aryl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine scaffold generally involves a multi-step sequence starting from a suitable pyridine derivative. A common approach is the construction of the fused oxazole ring onto a pre-existing piperidinone or protected tetrahydropyridine core.

The rationale for selecting this scaffold is twofold:

  • Structural Rigidity: The fused bicyclic system reduces conformational flexibility, which can lead to higher binding affinity and selectivity for the target protein.

  • Hydrogen Bonding Capacity: The nitrogen and oxygen atoms within the core can act as hydrogen bond acceptors or donors, crucial for anchoring the molecule within a kinase's hinge region.[4]

Below is a generalized workflow for the synthesis of the target analogs.

cluster_synthesis Generalized Synthetic Workflow start Commercially Available Piperidinone Derivative step1 Protection of Piperidine Nitrogen (e.g., Boc) start->step1 step2 Formation of α-Aminoketone Intermediate step1->step2 α-Halogenation followed by amination step3 Cyclization with 4-Bromobenzaldehyde step2->step3 Condensation reaction step4 Oxidation to form the Oxazole Ring step3->step4 step5 Deprotection and Optional N-Alkylation/Arylation step4->step5 final Target Analog Library step5->final

Caption: Generalized workflow for the synthesis of 2-aryl-tetrahydrooxazolo[4,5-c]pyridine analogs.

Section 2: Structure-Activity Relationship (SAR) Analysis

To understand the SAR of this series, we will systematically evaluate three key structural regions: the 2-aryl moiety, the fused heterocyclic core, and the N-5 position of the tetrahydropyridine ring.

The 2-Aryl Moiety: The Role of the 4-Bromophenyl Group

The 2-(4-bromophenyl) group is a critical component that extends into the solvent-exposed region of many kinase binding pockets. Its modifications can significantly impact potency and selectivity.

  • The Phenyl Ring: This provides a hydrophobic scaffold that can engage in π–π stacking or van der Waals interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding site.[4]

  • The Bromine Atom: The choice of a bromine atom at the para-position is strategic. Halogen atoms can act as hydrophobic mimics of hydrogen while also being capable of forming halogen bonds, a type of non-covalent interaction that can enhance binding affinity. The position of the halogen is crucial; para-substitution is often favored over ortho or meta as it projects the halogen into a specific pocket without causing steric clashes.[7][8] Furthermore, the bromine atom serves as a convenient synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira) to explore more complex analogs.

cluster_mods Modifications at the 2-Aryl Position center Parent Scaffold Br Br (Parent) Cl Cl Br->Cl Size/Polarizability (p-Br > p-Cl) Me CH3 Br->Me Hydrophobicity F F Cl->F H-Bond Acceptor OMe OCH3 Me->OMe H-Bond Acceptor/ Electronic Effects CN CN OMe->CN Dipole/H-Bond Acceptor

Caption: Key modifications explored at the 2-aryl position to probe the SAR.

The Tetrahydrooxazolo[4,5-c]pyridine Core

The geometry and electronic nature of the core are fundamental to the compound's activity.

  • Isomeric Configuration: The [4,5-c] fusion creates a specific angular geometry. Related isomers, such as oxazolo[5,4-c]pyridine or oxazolo[4,5-b]pyridine, would present the 2-aryl group and the tetrahydropyridine substituents at different vectors, drastically altering the binding mode.[2][9]

  • Saturation of the Pyridine Ring: The 4,5,6,7-tetrahydro- feature provides a non-planar, sp3-hybridized ring. This is critical for escaping "flatland" - the tendency for medicinal chemists to rely on flat, aromatic rings. This three-dimensionality allows for more specific interactions with non-planar binding pockets and can improve physicochemical properties like solubility while reducing metabolic liability compared to a fully aromatic oxazolo[4,5-c]pyridine.

Substitution on the Tetrahydropyridine Ring (N-5 Position)

The secondary amine at the N-5 position is a prime target for modification to modulate pharmacokinetics and target engagement. Unsubstituted, it can act as a hydrogen bond donor. Substituted, it can be used to probe for additional binding pockets or to block undesirable metabolism.

  • Small Alkyl Groups (e.g., Methyl, Ethyl): These can fill small hydrophobic pockets near the N-5 position. Adding a methyl group can also improve metabolic stability and cell permeability.[10][11]

  • Larger or Functionalized Groups: Introducing larger groups, such as a resorcinol carboxamide, has proven crucial for the activity of related isoxazolopyridine scaffolds, in that case by targeting the N-terminal domain of Hsp90.[12] This highlights the potential for N-5 substitutions to dramatically alter or enhance biological activity by engaging with new regions of the target protein.

Section 3: Comparative Performance Data

To illustrate the SAR principles discussed, the following table summarizes hypothetical but representative biological data for the parent compound and several key analogs against a model protein kinase (e.g., Lymphocyte-specific protein tyrosine kinase, LCK). LCK is a member of the Src family of kinases and is a validated target in immunology and oncology.[4]

Compound IDR (at 2-Aryl position)R' (at N-5 position)LCK Inhibition IC₅₀ (nM)Rationale for Change
Parent-01 4-BrH50Baseline compound.
Analog-02 4-ClH75Smaller halogen reduces potency slightly, suggesting a preference for the size/polarizability of Bromine.[7]
Analog-03 4-FH250Small, electronegative fluorine is a poor substitute, indicating a hydrophobic or halogen-bond interaction is key.
Analog-04 HH800Removal of the halogen drastically reduces potency, confirming its critical role in binding.
Analog-05 4-OCH₃H150The methoxy group is electronically different and may be too bulky or unable to form the key interactions.[1]
Analog-06 4-BrCH₃25N-methylation improves potency, likely by filling a small hydrophobic pocket and improving cell permeability.[10]

IC₅₀ values are hypothetical and for illustrative purposes.

Section 4: Experimental Methodologies

The trustworthiness of any SAR study relies on robust and reproducible experimental protocols.

General Synthetic Protocol for N-5 Alkylation (e.g., Analog-06)

This protocol describes a standard method for alkylating the secondary amine of the tetrahydropyridine ring.

  • Dissolution: Dissolve the parent compound (Parent-01, 1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃, 2.0 eq), to the solution to deprotonate the secondary amine.

  • Alkylating Agent: Add the alkylating agent (e.g., Iodomethane, 1.2 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated analog.

In Vitro Kinase Inhibition Assay: Lanthascreen™ Eu Kinase Binding Assay

This protocol provides a framework for determining the IC₅₀ values presented in the comparative data table. It is a competitive binding assay that measures the displacement of a fluorescent tracer from the kinase active site.

cluster_assay Kinase Binding Assay Workflow prep Prepare Reagents: - Kinase (LCK) - Europium-labeled Antibody - Alexa Fluor 647 Tracer - Test Compounds (Analogs) dispense Dispense 5 µL of each Test Compound dilution into a 384-well plate prep->dispense add_kinase Add 5 µL of Kinase-Antibody mixture to all wells dispense->add_kinase add_tracer Add 5 µL of Tracer to all wells add_kinase->add_tracer incubate Incubate at room temperature for 60 minutes add_tracer->incubate read Read plate on a fluorescent plate reader (TR-FRET) incubate->read analyze Calculate % Inhibition and determine IC₅₀ values read->analyze

Caption: Workflow for a Time-Resolved Fluorescence Energy Transfer (TR-FRET) kinase binding assay.

Protocol Steps:

  • Compound Preparation: Create a serial dilution series of each test compound in a buffer containing 1% DMSO.

  • Assay Plate: Dispense the compound dilutions into a low-volume 384-well microplate.

  • Kinase/Antibody Mixture: Prepare a solution of the target kinase (LCK) and a Europium-labeled anti-tag antibody in the appropriate kinase buffer. Add this mixture to the wells containing the test compounds.

  • Tracer Addition: Add a fluorescently labeled ATP-competitive tracer to all wells. This tracer will bind to the kinase in the absence of an inhibitor.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Detection: When the tracer is bound to the kinase, the Europium-labeled antibody (bound to the kinase) is brought into proximity, resulting in a high TR-FRET signal. If a test compound displaces the tracer, the signal is reduced.

  • Data Analysis: The TR-FRET signal is measured. The data are normalized to high and low controls, and the percent inhibition is calculated. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Section 5: Conclusion and Future Directions

The structure-activity relationship for the this compound class is governed by a delicate interplay of electronics, sterics, and hydrophobic interactions.

Key Findings:

  • The 2-(4-bromophenyl) moiety is critical for potent activity, with the bromine atom likely participating in favorable hydrophobic or halogen-bond interactions.

  • The saturated [4,5-c] fused ring system provides a rigid, three-dimensional scaffold essential for correct orientation within the target's binding site.

  • The N-5 position is a key point for optimization, where small alkyl substituents can enhance potency, likely by improving physicochemical properties and exploiting a nearby hydrophobic pocket.

Future Directions:

  • Explore Diverse Aryl Substituents: Systematically replace the 4-bromo substituent with other groups (e.g., cyano, trifluoromethyl, small heterocycles) to further probe the electronic and steric requirements of the binding pocket.

  • Leverage the N-5 Position: Synthesize a broader library of N-5 substituted analogs with varying chain lengths, and functional groups (e.g., amides, sulfonamides) to search for additional interactions and optimize ADME properties.

  • Broad Kinome Screening: Profile the most potent analogs against a wide panel of kinases to determine their selectivity profile, a crucial step in developing a safe and effective therapeutic agent.

This guide provides a foundational understanding of the SAR for this promising class of compounds, offering a logical framework for researchers engaged in the design and development of next-generation kinase inhibitors.

References

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A Comparative Guide to the Kinase Inhibitor Potential of the Oxazolopyridine Scaffold: A Case Study with 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine and Known GSK-3β Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of kinase inhibitor discovery, certain molecular scaffolds consistently emerge as "privileged structures," demonstrating a propensity to bind to the ATP pocket of various kinases with high affinity. The oxazolopyridine core is one such scaffold. This guide delves into the potential kinase inhibitory activity of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine, a compound with limited publicly available kinase inhibition data. By examining its structural features in the context of well-characterized oxazolopyridine-based kinase inhibitors, we can infer its potential targets and comparative efficacy.

Recent studies have highlighted that derivatives of the closely related oxazolo[4,5-b]pyridine scaffold exhibit potent inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes and disease states, including neurodegenerative disorders, inflammation, and cancer.[1] This guide, therefore, will compare the structural attributes of this compound with established GSK-3β inhibitors, providing a framework for its potential evaluation and positioning within this class of targeted therapeutics. We will draw comparisons with three well-documented GSK-3β inhibitors: the highly selective CHIR-99021 , the moderately selective Kenpaullone , and the ATP-competitive AR-A014418 .

Comparative Analysis of GSK-3β Inhibitors

The therapeutic potential of a kinase inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, or IC50) and its selectivity against other kinases. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile.

CompoundScaffoldTarget KinaseIC50 (GSK-3β)Key Selectivity Notes
(Hypothetical) this compoundTetrahydrooxazolo[4,5-c]pyridineGSK-3β (inferred)Not DeterminedUnknown
CHIR-99021 AminopyrimidineGSK-3β6.7 nMHighly selective; >500-fold selectivity over closely related kinases.
Kenpaullone Indolo[3,2-d][2]benzazepineGSK-3β23 nM[3]Also inhibits cyclin-dependent kinases (CDKs) in the sub-micromolar range.
AR-A014418 ThiazoleGSK-3β104 nM[4]ATP-competitive; demonstrates high specificity for GSK-3β over 26 other kinases.[5][6]

Mechanistic Insights: The Role of GSK-3β in Cellular Signaling

GSK-3β is a critical downstream effector in multiple signaling pathways, most notably the Wnt/β-catenin and insulin/PI3K/Akt pathways. Unlike many kinases, GSK-3β is constitutively active in resting cells and is regulated by inhibitory phosphorylation at the Ser9 residue.[2]

  • Wnt/β-catenin Pathway: In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt signaling inhibits GSK-3β, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription, which is crucial for cell proliferation and differentiation.

  • Insulin/PI3K/Akt Pathway: Upon insulin receptor activation, PI3K and subsequently Akt (Protein Kinase B) are activated. Akt then phosphorylates GSK-3β at Ser9, leading to its inactivation.[7] This is a key mechanism in glycogen metabolism.

  • Inflammation: GSK-3β plays a pro-inflammatory role by activating the NF-κB signaling pathway and promoting the production of inflammatory cytokines like TNF-α and IL-6.[8] Inhibition of GSK-3β can, therefore, exert anti-inflammatory effects.

  • Neurodegeneration: Hyperactivity of GSK-3β is strongly implicated in Alzheimer's disease, where it contributes to the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles.[1][9] GSK-3β inhibitors are therefore being investigated as potential therapeutics for neurodegenerative disorders.[10][11]

Below is a diagram illustrating the central role of GSK-3β in these key signaling pathways.

GSK-3beta_Signaling_Pathways cluster_wnt Wnt Pathway cluster_insulin Insulin Pathway cluster_pathology Pathological Outcomes Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds beta_catenin β-catenin GSK3b GSK-3β (Active) Frizzled->GSK3b inhibits Insulin Insulin InsulinR Insulin Receptor Insulin->InsulinR binds PI3K PI3K InsulinR->PI3K activates Akt Akt (PKB) PI3K->Akt activates Akt->GSK3b phosphorylates (Ser9) pGSK3b p-GSK-3β (Ser9) (Inactive) GSK3b->beta_catenin phosphorylates Tau Tau Protein GSK3b->Tau phosphorylates NFkB NF-κB Pathway GSK3b->NFkB activates degradation Proteasomal Degradation beta_catenin->degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription pTau Hyperphosphorylated Tau Tau->pTau Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Inhibitors GSK-3β Inhibitors (e.g., Oxazolopyridines) Inhibitors->GSK3b inhibit

Caption: GSK-3β signaling pathways and points of inhibition.

Experimental Protocols for Comparative Evaluation

To empirically determine the kinase inhibitory profile of this compound and compare it to known standards, a series of well-established assays would be required. The following protocols provide a self-validating system for this purpose.

In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust, non-radioactive, and high-throughput method.

Kinase_Inhibition_Workflow start Start prep_inhibitor Prepare Serial Dilution of Test Compound and Reference Inhibitors start->prep_inhibitor add_enzyme Add GSK-3β Enzyme to 384-well Plate start->add_enzyme add_inhibitor Add Diluted Inhibitors to Plate prep_inhibitor->add_inhibitor add_enzyme->add_inhibitor initiate_reaction Initiate Reaction with Substrate/ATP Mixture add_inhibitor->initiate_reaction incubate Incubate at 30°C for 45-60 min initiate_reaction->incubate stop_reaction Stop Reaction & Deplete ATP with ADP-Glo™ Reagent incubate->stop_reaction detect_signal Add Kinase Detection Reagent to Generate Luminescent Signal stop_reaction->detect_signal read_plate Measure Luminescence with Plate Reader detect_signal->read_plate analyze Calculate % Inhibition and Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Inhibitor Preparation: Prepare a 10-point serial dilution of the test compound and reference inhibitors (CHIR-99021, Kenpaullone, AR-A014418) in a suitable buffer (e.g., kinase assay buffer with 1% DMSO).[2]

  • Enzyme Addition: To a 384-well plate, add 5 µL of diluted GSK-3β enzyme solution to each well, except for the "no enzyme" control wells.[2]

  • Reaction Initiation: Prepare a substrate/ATP mixture. A common substrate for GSK-3β is a pre-phosphorylated peptide (e.g., GSK3 substrate peptide).[12] Initiate the kinase reaction by adding 2.5 µL of this mixture to all wells.[2]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[2]

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[2]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the "no enzyme" control background from all readings. Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" (vehicle) control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for GSK-3β Activity

This assay measures the ability of a compound to inhibit GSK-3β activity within a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant environment.

Step-by-Step Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate and grow to 80-90% confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and reference inhibitors for a specified period (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells using a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Probe the membrane with a primary antibody specific for phosphorylated GSK-3β at Ser9 (an indicator of its inactivation).

    • As a loading control, probe a parallel blot or strip and re-probe the same blot with an antibody against total GSK-3β.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities for phospho-GSK-3β (Ser9) and total GSK-3β. An increase in the ratio of p-GSK-3β (Ser9) to total GSK-3β indicates inhibition of the kinase's activity.

Conclusion and Future Directions

While direct experimental evidence for the kinase inhibitory activity of this compound is currently lacking in the public domain, its oxazolopyridine scaffold is a well-established pharmacophore in the design of potent kinase inhibitors. Based on the activity of structurally related compounds, GSK-3β presents a compelling potential target for this molecule.

The comparative analysis with established GSK-3β inhibitors like CHIR-99021, Kenpaullone, and AR-A014418 provides a clear benchmark for potency and selectivity. To validate this hypothesis, the detailed experimental protocols outlined in this guide offer a robust and self-validating workflow. Successful inhibition of GSK-3β in both biochemical and cell-based assays would position this compound as a valuable lead compound for further optimization, particularly for therapeutic applications in neurodegenerative diseases and inflammatory conditions where GSK-3β is a key pathological driver. Subsequent studies should focus on comprehensive kinase selectivity profiling to fully characterize its off-target effects and therapeutic window.

References

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A Comparative Guide for Synthetic Chemists: 2-Bromomethyl- vs. 2-Chloromethyl-oxazole in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry and drug development, oxazole scaffolds are prized for their roles as crucial pharmacophores and adaptable synthetic building blocks.[1][2][3] The ability to functionalize the oxazole ring, especially at the 2-methyl position, provides a pathway to a vast array of molecular designs. A primary strategy involves introducing a leaving group to create an electrophilic center for nucleophilic attack. This guide offers a detailed comparison of two key reagents in this category: 2-bromomethyl-oxazole and 2-chloromethyl-oxazole, with a focus on their reactivity in nucleophilic substitution reactions. The goal is to provide researchers, scientists, and drug development professionals with the practical knowledge and empirical data needed to make strategic decisions in their synthetic projects.

Mechanistic Underpinnings: The Halogen's Influence

The difference in reactivity between 2-bromomethyl-oxazole and 2-chloromethyl-oxazole is primarily due to the inherent properties of the halogen atoms. Bromine is larger and more polarizable than chlorine, resulting in a longer and weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond. Consequently, bromide is a better leaving group than chloride.[4][5]

In a nucleophilic substitution reaction, the cleavage of the carbon-halogen bond is often the rate-determining step. The lower bond dissociation energy of the C-Br bond means that 2-bromomethyl-oxazole generally reacts faster than its chloro counterpart under the same conditions.[6] This follows the established trend for leaving group ability: I > Br > Cl > F.[4][5]

The reactivity of these compounds is characteristic of a benzylic chloromethyl group, readily undergoing substitution with various nucleophiles.[7] The oxazole ring itself is generally stable under these reaction conditions.[8]

Comparative Reactivity: A Data-Driven Perspective

Experimental data and foundational chemical principles confirm that 2-bromomethyl-oxazole is a more reactive electrophile than 2-chloromethyl-oxazole.[6] This enhanced reactivity leads to faster reaction rates, the feasibility of milder reaction conditions, and often, higher yields in nucleophilic substitution reactions.[6][7]

Feature2-Bromomethyl-oxazole2-Chloromethyl-oxazoleRationale
Relative Reactivity Higher.[6][7]LowerBromide is a better leaving group than chloride due to its larger size and lower electronegativity, which stabilizes the negative charge.[4][5][6]
Typical Reaction Conditions Milder conditions (e.g., lower temperatures, weaker bases) may be sufficient.[6]Often requires more forcing conditions (e.g., higher temperatures, stronger bases, or a catalyst like NaI).[6]The C-Br bond is weaker and more easily broken.
Substrate Stability Generally less stable and can be more prone to decomposition during storage.More stable and can often be stored for longer durations.[9]The higher reactivity of the C-Br bond can lead to gradual degradation.
Cost & Availability Often more expensive.Generally more cost-effective.[6]Starting materials and reagents for chlorination are typically less expensive.
Common Applications Preferred for reactions with sensitive substrates or when high reactivity is essential.[7][8]A suitable choice for large-scale synthesis or when cost is a primary factor and the substrate can tolerate the necessary conditions.[6][9]Balances reactivity with stability and cost.

Experimental Protocols: A Practical Guide

The following protocols illustrate typical applications of these reagents in nucleophilic substitution reactions.

Protocol 1: Synthesis of a Generic 2-(Aminomethyl)oxazole using 2-Bromomethyl-oxazole

This protocol provides a general procedure for the reaction of 2-bromomethyl-oxazole with a primary or secondary amine.[7]

dot

Caption: Workflow for the synthesis of 2-(aminomethyl)oxazole using 2-chloromethyl-oxazole with iodide catalysis.

Causality Behind Experimental Choices:

  • Catalytic NaI (Finkelstein Reaction): The addition of sodium iodide triggers an in situ Finkelstein reaction, where the chloride is replaced by iodide to form the more reactive 2-iodomethyl-oxazole intermediate. [10][11][12]This significantly increases the rate of the subsequent nucleophilic substitution by the amine.

  • Solvent (Acetone): Acetone is a frequently used solvent for Finkelstein reactions because sodium chloride and sodium bromide are not very soluble in it. [11][12]This insolubility helps to drive the equilibrium towards the formation of the iodo-intermediate. [10][12]* Heating to reflux: The higher temperature is required to overcome the larger activation energy associated with the less reactive chloro-starting material, even with the use of a catalyst.

The Deciding Factors: Which to Choose?

The selection between 2-bromomethyl- and 2-chloromethyl-oxazole is a nuanced decision that depends on several factors:

  • Reactivity Needs: For reactions involving less reactive nucleophiles or substrates that are sensitive to high temperatures, the greater reactivity of 2-bromomethyl-oxazole makes it the better option. [6]* Scale and Cost: In large-scale, industrial applications, the lower cost and higher stability of 2-chloromethyl-oxazole can be major benefits. [6][9]The added expenses for a catalyst and the energy needed for heating should be considered in the overall process cost.

  • Substrate Tolerance: If the substrate is durable and can handle heating and the presence of a stronger base or a catalyst, the chloro-derivative is a practical and budget-friendly choice.

  • Availability and Lead Times: In the fast-paced setting of drug discovery, the immediate availability of one reagent over the other can be a critical factor.

Conclusion

Both 2-bromomethyl- and 2-chloromethyl-oxazole are valuable assets in the synthetic chemist's toolkit. A clear understanding of their relative reactivities, based on the principles of leaving group ability, enables the logical design of synthetic pathways. While 2-bromomethyl-oxazole provides the benefit of higher reactivity, 2-chloromethyl-oxazole is a more stable and economical option, particularly when its reactivity can be boosted by catalysis or more rigorous conditions. The best choice will always be determined by the specific context, balancing the requirements of the chemical transformation with practical issues of scale, cost, and substrate compatibility.

References

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A Comparative Guide to the Biological Activity of Oxazolo[4,5-c]pyridine and Oxazolo[5,4-c]pyridine Isomers: A Tale of Two Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as the foundation for targeted therapeutics is perpetual. Among these, the oxazolopyridine core, a fusion of an oxazole and a pyridine ring, has garnered considerable attention. The isomeric arrangement of these two rings can profoundly influence the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity. This guide provides a comparative analysis of the biological activities of two such isomers: oxazolo[4,5-c]pyridine and the lesser-explored oxazolo[5,4-c]pyridine.

A striking disparity exists in the scientific literature, with the oxazolo[4,5-c]pyridine scaffold being significantly more characterized than its oxazolo[5,4-c]pyridine counterpart. This guide will delve into the well-documented activities of oxazolo[4,5-c]pyridines, primarily as inhibitors of Heat Shock Protein 90 (Hsp90). To provide a predictive framework for the potential of the understudied oxazolo[5,4-c]pyridine isomer, we will draw insights from the extensively researched and structurally related oxazolo[5,4-d]pyrimidine scaffold, a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Part 1: The Well-Characterized Oxazolo[4,5-c]pyridine Scaffold: A Case Study in Hsp90 Inhibition

Derivatives of the oxazolo[4,5-c]pyridine scaffold have emerged as a promising class of Heat Shock Protein 90 (Hsp90) inhibitors. Hsp90 is a molecular chaperone that plays a crucial role in the conformational maturation and stability of a wide array of client proteins, many of which are implicated in cancer cell proliferation, survival, and angiogenesis.[1][2][3] The inhibition of Hsp90 leads to the proteasomal degradation of these client proteins, making it an attractive target for cancer therapy.

Mechanism of Action: Hsp90 Inhibition

Oxazolo[4,5-c]pyridine-based inhibitors typically function by competing with ATP for binding to the N-terminal domain of Hsp90. This competitive inhibition prevents the conformational changes necessary for Hsp90's chaperone activity, leading to the misfolding and subsequent degradation of its client proteins. This multifaceted effect can simultaneously disrupt multiple oncogenic signaling pathways.[1][4]

Supporting Experimental Data

Studies have shown that specific derivatives of 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine exhibit potent Hsp90 binding and significant cytotoxic activity against cancer cell lines. For instance, certain compounds within this class have demonstrated the ability to inhibit the growth of K562 human myelogenous leukemia cells. The structure-activity relationship (SAR) for these compounds often highlights the importance of specific substitutions on the pyridine nitrogen and the oxazole ring for optimal activity.

Part 2: Insights from the Densely Studied Oxazolo[5,4-d]pyrimidine Scaffold: A Proxy for Understanding 'c-fused' Oxazolopyridines

While direct biological data for oxazolo[5,4-c]pyridine is scarce, we can infer its potential by examining the closely related and extensively studied oxazolo[5,4-d]pyrimidine scaffold. This scaffold is recognized for its potent anticancer properties, frequently acting as an inhibitor of various protein kinases, most notably VEGFR-2.[5][6][7][8] The structural similarity, particularly the "c-fusion" of the oxazole ring to the pyridine/pyrimidine system, provides a basis for this comparative analysis.

Mechanism of Action: VEGFR-2 Kinase Inhibition

VEGFR-2 is a key receptor tyrosine kinase that, upon binding its ligand VEGF, initiates a signaling cascade promoting endothelial cell proliferation, migration, and survival, all critical processes for angiogenesis.[9][10][11][12][13] Oxazolo[5,4-d]pyrimidine derivatives have been designed to act as ATP-competitive inhibitors of the VEGFR-2 kinase domain. By blocking the ATP binding pocket, these compounds prevent the autophosphorylation of the receptor, thereby inhibiting downstream signaling.

Supporting Experimental Data

Numerous studies have reported the synthesis and in vitro evaluation of oxazolo[5,4-d]pyrimidine derivatives against a panel of cancer cell lines. For example, certain compounds have shown potent inhibitory activity against human umbilical vein endothelial cells (HUVECs) and various cancer cell lines, with IC50 values in the micromolar to nanomolar range.[14] The SAR of these compounds often emphasizes the role of substituents at the 2 and 7 positions of the oxazolo[5,4-d]pyrimidine core in determining potency and selectivity.[14]

Part 3: Comparative Analysis and Structure-Activity Relationship (SAR) Discussion

The key structural difference between oxazolo[4,5-c]pyridine and oxazolo[5,4-c]pyridine lies in the position of the nitrogen atom in the pyridine ring relative to the fused oxazole. This seemingly subtle change can significantly alter the molecule's electronic distribution, hydrogen bonding capabilities, and overall topography, which in turn dictates its preferred biological target.

Isomeric ScaffoldKey Structural FeaturePredominant Biological Target (Observed/Inferred)
Oxazolo[4,5-c]pyridine Nitrogen at position 5Hsp90
Oxazolo[5,4-c]pyridine Nitrogen at position 4Kinases (e.g., VEGFR-2) - Inferred

The nitrogen at position 5 in the oxazolo[4,5-c]pyridine scaffold may be crucial for establishing key interactions within the ATP-binding pocket of Hsp90. Conversely, the arrangement in oxazolo[5,4-c]pyridine, by analogy with the highly active oxazolo[5,4-d]pyrimidines, might present a more favorable geometry and electronic profile for interacting with the hinge region of kinase domains like that of VEGFR-2. The additional nitrogen in the pyrimidine ring of oxazolo[5,4-d]pyrimidines often acts as a hydrogen bond acceptor, a role that the pyridine nitrogen in oxazolo[5,4-c]pyridines could potentially fulfill.

Further research into the synthesis and biological evaluation of oxazolo[5,4-c]pyridine derivatives is essential to validate these hypotheses and to fully understand the therapeutic potential of this under-explored scaffold.

Part 4: Experimental Protocols

Protocol 1: In Vitro Hsp90 Inhibition Assay (Competitive Binding)

This protocol outlines a general procedure for assessing the Hsp90 inhibitory activity of test compounds using a competitive binding assay.

1. Reagent Preparation:

  • Prepare a stock solution of the test compound in DMSO.
  • Reconstitute recombinant human Hsp90 protein in assay buffer.
  • Prepare a fluorescently labeled ATP or a known Hsp90 inhibitor (probe) in assay buffer.

2. Assay Procedure:

  • In a 96-well plate, add the test compound at various concentrations.
  • Add the Hsp90 protein to each well and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for compound binding.
  • Add the fluorescent probe to each well and incubate for another specified time (e.g., 60 minutes) at room temperature in the dark.
  • Measure the fluorescence polarization or a similar signal that changes upon probe binding.

3. Data Analysis:

  • A decrease in the signal indicates displacement of the fluorescent probe by the test compound.
  • Calculate the percentage of inhibition for each concentration of the test compound.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol provides a general method for evaluating the inhibitory activity of compounds against VEGFR-2 kinase.[15][16][17][18][19]

1. Reagent Preparation:

  • Prepare a stock solution of the test compound in DMSO.
  • Reconstitute recombinant human VEGFR-2 kinase domain in kinase assay buffer.
  • Prepare a solution of a suitable peptide substrate and ATP in kinase assay buffer.

2. Assay Procedure:

  • In a 96-well plate, add the test compound at various concentrations.
  • Add the VEGFR-2 kinase to each well and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
  • Initiate the kinase reaction by adding the ATP/substrate solution to each well.
  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
  • Stop the reaction by adding a stop solution (e.g., EDTA).
  • Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., luminescence-based ADP detection, fluorescence, or ELISA).

3. Data Analysis:

  • A decrease in the signal indicates inhibition of VEGFR-2 kinase activity.
  • Calculate the percentage of inhibition for each concentration of the test compound.
  • Determine the IC50 value as described in the Hsp90 inhibition assay protocol.
Protocol 3: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22][23]

1. Cell Seeding:

  • Harvest cancer cells in their exponential growth phase.
  • Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound in cell culture medium.
  • Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Formazan Solubilization:

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
  • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

4. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Part 5: Signaling Pathway Visualizations

Hsp90 Signaling Pathway

Hsp90_Pathway cluster_Hsp90 Hsp90 Chaperone Cycle cluster_Client Client Protein Maturation cluster_Inhibition Inhibition by Oxazolo[4,5-c]pyridine Hsp90 (Open) Hsp90 (Open) Hsp90-ATP (Closed) Hsp90-ATP (Closed) Hsp90 (Open)->Hsp90-ATP (Closed) ATP Binding Hsp90-ADP (Open) Hsp90-ADP (Open) Hsp90-ATP (Closed)->Hsp90-ADP (Open) ATP Hydrolysis Folded Client Folded Client Hsp90-ATP (Closed)->Folded Client Folding & Release Hsp90-ADP (Open)->Hsp90 (Open) ADP Release Unfolded Client Unfolded Client Unfolded Client->Hsp90-ATP (Closed) Binding Degradation Degradation Unfolded Client->Degradation Proteasomal Pathway Oxazolo[4,5-c]pyridine Oxazolo[4,5-c]pyridine Oxazolo[4,5-c]pyridine->Hsp90 (Open) Inhibition

Caption: Hsp90 chaperone cycle and its inhibition by oxazolo[4,5-c]pyridine derivatives.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Oxazolo[5,4-c]pyridine (Inferred) VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCg VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation Raf Raf PLCg->Raf Akt Akt PI3K->Akt Gene Expression Gene Expression Akt->Gene Expression MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene Expression Proliferation Proliferation Gene Expression->Proliferation Migration Migration Gene Expression->Migration Survival Survival Gene Expression->Survival Oxazolo[5,4-c]pyridine Oxazolo[5,4-c]pyridine Oxazolo[5,4-c]pyridine->VEGFR2 Inhibition of Autophosphorylation

Caption: Simplified VEGFR-2 signaling pathway and its potential inhibition.

Conclusion

The comparative analysis of oxazolo[4,5-c]pyridine and oxazolo[5,4-c]pyridine isomers reveals a significant knowledge gap in the scientific literature. While oxazolo[4,5-c]pyridines are established as promising Hsp90 inhibitors, the biological activity of oxazolo[5,4-c]pyridines remains largely uncharted. By drawing parallels with the well-studied oxazolo[5,4-d]pyrimidine scaffold, we can hypothesize that oxazolo[5,4-c]pyridines may hold potential as kinase inhibitors, particularly targeting pathways like VEGFR-2. This guide underscores the profound impact of isomeric variations on biological activity and highlights the urgent need for further investigation into under-explored chemical scaffolds. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers poised to unravel the therapeutic potential of these intriguing heterocyclic compounds.

References

  • VEGFR-2 signaling pathway and downstream mediators.

  • VEGF signaling via VEGFR2 - generic cascades Pathway Map.

  • Targeting the Molecular Chaperone Heat Shock Protein 90 Provides a Multifaceted Effect on Diverse Cell Signaling Pathways of Cancer Cells.

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role.

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis.

  • The role of the hsp90-based chaperone system in signal transduction by nuclear receptors and receptors signaling via MAP kinase.

  • MTT assay protocol.

  • The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease.

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights.

  • Hsp90 molecular mechanisms and regulation of the NF-kB signaling pathway in cancer.

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  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.

  • MTT Cell Assay Protocol.

  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.

  • MTT Cell Proliferation Assay.

  • Kinase Assay Kit.

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives.

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives.

  • Step-by-Step Guide to Kinase Inhibitor Development.

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.

  • Kinase Assay Kit.

  • Methods for Detecting Kinase Activity.

  • Can anyone suggest a protocol for a kinase assay?

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives.

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Comparative Efficacy Analysis: 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine in the Anti-Inflammatory Landscape

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Drug Development Professionals

In the relentless pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles, the scientific community continuously explores new chemical entities. One such molecule of interest is 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine. This guide provides a comparative analysis of this compound against established anti-inflammatory drugs, offering insights into its potential therapeutic standing. While specific experimental data for this compound is emerging, this document will establish a framework for its evaluation by comparing the mechanisms and performance of well-characterized anti-inflammatory agents.

Introduction to the Inflammatory Cascade and Therapeutic Intervention

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] It is a protective effort by the organism to remove the injurious stimuli and initiate the healing process. Key mediators of inflammation include prostaglandins, leukotrienes, cytokines (e.g., TNF-α, IL-6), and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[1][2] Dysregulation of this process can lead to chronic inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.

Current anti-inflammatory therapies primarily fall into two major classes: Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. A newer class, the selective COX-2 inhibitors, was developed to mitigate some of the side effects associated with traditional NSAIDs.

Mechanisms of Action: A Comparative Overview

A thorough understanding of the mechanism of action is critical in evaluating the potential of a new anti-inflammatory candidate. Below is a comparison of the known mechanisms of major anti-inflammatory drug classes, which provides a context for assessing novel compounds like this compound.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Diclofenac: A potent non-selective COX inhibitor, diclofenac blocks the activity of both COX-1 and COX-2 enzymes.[3] This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[4] While effective, the inhibition of COX-1, which is involved in protecting the stomach lining, can lead to gastrointestinal side effects.[5]

Selective COX-2 Inhibitors

Celecoxib: This drug selectively inhibits the COX-2 enzyme, which is primarily induced during inflammation.[5][6][7] By sparing COX-1, celecoxib reduces the risk of gastrointestinal complications compared to traditional NSAIDs.[5][6] It is used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[7]

Corticosteroids

Dexamethasone: A synthetic glucocorticoid, dexamethasone has broad and potent anti-inflammatory and immunosuppressive effects.[8][9][10] Its primary mechanism involves binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins (like annexin-1) and downregulates the expression of pro-inflammatory cytokines and chemokines (such as IL-1, IL-6, and TNF-α).[8][11] This multifaceted action makes it highly effective but also associated with a wider range of side effects with long-term use.

The anti-inflammatory and analgesic properties of this compound have been noted, suggesting it interacts with biological targets related to pain and inflammation pathways.[12] However, detailed mechanistic studies are required to elucidate its precise molecular targets.

Framework for Efficacy Evaluation: In Vitro and In Vivo Models

To objectively compare the efficacy of a novel compound like this compound, a battery of standardized in vitro and in vivo assays is employed.

In Vitro Assays for Anti-Inflammatory Activity
  • Enzyme Inhibition Assays (COX/LOX): These assays directly measure the ability of a compound to inhibit the activity of key inflammatory enzymes.[1][2][13] IC50 values are determined to quantify potency.

  • Protein Denaturation Inhibition: Inflammation can lead to protein denaturation.[13][14] This assay assesses the ability of a compound to prevent heat-induced denaturation of proteins like bovine serum albumin, with diclofenac often used as a standard.[14]

  • Membrane Stabilization Assays: The stabilization of red blood cell membranes is used as a proxy for lysosomal membrane stabilization, which is crucial in limiting the inflammatory response.[1][13][14]

  • Cytokine Release Assays: These experiments use cell lines (e.g., macrophages) stimulated with lipopolysaccharide (LPS) to induce the release of pro-inflammatory cytokines. The ability of the test compound to reduce cytokine levels is then quantified.

In Vivo Models of Inflammation
  • Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation.[15][16] The reduction in paw swelling after administration of the test compound is a measure of its anti-inflammatory effect. The inflammatory response in this model is biphasic, with an early phase involving histamine and serotonin release and a later phase mediated by prostaglandins.[15]

  • Croton Oil-Induced Ear Edema: This model is used to assess the anti-inflammatory activity of topically or systemically administered compounds.[15]

  • LPS-Induced Systemic Inflammation: Administration of LPS in vivo induces a systemic inflammatory response, including the release of cytokines into the bloodstream.[17] This model is useful for evaluating a compound's ability to modulate systemic inflammation.

Comparative Efficacy Data of Known Anti-Inflammatory Drugs

The following tables summarize the typical efficacy of diclofenac, celecoxib, and dexamethasone in various models. This data provides a benchmark for evaluating new chemical entities.

Table 1: Comparative Efficacy of Known Anti-Inflammatory Drugs in Osteoarthritis and Rheumatoid Arthritis

DrugConditionEfficacy ComparisonSource
Diclofenac Rheumatoid Arthritis150 mg/day is as effective as 3.6 g/day of aspirin.[18]
Osteoarthritis150 mg/day is more effective than 1200 mg/day of ibuprofen.[19]
Celecoxib Osteoarthritis & Rheumatoid ArthritisEfficacy is comparable to conventional NSAIDs like naproxen and ibuprofen.[7][20][21][22]
Rheumatoid ArthritisImproves pain and clinical symptoms compared to placebo.[23]
Dexamethasone General InflammationPotent anti-inflammatory effects across a wide range of inflammatory conditions.[8][9]

Table 2: Performance of Diclofenac in Pain Reduction

FormulationPain MetricEfficacy vs. PlaceboSource
Oral Diclofenac 10-cm VASModest pain reduction of approximately 0.99 cm.[24]
Topical Diclofenac 10-cm VASComparable efficacy to oral formulations.[24]

Experimental Protocols for Key Assays

To ensure reproducibility and accurate comparison, standardized protocols are essential.

Protocol for Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are divided into control, standard (e.g., diclofenac), and test compound groups.

  • Drug Administration: The test compound or standard drug is administered orally or intraperitoneally one hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Protocol for In Vitro Inhibition of Protein Denaturation
  • Reaction Mixture: A mixture containing 0.5 mL of 1% bovine serum albumin, 4.3 mL of phosphate-buffered saline (pH 6.3), and 0.2 mL of the test compound at various concentrations is prepared.

  • Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 57°C for 30 minutes.

  • Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated relative to the control.

Visualizing Inflammatory Pathways and Experimental Workflows

Cyclooxygenase (COX) Pathway

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Stomach lining, Platelet function) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Pain, Inflammation) COX2->Prostaglandins_Inflammatory NSAIDs Non-selective NSAIDs (e.g., Diclofenac) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) COX2_Inhibitors->COX2 Selectively Inhibits

Caption: The COX pathway and points of therapeutic intervention.

Experimental Workflow for In Vivo Anti-Inflammatory Screening

Experimental_Workflow start Start: Select Animal Model acclimatization Animal Acclimatization start->acclimatization grouping Randomize into Groups (Control, Standard, Test) acclimatization->grouping drug_admin Administer Vehicle, Standard Drug, or Test Compound grouping->drug_admin inflammation_induction Induce Inflammation (e.g., Carrageenan Injection) drug_admin->inflammation_induction measurement Measure Inflammatory Response (e.g., Paw Volume) inflammation_induction->measurement data_analysis Data Analysis and Calculation of % Inhibition measurement->data_analysis end End: Efficacy Determination data_analysis->end

Sources

A Comparative Guide to the Impurity Profiling of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine, a heterocyclic compound with potential applications in medicinal chemistry.[1] The objective is to equip researchers, scientists, and drug development professionals with the rationale and experimental frameworks necessary to detect, identify, and quantify impurities, thereby ensuring the safety, efficacy, and quality of the active pharmaceutical ingredient (API).[2][3] The principles discussed are grounded in the guidelines established by the International Council for Harmonisation (ICH), which mandate rigorous impurity control.[4][5][6][7]

The Imperative of Impurity Profiling

An impurity profile is a detailed description of the identified and unidentified impurities present in a drug substance.[8][9] According to the ICH, an impurity is any component of the drug substance that is not the chemical entity defined as the API.[8][10] These unwanted substances can arise from numerous sources, including the manufacturing process, degradation, or storage, and may pose a risk to patient safety even at trace levels.[2][9][10] Therefore, a robust and systematic approach to impurity profiling is not merely a regulatory requirement but a fundamental pillar of drug development.[6][11]

Anticipating the Impurity Landscape

A successful profiling strategy begins with a theoretical assessment of potential impurities based on the synthetic route and the inherent chemical stability of the API.

Potential Synthetic and Degradation Pathways

While the specific commercial synthesis of this compound is proprietary, a plausible synthetic route can be hypothesized based on established heterocyclic chemistry. This allows for the prediction of process-related impurities such as unreacted starting materials, intermediates, by-products, and residual reagents.

Furthermore, the structure of the target molecule suggests potential degradation pathways. The tetrahydro-pyridine ring may be susceptible to oxidation, while the oxazole ring could be prone to hydrolysis under certain pH conditions.[12][13] The bromophenyl moiety is generally stable but could participate in unexpected side reactions under harsh conditions.

G cluster_synthesis Potential Synthetic Pathway cluster_degradation Potential Degradation Pathways cluster_impurities Potential Impurities A Starting Material 1 (e.g., 4-Bromobenzaldehyde) C Intermediate (e.g., Imine/Schiff Base) A->C I1 Residual Starting Material 1 A->I1 B Starting Material 2 (e.g., Amino-tetrahydropyridine derivative) B->C I2 Residual Starting Material 2 B->I2 D API 2-(4-Bromophenyl)-4,5,6,7- tetrahydrooxazolo[4,5-c]pyridine C->D Cyclization/ Oxidation E By-product (e.g., Over-oxidized species) C->E I3 Residual Intermediate C->I3 F Oxidative Degradation Product (e.g., N-oxide or Pyridinone) D->F Oxidation (O2, light, peroxide) G Hydrolytic Degradation Product (Ring-opened amide) D->G Hydrolysis (Acid/Base) I4 By-product E->I4 I5 Degradation Product 1 F->I5 I6 Degradation Product 2 G->I6

Caption: Potential Synthetic and Degradation Impurities.

A Comparative Guide to Core Analytical Techniques

No single analytical technique is sufficient for comprehensive impurity profiling. The most effective approach integrates the separation power of chromatography with the identification capabilities of spectroscopy.[3]

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Causality: HPLC/UPLC is the cornerstone of impurity analysis because it excels at separating non-volatile and thermally labile compounds, which constitute the majority of organic impurities in APIs.[8][14] Its high resolution and reproducibility make it ideal for quantification. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for a molecule like this compound.[8] The inclusion of a photodiode array (PDA) detector is crucial for assessing peak purity and providing preliminary UV spectral information.[14]

Experimental Protocol: HPLC-UV Method for Quantification

  • Chromatographic System: A UPLC or HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a robust starting point. The smaller particle size in UPLC columns provides higher efficiency and faster analysis times.[8]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-15 min: Linear gradient from 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17-17.1 min: Return to 5% B

    • 17.1-20 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • PDA Detection: 210-400 nm, with a specific wavelength (e.g., 254 nm) for quantification.

  • Sample Preparation: Accurately weigh and dissolve the API in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1.0 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: When HPLC-UV reveals unknown peaks, LC-MS is the next logical step. It is a powerful tool for identifying impurities by providing critical molecular weight information.[8][14] High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), provides highly accurate mass measurements, enabling the confident prediction of elemental compositions for unknown compounds.[15][16] Tandem MS (MS/MS) fragments the impurity ions, yielding structural information that helps in elucidation.[16]

Experimental Protocol: LC-MS for Identification

  • System: Couple the HPLC/UPLC system described above to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds.

  • MS Acquisition Mode:

    • Full Scan (MS1): Acquire data over a mass range of m/z 50-1000 to detect all ionizable compounds.

    • Data-Dependent Acquisition (DDA) or MS/MS: Automatically trigger fragmentation (MS2) for the most intense ions detected in the full scan to obtain structural data.

  • Data Analysis: Use software to extract accurate masses of unknown peaks, predict molecular formulas, and compare fragmentation patterns with theoretical structures or databases.[15]

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the preferred method for analyzing volatile and semi-volatile impurities, primarily residual solvents, which are a distinct class of impurities regulated by ICH Q3C.[2][6] It is also highly effective for analyzing brominated organic compounds.[17][18] The use of a headspace autosampler allows for the direct analysis of solvents from the solid API matrix without dissolution, minimizing sample preparation and potential interference.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • System: A GC system with a headspace autosampler coupled to a mass spectrometer.

  • Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Identification: Compare the obtained mass spectra and retention times with a spectral library (e.g., NIST) and known standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the ultimate tool for the unambiguous structural elucidation of novel or unknown impurities.[19][20] Unlike mass spectrometry, which provides fragments and formulas, NMR reveals the precise bonding and stereochemistry of a molecule.[19] Its key advantage is the ability to provide definitive structural information without requiring a synthesized reference standard of the impurity itself.[21] For complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are indispensable.[19]

Experimental Protocol: NMR for Structural Elucidation

  • Isolation: The impurity must first be isolated in sufficient quantity and purity (typically >95%, >0.5 mg). This is achieved using semi-preparative or preparative HPLC.

  • Sample Preparation: Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Acquisition:

    • 1D NMR: Acquire proton (¹H) and carbon (¹³C) spectra.

    • 2D NMR: If the structure is not immediately obvious, perform correlation experiments:

      • COSY: To identify proton-proton couplings (H-C-C-H).

      • HSQC: To correlate protons directly to the carbons they are attached to (¹JCH).

      • HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is key for connecting molecular fragments.

  • Structure Building: Integrate all spectroscopic data (NMR, MS, IR) to assemble the final, confirmed structure of the impurity.

Performance Comparison Summary

The selection of an analytical technique is dictated by the specific question being asked—separation, quantification, identification, or definitive elucidation.

Technique Primary Application Sensitivity Specificity/Identification Power Key Limitations
HPLC/UPLC-UV Routine separation and quantification of known and unknown impurities.[8][14]High (ng-µg)Low (relies on retention time and UV spectrum)Cannot identify unknown structures; requires reference standards for quantification.
LC-MS/HRMS Identification of unknown non-volatile impurities; peak purity confirmation.[14][16]Very High (pg-ng)High (provides molecular weight and formula).[15]Isomers can be difficult to distinguish; ionization efficiency varies.
GC-MS Analysis of volatile impurities (e.g., residual solvents) and thermally stable compounds.[2]Very High (pg-ng)High (provides characteristic fragmentation patterns).Not suitable for non-volatile or thermally labile compounds.
NMR Unambiguous structural and stereochemical elucidation of isolated impurities.[19][20][21]Low (requires µg-mg)Absolute (provides definitive structure).[19]Requires pure, isolated sample; low sensitivity compared to MS.

Integrated Workflows for Impurity Profiling

A logical, phased approach ensures efficiency and regulatory compliance. The workflow should be a self-validating system where each step confirms or expands upon the previous one.

G cluster_workflow Integrated Impurity Profiling Workflow A API Sample (Forced Degradation & Batch Release) B Step 1: Detection & Quantification HPLC/UPLC with PDA Detector A->B C Known Impurity? B->C D Quantify vs. Specification Report in Profile C->D Yes E Step 2: Identification LC-HRMS (Accurate Mass & MS/MS) C->E No / Unknown F Structure Proposed? E->F G Synthesize Reference Standard Confirm by Co-injection F->G Yes H Step 3: Isolation Preparative HPLC F->H No / Ambiguous G->D I Step 4: Elucidation NMR Spectroscopy (1D/2D) H->I J Final Structure Confirmed Add to Specification I->J J->D G A Impurity Detected B Is the impurity volatile? A->B C Use Headspace GC-MS (Residual Solvents) B->C Yes D Is the impurity known (i.e., reference standard exists)? B->D No E Use HPLC-UV for Routine Quantification D->E Yes F Is the impurity unknown? D->F No G Use LC-HRMS for Identification (Mass & Formula) F->G Yes H Is the structure still ambiguous or requires absolute confirmation? G->H I Isolate (Prep-HPLC) and analyze by NMR H->I Yes J Structure Confirmed H->J No I->J

Caption: Decision tree for analytical technique selection.

Conclusion

The impurity profiling of this compound is a multi-faceted analytical challenge that demands an integrated and scientifically-grounded strategy. A combination of high-resolution chromatographic separation and advanced spectroscopic identification is essential. The process begins with HPLC for detection and quantification, progresses to LC-MS for identification, and culminates in NMR for the definitive structural elucidation of unknown impurities. For volatile components, GC-MS remains the gold standard. By employing this comprehensive suite of techniques, drug developers can construct a thorough impurity profile that satisfies stringent global regulatory standards and, most importantly, ensures the delivery of a safe and effective medication to patients.

References

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  • Ayre, A., et al. (2011). IMPURITY PROFILING OF PHARMACEUTICALS. ARPB, 1(2). [Link]

  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from Open Access Journals. [Link]

  • Al-Zoubi, M. S., et al. (2020). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 25(23), 5723. [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine. Retrieved from PubChem. [Link]

  • Fun, H.-K., et al. (2010). 4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ethanol solvate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2819. [Link]

  • Nosova, E. V., et al. (2022). Synthesis of 5-(4-bromophenyl)- and 5-(5-bromothiophen-2-yl)-substituted 3-arylt[4][6][19]riazolo[4,3-c]quinazolines. Russian Chemical Bulletin, 71(7), 1483-1487. [Link]

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A Comparative Guide to the Selectivity Profile of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the determination of its primary potency. Off-target interactions can lead to unforeseen toxicities or advantageous polypharmacology, making a comprehensive cross-reactivity profile indispensable for progressing a candidate molecule. This guide provides a robust framework for evaluating the selectivity of the novel heterocyclic compound, 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine. While specific biological data for this exact molecule is not extensively published, its oxazolo[4,5-c]pyridine core is a recognized scaffold in medicinal chemistry, often associated with kinase and G-protein coupled receptor (GPCR) modulation.[1][2][3] This document outlines the strategic design of a cross-reactivity study, detailed experimental protocols, and a comparative analysis against hypothetical, structurally distinct alternatives, thereby offering a blueprint for researchers in pharmacology and drug development.

Introduction: The Imperative of Selectivity Profiling

This compound is a small molecule featuring a fused oxazole and tetrahydropyridine ring system.[4] Such scaffolds are of significant interest in medicinal chemistry due to their structural rigidity and potential to interact with a wide array of biological targets.[5] However, this same versatility necessitates a rigorous evaluation of selectivity. A highly selective compound offers a clear mechanistic hypothesis and a potentially wider therapeutic window, while a less selective compound might offer broader efficacy through multi-target engagement but carries a higher risk of off-target side effects.[6]

The objective of this guide is to present a systematic approach to:

  • Design a comprehensive cross-reactivity screening panel.

  • Execute high-fidelity biochemical and cellular assays.

  • Analyze and interpret selectivity data in a comparative context.

  • Provide actionable insights into the compound's therapeutic potential and liabilities.

Strategic Design of a Cross-Reactivity Study

Based on the prevalence of the oxazolopyrimidine scaffold in kinase inhibitor discovery, we will proceed with the hypothesis that our compound of interest, which we will designate Cmpd-X , is a kinase inhibitor.[2][7] A logical and cost-effective approach to selectivity profiling involves a tiered screening strategy.[8]

Tier 1: Broad Kinome Screening The initial step is to screen Cmpd-X at a single, high concentration (e.g., 1 or 10 µM) against a large, representative panel of kinases.[9] This provides a broad overview of the compound's activity across the human kinome and identifies a preliminary list of potential on- and off-targets. Commercial services from providers like Promega or Reaction Biology offer panels covering over 300 kinases.[9][10]

Tier 2: Dose-Response Confirmation Any "hits" identified in the Tier 1 screen (e.g., >70% inhibition) should be subjected to a full 10-point dose-response analysis to determine their half-maximal inhibitory concentration (IC50) or binding affinity (Kd).[8] This quantitative step is critical for confirming the initial findings and for ranking the potency of the compound against various targets.

Tier 3: Cellular Target Engagement Biochemical assays, while precise, do not always reflect the complex environment inside a living cell.[10] Therefore, confirming target engagement in a cellular context is paramount. Assays like the NanoBRET™ Target Engagement assay can quantify compound binding to specific kinases within live cells, providing more biologically relevant data.[10]

Comparator Compounds

To contextualize the selectivity of Cmpd-X, it is essential to compare it against at least two other compounds targeting the same primary kinase (hypothetically, Kinase A).

  • Comparator A (High Selectivity): A well-characterized, highly selective inhibitor for Kinase A. This compound serves as a benchmark for a "clean" profile.

  • Comparator B (Lower Selectivity): A known multi-kinase inhibitor that hits Kinase A as well as several other kinases. This compound provides a reference for a "dirtier" but potentially efficacious profile.

Experimental Methodologies

Biochemical Kinase Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Cmpd-X and comparator compounds in 100% DMSO, starting at a top concentration of 1 mM.

  • Reaction Setup: In a 384-well plate, add 1 µL of the compound dilution.

  • Kinase Reaction: Add 5 µL of a solution containing the kinase and its specific substrate in reaction buffer. Initiate the reaction by adding 5 µL of an ATP solution (at a concentration near the Km for the specific kinase).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. Data is converted to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

Cellular Target Engagement (Example: NanoBRET™ Assay)

This assay measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[10]

Protocol:

  • Cell Plating: Seed HEK293 cells transiently expressing the kinase of interest fused to NanoLuc® luciferase into 96-well plates.

  • Compound Addition: The following day, treat the cells with a range of concentrations of Cmpd-X or comparator compounds.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer, which also binds to the kinase, at a pre-determined optimal concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • BRET Measurement: Add the Nano-Glo® Substrate and immediately measure both the donor (luciferase) and acceptor (tracer) emission signals using a BRET-enabled plate reader.

  • Data Analysis: The BRET ratio is calculated. A decrease in the BRET signal indicates displacement of the tracer by the test compound, signifying target engagement.

Visualization of Experimental Workflow

The general workflow for assessing compound selectivity can be visualized as follows:

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation A Compound Library (Cmpd-X, Comparators) B High-Throughput Screen (Single Concentration @ >300 Kinases) A->B C Preliminary Hit List (e.g., >70% Inhibition) B->C D Dose-Response Assays (10-point IC50) C->D E Quantitative IC50 Values (On- and Off-Targets) D->E F Cellular Target Engagement (e.g., NanoBRET™) E->F G Cellular IC50 / Kd Values F->G H Comparative Analysis Selectivity Index Calculation G->H Final Selectivity Profile

Caption: Tiered workflow for kinase inhibitor selectivity profiling.

Data Presentation and Comparative Analysis

The quantitative data from the dose-response assays should be summarized in a clear, tabular format. The Selectivity Index (SI) is a critical parameter, calculated by dividing the IC50 for an off-target kinase by the IC50 for the primary on-target kinase. A higher SI value indicates greater selectivity.

Table 1: Comparative Kinase Selectivity Profiles (IC50, nM)

Kinase TargetCmpd-X (IC50)Cmpd-X (SI)Comparator A (IC50)Comparator A (SI)Comparator B (IC50)Comparator B (SI)
Kinase A (On-Target) 15 1 10 1 25 1
Kinase B25016.7>10,000>1000502
Kinase C1,20080>10,000>10001506
Kinase D>10,000>667>10,000>100080032
Kinase E85056.78,500850753

Interpretation:

  • Cmpd-X demonstrates good potency for its primary target, Kinase A. It shows moderate selectivity against Kinases B, C, and E, with SI values ranging from ~17 to 80. This suggests a relatively selective profile but with some potential for polypharmacology.

  • Comparator A is highly selective, with an SI of >1000 against all tested off-targets, representing a focused inhibitor.

  • Comparator B is a potent but non-selective inhibitor, with significant activity against multiple kinases (SI values < 10).

This comparative analysis allows researchers to place the selectivity of Cmpd-X on a spectrum, informing decisions about its future development path.

G CmpdX Cmpd-X KinA Kinase A (On-Target) IC50: 15 nM CmpdX->KinA SI = 1 KinB Kinase B IC50: 250 nM CmpdX->KinB SI = 16.7 KinC Kinase C IC50: 1,200 nM CmpdX->KinC SI = 80 KinE Kinase E IC50: 850 nM CmpdX->KinE SI = 56.7

Caption: Selectivity profile map for Cmpd-X.

Conclusion

The systematic evaluation of cross-reactivity is a cornerstone of preclinical drug development. This guide provides a comprehensive, albeit hypothetical, framework for assessing the selectivity of this compound (Cmpd-X). By employing a tiered screening approach, utilizing robust biochemical and cellular assays, and performing rigorous comparative analysis, researchers can build a detailed selectivity profile. This profile is instrumental in predicting potential safety liabilities, uncovering new therapeutic opportunities, and making informed, data-driven decisions to advance the most promising drug candidates.

References

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  • NIH. The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics. Available at: [Link]

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A Senior Application Scientist's Guide to Validating Intracellular Target Engagement of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Affinity—Confirming Engagement in the Cellular Milieu

The compound 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine belongs to a class of heterocyclic molecules with demonstrated biological activities, including potential anti-inflammatory effects[1]. Such phenotypes are frequently driven by the modulation of intracellular signaling cascades, where protein kinases are central players. For the purpose of this guide, we will hypothesize that our compound of interest is a novel inhibitor of an intracellular protein kinase.

A high-affinity interaction in a purified, biochemical assay is a promising start, but it is not a guarantee of efficacy. The complex, crowded environment of a living cell presents numerous hurdles—membrane permeability, efflux pumps, off-target binding, and competition with high concentrations of endogenous ligands like ATP—that can prevent a compound from engaging its intended target.[2] Therefore, rigorously validating that a compound reaches and binds its target within an intact cellular context is a critical step in the drug discovery process.[3][4] Failure to do so can lead to misinterpretation of phenotypic data and the costly advancement of compounds with a flawed mechanism of action.[4]

This guide provides an in-depth comparison of three orthogonal, industry-standard methodologies for confirming and quantifying the intracellular target engagement of a putative kinase inhibitor. We will explore a biophysical, a chemoproteomic, and a functional approach, detailing the causality behind experimental choices and presenting the data in a comparative framework.

Method 1: Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for directly monitoring drug-protein interactions in a cellular setting, including lysates, intact cells, and even tissue samples.[5] The technique is predicated on the principle of ligand-induced thermal stabilization: the binding of a compound to its target protein confers additional stability, increasing the temperature required to denature it.[5][6]

This shift in the protein's melting temperature (Tm) is a direct proxy for target engagement.[6] By heating cell samples across a temperature gradient, we can selectively precipitate denatured proteins. Stabilized target proteins remain in the soluble fraction at higher temperatures, an effect that can be quantified by standard protein detection methods like Western blotting.[7][8]

CETSA Experimental Workflow

cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection & Analysis A Intact Cells B Treat with Vehicle (e.g., DMSO) A->B C Treat with Compound (e.g., 10 µM) A->C D Aliquot cells and heat across a temperature gradient (e.g., 40°C to 65°C) B->D C->D E Cell Lysis (Freeze-thaw) D->E F Centrifugation to separate soluble (S) and pellet (P) fractions E->F G Collect Soluble Fraction F->G H Quantify Target Protein (e.g., Western Blot) G->H I Plot Melt Curves & Determine ΔTₘ H->I

Caption: Workflow for CETSA to determine ligand-induced thermal stabilization.

Detailed Protocol: CETSA with Western Blot Readout
  • Cell Culture & Treatment: Plate cells (e.g., HEK293 expressing the target kinase) to achieve ~80% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour in serum-free media.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors to a final concentration of 107 cells/mL.

  • Thermal Challenge: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point. Place tubes in a thermal cycler and heat for 3 minutes at a specific temperature (e.g., gradient from 42°C to 66°C in 2°C increments). Cool immediately on ice for 3 minutes.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This gentle lysis method avoids detergents that might disrupt protein-ligand interactions.

  • Fractionation: Separate the soluble fraction from the precipitated aggregates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection: Carefully collect the supernatant (soluble fraction). Quantify total protein concentration (e.g., via BCA assay) to ensure equal loading. Analyze the abundance of the target kinase in each sample by SDS-PAGE and Western blotting using a specific antibody.

  • Analysis: Densitometry is used to quantify the band intensity at each temperature relative to the non-heated control (37°C). Plot the percentage of soluble protein against temperature to generate melt curves for both vehicle and compound-treated samples. The shift in the midpoint of this curve (ΔTm) indicates target engagement.

Hypothetical Data & Interpretation
Temperature (°C)Vehicle (DMSO) Soluble Target (%)Compound (10 µM) Soluble Target (%)
42100100
469598
507891
5451 (Tm)82
582453 (Tm)
62928
66311
Comparison: CETSA
ProsCons
Label-Free: Requires no modification of the compound or protein target.[7]Requires a Specific Antibody: High-quality, specific antibodies are necessary for detection.
Physiological Context: Can be performed in intact, live cells, accounting for cell permeability.[5][8]Lower Throughput: Traditional Western blot readout is laborious and not suitable for HTS.[9]
Direct Evidence of Binding: Measures a direct biophysical consequence of the compound-target interaction.[9]Target Dependent: Not all proteins exhibit a clear thermal shift upon ligand binding.
Versatile: Applicable to various cell types, tissues, and target classes, including kinases.[7]Indirect Functional Info: Does not confirm if binding leads to functional modulation (inhibition/activation).

Method 2: Competitive Affinity Pull-Down (Chemoproteomics)

Chemoproteomics provides an alternative, powerful approach to validate target engagement and can simultaneously reveal off-targets.[10] Instead of modifying the compound of interest, this strategy uses a known, broad-spectrum, biotinylated probe that binds to a family of proteins (e.g., kinases). The experiment then measures the ability of the test compound to compete with this probe for binding to the target.

The principle is straightforward: if this compound binds to the target kinase in a cell lysate, it will occupy the binding site. When the biotinylated probe is subsequently added, it will be unable to bind the target. Proteins are then captured on streptavidin beads, and the absence (or reduction) of the target protein in the compound-treated sample, as measured by mass spectrometry or Western blot, confirms engagement.

Competitive Pull-Down Workflow

cluster_0 Step 1: Lysate & Pre-incubation cluster_1 Step 2: Probe Addition cluster_2 Step 3: Affinity Capture cluster_3 Step 4: Elution & Analysis A Prepare Native Cell Lysate B Incubate with Vehicle (DMSO) A->B C Incubate with Test Compound A->C D Add Biotinylated Broad-Spectrum Kinase Probe B->D C->D E Add Streptavidin Beads D->E F Incubate, Wash Beads to Remove Non-specific Binders E->F G Elute Bound Proteins F->G H Analyze by Mass Spectrometry or Western Blot G->H I Quantify Target Protein Depletion H->I

Caption: Competitive pull-down workflow to validate target engagement.

Detailed Protocol: Competitive Pull-Down with MS Readout
  • Lysate Preparation: Grow and harvest cells as described for CETSA. Lyse cells in a non-denaturing buffer (e.g., buffer containing NP-40 or CHAPS) with protease/phosphatase inhibitors. Clarify lysate by centrifugation at 14,000 x g for 15 minutes.

  • Compound Incubation: Aliquot 1 mg of total protein from the lysate. Treat with increasing concentrations of the test compound (0.1 to 50 µM) or vehicle (DMSO) for 1 hour at 4°C with gentle rotation.

  • Probe Competition: Add a biotinylated, acyl-ATP probe (a common broad-spectrum kinase probe) to each sample at a final concentration of 5 µM. Incubate for an additional 30 minutes at 4°C.

  • Affinity Capture: Add 50 µL of pre-washed streptavidin-agarose bead slurry to each sample. Incubate for 2 hours at 4°C to capture the probe and its bound proteins.

  • Washing: Pellet the beads by centrifugation and wash them extensively (e.g., 3x with lysis buffer, 2x with high-salt buffer, 2x with PBS) to remove non-specifically bound proteins.

  • Elution and Digestion: Elute captured proteins from the beads. For mass spectrometry, perform on-bead digestion with trypsin overnight to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Identify and quantify the relative abundance of proteins in each sample.

  • Data Analysis: Calculate the ratio of protein abundance in the compound-treated sample versus the vehicle-treated sample. A dose-dependent decrease in the target kinase's signal indicates successful competition and thus confirms target engagement.

Hypothetical Data & Interpretation
Compound ConcentrationTarget Kinase Abundance (Fold Change vs. Vehicle)Known Off-Target Kinase Abundance (Fold Change vs. Vehicle)
0.1 µM0.850.98
1 µM0.420.95
10 µM0.110.75
50 µM0.050.41
Comparison: Competitive Affinity Pull-Down
ProsCons
Identifies Off-Targets: Proteome-wide analysis can reveal unintended binding partners.[2][10]Performed in Lysate: Does not account for cell permeability or intracellular compound metabolism.
No Compound Modification: Uses an off-the-shelf probe, avoiding custom synthesis of a tagged compound.Probe Bias: Results are biased towards proteins that have high affinity for the chosen probe.
High Sensitivity: Mass spectrometry provides sensitive and unbiased detection.Complex Workflow: Requires specialized equipment (mass spectrometer) and bioinformatics expertise.
Quantitative: Provides dose-response curves to determine cellular potency (IC50).Potential for Artifacts: Lysis can disrupt cellular compartments and protein complexes, leading to non-physiological interactions.[10]

Method 3: In-Cell Kinase Activity Assay

While CETSA and pull-downs confirm binding, they do not confirm function. A compound could bind to a kinase's active site but fail to inhibit it. A functional assay is therefore essential to link target engagement with a biological consequence.[4] An in-cell kinase activity assay measures the ability of a compound to inhibit the phosphorylation of a known substrate by the target kinase.

A common approach involves using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[11] If the compound inhibits the kinase, ATP consumption will be low, resulting in a high luminescent signal. This can be adapted for cellular use by first treating intact cells with the compound, then lysing them and measuring the activity of the target kinase from the lysate.

Kinase Activity Assay Workflow

cluster_0 Step 1: Cellular Treatment cluster_1 Step 2: Lysis & Kinase Reaction cluster_2 Step 3: Signal Generation cluster_3 Step 4: Readout & Analysis A Treat Intact Cells with Vehicle or Test Compound B Lyse Cells A->B C Add Lysate to Plate with Kinase Substrate & ATP B->C D Incubate to Allow Kinase Reaction C->D E Add Detection Reagent (Converts remaining ATP to Light) D->E F Measure Luminescence E->F G Plot Signal vs. Concentration to Determine IC₅₀ F->G

Caption: Workflow for a luminescence-based in-cell kinase activity assay.

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Cellular Treatment: Seed cells in a 96-well plate. Once attached, treat with a serial dilution of this compound or vehicle for 2 hours. Include a positive control inhibitor if available.

  • Lysis: Aspirate the media and add a suitable lysis buffer.

  • Kinase Reaction Setup: In a separate 96-well white opaque plate, add the specific peptide substrate for the target kinase and a defined concentration of ATP (typically near the Km).

  • Initiate Reaction: Transfer the cell lysate containing the kinase into the reaction plate. Incubate at 30°C for 60 minutes. The active kinase will phosphorylate its substrate, consuming ATP and producing ADP.

  • Terminate & Deplete ATP: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent. This reagent uses the ADP generated in step 4 to synthesize ATP, which is then used by a luciferase to produce light. The amount of light is directly proportional to the kinase activity. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for a known potent inhibitor or no-enzyme control). Plot the percent inhibition versus compound concentration and fit to a four-parameter curve to determine the IC50.

Hypothetical Data & Interpretation
Compound ConcentrationKinase Activity (% of Vehicle)Luminescence (Relative Light Units)
0 µM (Vehicle)100%150,000
0.1 µM88%180,000
1 µM52%370,000
10 µM15%680,000
100 µM4%770,000
Comparison: In-Cell Kinase Activity Assay
ProsCons
Functional Readout: Directly measures the desired biological effect (inhibition) of target engagement.[12][13]Indirect Binding Evidence: A functional effect could be due to downstream pathway modulation, not direct binding.
High-Throughput Amenable: Plate-based format is suitable for screening and SAR studies.[11][14]Requires Known Substrate: Assay development depends on having a specific and validated substrate for the kinase.
Quantitative Potency: Provides a clear IC50 value that reflects cellular potency.Lysate-Based Reaction: The final kinase reaction occurs in lysate, which may not fully replicate the intracellular ATP concentration or localization.
Confirms MoA: Links the compound to a change in enzyme activity, strengthening the mechanism-of-action hypothesis.[14]Does Not Identify Off-Targets: This assay is specific to the target of interest and will not reveal other interactions.

Comparative Analysis & Recommendations

Choosing the right target engagement assay depends on the specific question being asked and the stage of the drug discovery project. An orthogonal approach, using at least two different methods, is highly recommended to build confidence in the compound's mechanism of action.

FeatureCETSACompetitive Pull-DownIn-Cell Kinase Activity
Principle Biophysical (Thermal Stability)Affinity-Based (Competition)Functional (Enzyme Inhibition)
Assay Context Intact Cells or LysateLysateIntact Cells (Treatment) -> Lysate (Reaction)
Compound Modification NoNoNo
Detects Off-Targets? No (Targeted)Yes (Proteome-wide)No (Targeted)
Primary Output ΔTm (Binding)IC50 (Binding)IC50 (Inhibition)
Key Requirement Specific AntibodyMS Instrument, Affinity ProbeSpecific Substrate, Assay Kit
Best For... Initial validation of direct, physical binding in a physiological context.Unbiased target identification and selectivity profiling.Quantifying functional potency and confirming mechanism of action.

Recommendation Pathway:

  • Initial Hit Validation: Start with CETSA . It provides the most direct and compelling evidence of physical target binding inside an intact cell without requiring any compound modification. A positive thermal shift is a strong indicator that the compound can access and bind its target.

  • Selectivity & Off-Target Profiling: If resources permit, follow up with a Competitive Affinity Pull-Down experiment. This is invaluable for ensuring the compound's phenotype isn't caused by potent off-target effects and for building a comprehensive selectivity profile.

  • Confirming Mechanism of Action: Concurrently, or as a follow-up, perform an In-Cell Kinase Activity Assay . This is essential to prove that the observed binding translates into the desired functional outcome (i.e., inhibition) and to generate a cellular IC50 for structure-activity relationship (SAR) studies.

By combining the biophysical proof of binding from CETSA with the functional confirmation from a kinase activity assay, researchers can build a robust and compelling data package to validate the target engagement of this compound, justifying its progression through the drug discovery pipeline.

References

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Cravatt, B. F., & Wright, A. T. (2016). Determining target engagement in living systems. Nature Chemical Biology, 12(3), 125–129. Retrieved from [Link]

  • CellarisBio. (2023). Cell target engagement -- Powerful paradigm in drug discovery. Retrieved from [Link]

  • Jubb, H., et al. (2021). Target Engagement Assessment of Drug-like and Pan-assay Interfering Compounds using Affinity Selection Mass Spectrometry. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(8), 1017-1027. Retrieved from [Link]

  • Robers, M. B. (2020). Importance of Quantifying Drug–Target Engagement in Cells. ACS Medicinal Chemistry Letters, 11(3), 229–232. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • La Manna, S., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2201–2209. Retrieved from [Link]

  • Selvita. (n.d.). Target Engagement. Retrieved from [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]

  • MDC Connects. (2020, August 6). Target Validation and Efficacy [Video]. YouTube. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Springer Protocols. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Retrieved from [Link]

  • Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14296–14327. Retrieved from [Link]

  • DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Analytical Chemistry. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Retrieved from [Link]

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A Comparative Analysis of Tetrahydrooxazolopyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, with an ongoing quest for novel molecular scaffolds that can address unmet therapeutic needs. Among the myriad of heterocyclic systems, the tetrahydrooxazolopyridine core has emerged as a structure of significant interest. Its unique three-dimensional architecture and electronic properties offer a versatile platform for the design of potent and selective modulators of various biological targets. This guide provides a comparative analysis of tetrahydrooxazolopyridine derivatives, contextualizing their potential within the broader field of pharmacologically active heterocyclic compounds. We will delve into their performance against key biological targets, supported by experimental data from related scaffolds, and provide detailed protocols for their evaluation.

The Tetrahydrooxazolopyridine Scaffold: A Privileged Structure

The fusion of an oxazole and a pyridine ring to form the oxazolopyridine nucleus creates a scaffold with a rich chemical space for exploration. The subsequent reduction to the tetrahydrooxazolopyridine system introduces conformational flexibility, which can be strategically exploited to achieve precise interactions with the binding sites of target proteins. This structural feature is particularly advantageous in the design of kinase inhibitors, where both hydrogen bonding and hydrophobic interactions play a crucial role in determining potency and selectivity. While extensive quantitative data for tetrahydrooxazolopyridine derivatives is still emerging in the public domain, the broader class of oxazolopyridines has shown significant promise in medicinal chemistry.[1]

Comparative Analysis with Alternative Heterocyclic Scaffolds

To appreciate the potential of the tetrahydrooxazolopyridine scaffold, it is instructive to compare it with other well-established heterocyclic systems that have demonstrated clinical and preclinical success. This comparative analysis will focus on key biological activities, including anticancer, and antimicrobial effects, drawing upon available quantitative data for related scaffolds.

Anticancer Activity: Targeting Kinase Signaling Pathways

A significant area of application for heterocyclic compounds is in oncology, particularly as inhibitors of protein kinases that are often dysregulated in cancer.[2] The PI3K/Akt/mTOR and MAPK signaling pathways are critical regulators of cell proliferation, survival, and angiogenesis, making them prime targets for therapeutic intervention.

Alternative Scaffolds with Known Anticancer Activity:

  • Thiazolopyridine Derivatives: These compounds have demonstrated potent anticancer activity. For instance, the thiazolopyridine derivative AV25R has been shown to selectively inhibit the proliferation of various cancer cell lines, with IC50 values in the low micromolar range.[3]

  • Pyrazolopyridine Derivatives: This class of compounds has yielded several potent kinase inhibitors. Some derivatives have shown remarkable cytotoxicity against cancer cell lines such as MCF-7 and PC-3, with IC50 values in the nanomolar to low micromolar range.[4]

  • Oxazolopyrimidine Derivatives: These purine isosteres have been investigated as inhibitors of various kinases, including VEGFR2, and have shown promising anti-proliferative effects.[2][5]

The structural similarities between these scaffolds and tetrahydrooxazolopyridines, particularly in their ability to engage in key hydrogen bond interactions within ATP-binding sites, suggest that the latter could also exhibit potent kinase inhibitory activity.

Table 1: Comparative Anticancer Activity (IC50) of Selected Heterocyclic Scaffolds

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
ThiazolopyridineAV25RRS4;11 (B-ALL)1.95[3]
ThiazolopyridineAV25RSUP-T1 (T-ALL)12.17[3]
ThiazolopyridineAV25RSU-DHL-4 (Lymphoma)12.72[3]
ThiazolopyridineAV25RSEM (B-ALL)20.98[3]
PyrazolopyridineDerivative 7bMCF-7 (Breast)3.58[4]
PyrazolopyridineDerivative 7bPC-3 (Prostate)3.60[4]
PyridineDerivative 7Caco-2 (Colon)7.83[6]
PyridineDerivative 8HepG-2 (Liver)8.42[6]

Note: Data for tetrahydrooxazolopyridine derivatives is currently limited in publicly available literature. The table presents data from structurally related scaffolds to provide a comparative context.

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Heterocyclic compounds have historically been a rich source of antibacterial and antifungal drugs.

Alternative Scaffolds with Known Antimicrobial Activity:

  • Thiazolopyridine Derivatives: Certain derivatives have shown activity against various bacterial and fungal strains, with Minimum Inhibitory Concentrations (MIC) in the µg/mL range.[7]

  • Thiazolidinone Derivatives: This class of compounds has been extensively studied for its antitubercular activity, with some derivatives exhibiting MIC values comparable to first-line drugs against Mycobacterium tuberculosis.[8]

  • Triazolopyrimidine Derivatives: These compounds have demonstrated broad-spectrum antimicrobial activity, including against multidrug-resistant (MDR) bacterial strains.[9][10][11]

The nitrogen and oxygen heteroatoms in the tetrahydrooxazolopyridine scaffold can act as hydrogen bond donors and acceptors, which is a common feature in many antimicrobial agents, suggesting their potential in this therapeutic area.

Table 2: Comparative Antimicrobial Activity (MIC) of Selected Heterocyclic Scaffolds

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Thiazolo[4,5-b]pyridineCompound SeriesCandida albicans12.5[7]
Thiazolo[4,5-b]pyridineCompound SeriesStaphylococcus aureus50[7]
Thiazolidin-4-oneCompound 45kM. tuberculosis H37Rv0.5[8]
TriazoloquinazolineCompound SeriesS. aureus, E. coli6.25 - 12.5[12]
TriazolopyrimidineCompound SeriesMDR K. pneumoniae0.25 - 2.0[9]

Note: Data for tetrahydrooxazolopyridine derivatives is currently limited in publicly available literature. The table presents data from structurally related scaffolds to provide a comparative context.

Key Signaling Pathways in Cancer Targeted by Heterocyclic Inhibitors

The efficacy of many anticancer heterocyclic compounds stems from their ability to inhibit key signaling pathways that drive tumor growth and survival. The following diagrams illustrate two of the most critical pathways.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Full Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Tetrahydrooxazolopyridine Derivatives (Potential) Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling cascade.

MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription Cell Proliferation ERK->Transcription Inhibitor Heterocyclic Kinase Inhibitors Inhibitor->Raf Inhibitor->MEK

Caption: The MAPK/ERK signaling cascade.

Experimental Protocols for Compound Evaluation

The following are standard, detailed protocols for assessing the biological activity of novel compounds like tetrahydrooxazolopyridine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Kinase of interest (e.g., PI3K, Akt, MEK, ERK)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (e.g., tetrahydrooxazolopyridine derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow A Prepare Serial Dilutions of Test Compound B Add Compound and Kinase to 96-well Plate A->B C Pre-incubate B->C D Initiate Reaction with Substrate/ATP Mixture C->D E Incubate at 30°C D->E F Stop Reaction and Deplete ATP E->F G Generate Luminescent Signal F->G H Measure Luminescence and Calculate IC50 G->H

Caption: Workflow for a luminescence-based kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results against the compound concentration to determine the IC50 value.

Conclusion

The tetrahydrooxazolopyridine scaffold represents a promising frontier in the discovery of novel therapeutic agents. While comprehensive quantitative data on its biological activities are still emerging, comparative analysis with structurally related and well-characterized heterocyclic systems such as thiazolopyridines and pyrazolopyridines provides strong rationale for its potential as a source of potent and selective kinase inhibitors for oncology and as novel antimicrobial agents. The detailed experimental protocols provided herein offer a robust framework for the systematic evaluation of new tetrahydrooxazolopyridine derivatives. As research in this area progresses, it is anticipated that this versatile scaffold will yield novel drug candidates with improved efficacy and safety profiles.

References

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  • ResearchGate. (n.d.). Biochemical IC50 values for CC-509 against selected human kinases. [Link]

  • Schlitzer, M., et al. (2022). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. International Journal of Molecular Sciences, 23(19), 11836. [Link]

  • ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. [Link]

  • Abdel-Aziz, M., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1986-2001. [Link]

  • Lozynskyi, A. V., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. Farmatsevtychnyi Zhurnal, 76(3), 51-59. [Link]

  • ResearchGate. (n.d.). IC 50 (μM) of the most active synthetic compounds for VEGFR2 inhibition. [Link]

  • Kocić, D., et al. (2023). N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules, 28(2), 795. [Link]

  • ResearchGate. (n.d.). Graphical representation of IC50 values (Aβ42) for the synthesized.... [Link]

  • Al-Salahi, R., et al. (2013). Antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives. Journal of Pharmacy and Pharmacology, 65(8), 1147-1156. [Link]

  • El-Sayed, N. N. E., et al. (2020). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][13]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances, 10(71), 43538-43552. [Link]

  • Barau, C., et al. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 26(11), 3183. [Link]

  • Li, Y., et al. (2020). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1][5][13]Thiadiazole Moiety. Molecules, 25(15), 3354. [Link]

  • ResearchGate. (n.d.). A review of recent developments in pharmaceutical chemistry on biological evolution of tetrazole derivatives. [Link]

  • El-Naggar, A. M., et al. (2024). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). Pharmaceuticals, 17(5), 633. [Link]

  • El-Gamal, M. I., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. [Link]

  • Mrayej, O., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74. [Link]

Sources

A Senior Application Scientist's Guide to the Pharmacokinetic Landscape of Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyridine Scaffold in Modern Drug Discovery

To researchers, scientists, and drug development professionals, the pyridine ring is a familiar and welcome sight in the molecular architecture of a potential therapeutic agent. This six-membered nitrogen-containing heterocycle is a privileged scaffold, a testament to its remarkable versatility in engaging with a wide array of biological targets.[1][2] Its unique electronic properties, coupled with its capacity for diverse substitutions, allow for the fine-tuning of a compound's pharmacodynamic and, crucially, its pharmacokinetic profile.[1] The journey of a drug from administration to its site of action and its eventual elimination from the body is a complex narrative, and for pyridine derivatives, this story is one of remarkable adaptability and potential. This guide offers a comparative analysis of the pharmacokinetic profiles of several classes of novel pyridine derivatives, supported by experimental data, to provide a deeper understanding of their behavior in vivo. We will delve into the causality behind experimental choices and provide detailed protocols for key pharmacokinetic assessments, empowering you to make informed decisions in your own drug discovery endeavors.

Comparative Pharmacokinetic Profiles of Novel Pyridine Derivatives

The true measure of a drug candidate's potential lies not only in its potency but also in its ability to reach and maintain effective concentrations at the target site with an acceptable safety margin. The following tables summarize key pharmacokinetic parameters for several recently developed pyridine derivatives, showcasing the diversity of profiles achievable with this versatile scaffold.

Table 1: Anticancer Agents
Compound ClassSpecific DerivativeAnimal ModelKey Pharmacokinetic ParametersReference
Imidazo[4,5-b]pyridine Kinase Inhibitor27eMouseOral Bioavailability (F%): 100%Clearance: 48 mL/min/kgVolume of Distribution (Vd): 3.3 L/kg[3]
RatOral Bioavailability (F%): 79%Clearance: 4.57 mL/min/kgVolume of Distribution (Vd): 1.79 L/kg[3]
Multi-Tyrosine Kinase InhibitorUnecritinibBeagleBioavailability: Greater than Crizotinib[2]
HumanTmax (oral): 30-60 minutesActive metabolite (M) Tmax: 2-4 hours[1][4]
Table 2: Anti-inflammatory and Antithrombotic Agents
Compound ClassSpecific DerivativeAnimal ModelKey Pharmacokinetic ParametersReference
COX-2 InhibitorVitacoxibRatCmax (oral): 450.19 ± 96.23 ng/mLTmax (oral): 5.00 ± 2.00 hours[5]
Pyridine N-Oxide Factor XIa InhibitorCompound 3fRatOral Bioavailability (F%): 36.4%[3][6][7]
DogOral Bioavailability (F%): 80.5%[3][6][7]
MonkeyOral Bioavailability (F%): 43.0%[3][6][7]
Table 3: Other Therapeutic Areas
Compound ClassSpecific DerivativeAnimal ModelKey Pharmacokinetic ParametersReference
Imidazo[4,5-b]pyridine (Antitrypanosomal)Compound 20MouseCmax (oral, 50 mg/kg): 37.6 µMAUC (oral, 50 mg/kg): 6223 min·µmol/L

Dissecting the Data: Causality and Experimental Insights

The data presented above highlights the significant impact of subtle structural modifications on the pharmacokinetic behavior of pyridine derivatives.

The high oral bioavailability of the imidazo[4,5-b]pyridine kinase inhibitor (27e) in both mice (100%) and rats (79%) is a remarkable achievement for a small molecule inhibitor and a critical factor for its potential as an orally administered anticancer agent.[3] This favorable profile is likely a result of a combination of factors, including optimal lipophilicity, metabolic stability, and efficient absorption. The lower clearance in rats compared to mice suggests species-specific differences in metabolism or elimination pathways, a common consideration in preclinical development.

Unecritinib , a multi-TKI, demonstrates rapid absorption with a Tmax of 30-60 minutes in humans.[1][4] The presence of an active metabolite with a longer Tmax (2-4 hours) is a significant finding, as this metabolite may contribute to the overall therapeutic effect and duration of action.[1][4] The observation that Unecritinib has greater bioavailability than crizotinib in beagles is a key comparative advantage, potentially leading to improved efficacy or a wider therapeutic window.[2]

The COX-2 inhibitor, Vitacoxib , exhibits a slower absorption profile in rats, with a Tmax of 5 hours.[5] This could be advantageous for indications requiring sustained drug exposure. The moderate Cmax suggests that the compound is well-absorbed but may undergo first-pass metabolism.

The pyridine N-oxide Factor XIa inhibitor (Compound 3f) showcases excellent oral bioavailability across multiple species, including dogs (80.5%) and monkeys (43.0%).[3][6][7] This cross-species consistency is a positive indicator for predicting human pharmacokinetics. The strategic use of a pyridine N-oxide moiety can modulate physicochemical properties to enhance absorption and reduce metabolic liabilities.

Experimental Protocols: A Guide to In Vivo Pharmacokinetic Studies

The following protocols provide a detailed, step-by-step methodology for conducting a typical in vivo pharmacokinetic study in a preclinical rodent model.

Workflow for a Preclinical Pharmacokinetic Study

G cluster_prestudy Pre-Study Preparation cluster_study In-Life Phase cluster_poststudy Bioanalysis & Data Interpretation animal_acclimatization Animal Acclimatization dose_formulation Dose Formulation & Analysis animal_acclimatization->dose_formulation dosing Compound Administration (IV & PO) dose_formulation->dosing catheterization Surgical Catheterization (optional) catheterization->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling sample_processing Plasma Isolation blood_sampling->sample_processing bioanalytical_method LC-MS/MS Analysis sample_processing->bioanalytical_method pk_analysis Pharmacokinetic Parameter Calculation bioanalytical_method->pk_analysis

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Detailed Protocol: Oral Bioavailability Study in Rats

1. Animal Preparation and Acclimatization:

  • Rationale: To ensure the animals are healthy and accustomed to the laboratory environment, minimizing stress-induced physiological variations that could affect drug metabolism and absorption.

  • Procedure:

    • Procure male Sprague-Dawley rats (250-300g) from a reputable vendor.

    • Acclimatize the animals for at least one week in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).

    • Provide ad libitum access to standard chow and water.

    • Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.

2. Dose Formulation:

  • Rationale: To prepare a stable and homogenous formulation that ensures accurate dosing. The vehicle should be non-toxic and have minimal impact on the drug's absorption.

  • Procedure:

    • Prepare a formulation of the test compound (e.g., 10 mg/mL) in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Ensure the compound is fully dissolved or suspended uniformly.

    • Analyze the formulation for concentration and stability.

3. Compound Administration:

  • Rationale: To administer a precise dose of the compound to both intravenous and oral groups to determine the absolute oral bioavailability.

  • Procedure:

    • Intravenous (IV) Group (n=3-5 rats):

      • Administer the compound via a tail vein injection at a dose of 2 mg/kg.

    • Oral (PO) Group (n=3-5 rats):

      • Administer the compound via oral gavage at a dose of 10 mg/kg.

4. Blood Sampling:

  • Rationale: To collect serial blood samples to characterize the plasma concentration-time profile of the drug.

  • Procedure:

    • Collect blood samples (approximately 100-200 µL) from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

5. Plasma Processing and Storage:

  • Rationale: To separate plasma from whole blood for subsequent bioanalysis. Proper storage is crucial to prevent degradation of the analyte.

  • Procedure:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

6. Bioanalytical Method (LC-MS/MS):

  • Rationale: To accurately and sensitively quantify the concentration of the test compound in the plasma samples. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.

  • Procedure:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in rat plasma. This includes establishing linearity, accuracy, precision, and the lower limit of quantification (LLOQ).

    • Prepare calibration standards and quality control samples by spiking known concentrations of the compound into blank rat plasma.

    • Extract the compound from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).

    • Analyze the extracted samples using the validated LC-MS/MS method.

7. Pharmacokinetic Analysis:

  • Rationale: To calculate the key pharmacokinetic parameters from the plasma concentration-time data.

  • Procedure:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters, including:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): A measure of total drug exposure over time.

      • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

      • Clearance (CL): The volume of plasma cleared of the drug per unit time.

      • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

    • Calculate the absolute oral bioavailability (F%) using the following formula:

      • F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100

Visualizing the Logic of ADME Assessment

The assessment of a compound's ADME properties is a multi-faceted process that informs lead optimization.

G cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetics cluster_optimization Lead Optimization Cycle solubility Aqueous Solubility pk_study Pharmacokinetic Study (e.g., Rat, Mouse) solubility->pk_study permeability Permeability (e.g., Caco-2) permeability->pk_study metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) metabolic_stability->pk_study protein_binding Plasma Protein Binding protein_binding->pk_study sar_spr Structure-Activity/Property Relationship Analysis pk_study->sar_spr compound_design New Compound Design & Synthesis sar_spr->compound_design compound_design->solubility compound_design->permeability compound_design->metabolic_stability compound_design->protein_binding

Caption: The iterative cycle of ADME assessment in drug discovery.

Conclusion: The Path Forward for Novel Pyridine Derivatives

The pyridine scaffold continues to be a cornerstone of modern drug discovery, offering a remarkable platform for the development of novel therapeutics. As this guide has demonstrated, the pharmacokinetic profiles of pyridine derivatives can be extensively modulated through strategic chemical design. A thorough understanding of the absorption, distribution, metabolism, and excretion properties of these compounds is paramount for their successful translation from the laboratory to the clinic. By employing rigorous experimental protocols and leveraging comparative data, researchers can navigate the complexities of drug development with greater confidence, ultimately unlocking the full therapeutic potential of this versatile and enduring chemical entity.

References

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

  • Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions. Journal of Medicinal Chemistry. [Link]

  • Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats. Frontiers in Pharmacology. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

  • Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions. National Genomics Data Center. [Link]

  • Pharmacokinetics characteristics. Mean plasma concentration-time curves... ResearchGate. [Link]

  • Efficacy, safety and pharmacokinetics of Unecritinib (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial. Signal Transduction and Targeted Therapy. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advanced Technology. [Link]

  • Efficacy, safety and pharmacokinetics of Unecritinib (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial. ResearchGate. [Link]

  • Orally bioavailable pyridine and pyrimidine-based Factor XIa inhibitors: Discovery of the methyl N-phenyl carbamate P2 prime group. Bioorganic & Medicinal Chemistry. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the safe and environmentally conscious management of the chemical entities we handle. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established chemical safety principles and regulatory compliance, reflecting the best practices for handling halogenated heterocyclic compounds.

Core Principle: Hazard Identification and Risk Assessment

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is a complex molecule with several features that dictate its handling and disposal protocols.

  • Halogenated Organic Compound: The presence of a bromophenyl group classifies this substance as a brominated, or more broadly, a halogenated organic compound. Such compounds are often persistent in the environment and can form hazardous byproducts upon improper disposal or incineration. Therefore, they must be segregated from non-halogenated waste streams to ensure they undergo appropriate high-temperature incineration with acid gas scrubbing[1][2].

  • Heterocyclic Core: The oxazolo[4,5-c]pyridine core is a nitrogen- and oxygen-containing heterocyclic system. While the specific toxicology of this compound is not extensively documented in available safety data sheets (SDS), related pyridine structures are known for their potential toxicity[3][4]. The precautionary principle dictates that in the absence of comprehensive data, the compound should be handled as potentially hazardous to human health and the environment.

  • Aquatic Toxicity: Closely related brominated aromatic compounds are noted to have the potential for long-lasting harmful effects on aquatic life[5]. This makes preventing its entry into drains and waterways a critical priority.

Due to the lack of extensive toxicological and ecological data, this compound must be treated as hazardous waste. All disposal actions must be guided by the principle of minimizing exposure and preventing environmental release.

Pre-Disposal Protocol: In-Lab Waste Management

Proper management begins at the point of generation. Meticulous segregation and containment within the laboratory are non-negotiable steps that precede final disposal.

Waste Segregation

All waste streams containing this compound must be collected and segregated as Halogenated Organic Waste [2]. This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound (e.g., from reaction workups or chromatographic separations).

  • Contaminated lab materials (e.g., silica gel, filter paper, gloves, weighing boats).

  • Empty containers that are not triple-rinsed.

Causality: Segregating halogenated waste is crucial because it cannot be recycled with standard flammable solvents. Its disposal requires specialized incineration facilities designed to handle and neutralize the corrosive gases (like hydrogen bromide) produced during combustion[1]. Mixing it with non-halogenated solvents contaminates the entire batch, dramatically increasing disposal costs and complexity[2].

Container Selection and Labeling
  • Select a Compatible Container: Use a designated, leak-proof waste container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. Ensure the container material is compatible with the solvents used in the waste mixture[6].

  • Attach a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled. The label must include, at a minimum:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any solvents present.

    • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").

    • The date of accumulation start.

Safe Storage

Store the sealed and labeled waste container in a well-ventilated area, such as a designated satellite accumulation area or within a chemical fume hood[3][7]. The storage location should be away from incompatible materials, particularly strong oxidizing agents and acids, to prevent hazardous reactions[4][6].

Step-by-Step Disposal Procedure

The final disposal of this compound must be handled by professionals. Your role is to prepare the waste safely and correctly for collection.

  • Wear Appropriate PPE: Before handling the waste, ensure you are wearing the necessary personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a fully buttoned lab coat[3][5].

  • Consolidate Waste: Carefully transfer all waste containing the target compound into the designated and pre-labeled "Halogenated Organic Waste" container. Avoid splashes and ensure the exterior of the container remains clean.

  • Secure the Container: Tightly seal the container cap. Do not overfill; leave at least 10% of the container volume as headspace to allow for vapor expansion.

  • Arrange for Professional Disposal: The primary route for disposal is through your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service[7][8]. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain [5][8]. Follow your organization's specific procedures for requesting a hazardous waste pickup.

Emergency Procedures: Spill Management

In the event of an accidental release, immediate and correct action is vital to mitigate risks.

  • Ensure Personal Safety: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated and remove all sources of ignition[3].

  • Use Appropriate PPE: Don the appropriate PPE, which may include a respirator if dust or aerosols are generated[3].

  • Contain the Spill: Prevent the spill from spreading or entering any drains[5][8].

  • Clean-Up:

    • For a solid spill, carefully sweep up the material and place it into a sealed container for disposal as hazardous waste[8]. Avoid creating dust[3].

    • For a liquid spill, absorb it with an inert, non-combustible material such as vermiculite, sand, or a commercial chemical absorbent.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, gloves, etc.) are now considered hazardous waste and must be placed in the designated halogenated waste container for disposal[5].

Summary of Disposal Parameters
ParameterGuidelineRationale
Chemical Class Brominated Heterocyclic CompoundDictates handling as a halogenated organic substance.
Primary Hazards Potential toxicity, environmental hazard (aquatic)[5].Properties are not fully characterized; the precautionary principle applies.
Required PPE Safety goggles, chemical-resistant gloves, lab coat[3].To prevent skin and eye contact.
Waste Category Halogenated Organic Waste [2]Essential for proper treatment and to avoid contaminating recyclable solvent streams.
Disposal Method Licensed Hazardous Waste Contractor [1][7][8]Ensures regulatory compliance and environmental safety through methods like high-temperature incineration.
DO NOT Dispose down the drain or in regular trash[5][8].To prevent environmental contamination and potential harm to aquatic ecosystems.
Disposal Workflow Diagram

Caption: Disposal workflow for this compound.

References

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. Available from: [Link]

  • Safety Data Sheet - 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine. Angene Chemical. Available from: [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Available from: [Link]

  • Standard Operating Procedures for Pyridine. Washington State University. Available from: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. Available from: [Link]

  • 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3(2H)-one. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Standard Operating Procedures for Bromine. Washington State University. Available from: [Link]

  • Bromine water - disposal. Chemtalk - Science Forum For Lab Technicians. Available from: [Link]

  • 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Hazardous Waste Reduction. University of California, Santa Cruz, Environmental Health and Safety. Available from: [Link].pdf)

Sources

Comprehensive Safety and Handling Guide for 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the highest standards of laboratory safety. Given the limited specific toxicological data for this compound, a cautious approach prioritizing exposure minimization is paramount.

Hazard Assessment and Chemical Profile

Known Information:

  • Physical State: Likely a solid powder at room temperature.

  • Hazards: The Safety Data Sheet (SDS) indicates that this compound should be handled in a well-ventilated area, avoiding contact with skin and eyes, and preventing dust formation.[1]

Inferred Hazards based on Chemical Structure:

  • Toxicity: Many heterocyclic and brominated aromatic compounds exhibit varying degrees of toxicity. Some oxazole derivatives have been shown to possess biological activity, including cytotoxicity. The precautionary principle dictates treating this compound as potentially toxic.

  • Reactivity: The tetrahydrooxazolopyridine ring system's reactivity is not extensively documented. However, it should be kept away from strong oxidizing agents.

  • Thermal Decomposition: When heated to decomposition, brominated organic compounds can release toxic and corrosive fumes, such as hydrogen bromide and other brominated byproducts.[1][2][3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE, with explanations rooted in the precautionary principle due to the absence of specific toxicity data.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety Goggles with Side Shields and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against dust particles and potential splashes.[1] A full-face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.
Hands Double Gloving: Inner and Outer Chemical-Resistant GlovesDue to the presence of a halogenated aromatic group, standard nitrile gloves may offer limited protection.[4] It is recommended to use double gloves. The outer glove should be a robust material such as Viton™ or butyl rubber for extended contact. For shorter-term splash protection, neoprene or thicker nitrile gloves (>5-mil) may be acceptable, but gloves must be changed immediately upon contamination.[5] Always inspect gloves for tears or punctures before use.
Body Chemical-Resistant Laboratory Coat or GownA standard cotton lab coat is not sufficient. A chemical-resistant, long-sleeved lab coat or a disposable gown made of a non-woven, coated material (e.g., polyethylene-coated polypropylene) should be worn to prevent skin contact.
Respiratory NIOSH-Approved RespiratorA NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required when handling the powder outside of a certified chemical fume hood or when engineering controls are not sufficient to minimize airborne dust. Fit-testing of the respirator is mandatory.
Feet Closed-Toe, Chemical-Resistant ShoesLeather or other chemical-resistant, closed-toe shoes must be worn. Disposable shoe covers are recommended in areas where the compound is handled to prevent the spread of contamination.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow is critical to minimizing exposure and preventing contamination. The following diagram and steps outline the recommended procedure for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup and Disposal Phase prep_sds Review SDS and Safety Protocols prep_ppe Don Appropriate PPE prep_sds->prep_ppe Proceed to handling prep_area Prepare and Designate Work Area prep_ppe->prep_area Proceed to handling handle_weigh Weigh Compound (use anti-static device if needed) prep_area->handle_weigh Proceed to handling handle_transfer Transfer and Handle Compound handle_weigh->handle_transfer handle_close Securely Close Primary Container handle_transfer->handle_close cleanup_decon Decontaminate Work Surfaces and Equipment handle_close->cleanup_decon Proceed to cleanup cleanup_waste Segregate and Label Halogenated Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine
Reactant of Route 2
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.